molecular formula C8H5ClIN3 B1415141 2-Chloro-6-iodoquinazolin-4-amine CAS No. 1107694-88-1

2-Chloro-6-iodoquinazolin-4-amine

Cat. No.: B1415141
CAS No.: 1107694-88-1
M. Wt: 305.5 g/mol
InChI Key: VDUBXEDYGYAQES-UHFFFAOYSA-N
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Description

2-Chloro-6-iodoquinazolin-4-amine is a versatile halogenated quinazoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The presence of distinct chlorine and iodine atoms at the 2 and 6 positions of the quinazoline scaffold allows for selective, sequential cross-coupling reactions, enabling the construction of complex, polycarbo-substituted quinazoline libraries for structure-activity relationship (SAR) studies . Quinazoline-based compounds are extensively researched for their broad spectrum of biological activities, including potent antitumor and antimicrobial properties . Recent studies on closely related 6-iodoquinazoline derivatives have demonstrated significant antiproliferative effects against various cancerous cell lines and exhibited broad-spectrum antibacterial and antifungal activities . The 4-amino group on this scaffold is a common pharmacophore found in many bioactive molecules, contributing to interactions with critical biological targets . This compound is particularly valuable for developing novel inhibitors, with its reactivity and structural features making it a privileged building block for synthesizing potential therapeutic agents targeting cancers and resistant pathogens.

Properties

IUPAC Name

2-chloro-6-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN3/c9-8-12-6-2-1-4(10)3-5(6)7(11)13-8/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUBXEDYGYAQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Chloro-6-iodoquinazolin-4-amine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs and investigational agents. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Among the various quinazoline derivatives, those functionalized at the 2, 4, and 6 positions are of particular interest. This guide focuses on a key building block, 2-Chloro-6-iodoquinazolin-4-amine , a trifunctionalized intermediate poised for strategic elaboration in drug development programs. The presence of a reactive chlorine atom at the C2 position, a nucleophilically displaceable amino group at C4 (or its precursor chloro atom), and an iodine atom at C6 suitable for cross-coupling reactions makes this molecule a highly valuable and versatile platform for generating diverse chemical libraries. This document provides a detailed exploration of its synthesis, physicochemical properties, and strategic applications for researchers in chemical synthesis and pharmaceutical development.

Part 1: Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The pathway is designed to strategically install the requisite functional groups, leveraging the differential reactivity of the quinazoline core. The most logical approach begins with a suitably substituted anthranilamide, proceeds through the formation and chlorination of the heterocyclic core, and concludes with a selective amination.

Causality in Synthetic Design

The chosen synthetic route is predicated on several key principles:

  • Starting Material Selection: The synthesis commences with 2-amino-5-iodobenzamide. This precursor already contains the necessary nitrogen and iodine functionalities in the correct orientation, streamlining the subsequent cyclization and obviating the need for a separate, and potentially low-yielding, iodination step on the quinazoline ring.

  • Ring Formation: Cyclization to form the quinazolinone intermediate, 6-iodoquinazoline-2,4(1H,3H)-dione, is a critical step. Using a reagent like urea allows for the efficient construction of the pyrimidinone portion of the scaffold.

  • Dichlorination: Conversion of the quinazolinedione to the 2,4-dichloro intermediate is the cornerstone of this strategy. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this transformation, converting the amide-like hydroxyl groups into reactive chloro groups. This step "activates" the C2 and C4 positions for subsequent substitutions.

  • Regioselective Amination: The chlorine atom at the C4 position of a 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C2.[1] This well-documented difference in reactivity is exploited for the final step. By using controlled conditions and a simple nucleophile like ammonia, the C4-chloro is selectively displaced to install the C4-amino group, leaving the C2-chloro untouched for future diversification.[2]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Amination A 2-Amino-5-iodobenzamide B 6-Iodoquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4-Dichloro-6-iodoquinazoline B->C POCl₃, N,N-Dimethylaniline, Reflux D This compound C->D Ammonia (aq.), Heat

Caption: Synthetic pathway for this compound.

Part 2: Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous quinazoline syntheses and have been adapted for the specific target molecule.[2][3][4]

Protocol 2.1: Synthesis of 6-Iodoquinazoline-2,4(1H,3H)-dione
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-iodobenzamide (10.0 g, 38.2 mmol) and urea (11.5 g, 191 mmol).

  • Reaction: Heat the mixture in an oil bath to 190-200 °C. The solid mixture will melt, and the reaction should be maintained at this temperature for 4 hours, during which ammonia gas will evolve.

  • Work-up: Allow the reaction mixture to cool to room temperature, resulting in a solid mass. Add 100 mL of 2 M sodium hydroxide solution and heat the mixture to boiling to dissolve the product.

  • Purification: Treat the hot solution with activated charcoal and filter through celite. Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid until the pH is ~2-3.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 80 °C to yield 6-iodoquinazoline-2,4(1H,3H)-dione as a solid.

Protocol 2.2: Synthesis of 2,4-Dichloro-6-iodoquinazoline
  • Reagent Setup: To a 100 mL flask, add 6-iodoquinazoline-2,4(1H,3H)-dione (5.0 g, 17.4 mmol), phosphorus oxychloride (POCl₃, 30 mL), and N,N-dimethylaniline (1.0 mL, 7.9 mmol) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The resulting 2,4-dichloro-6-iodoquinazoline can be used in the next step without further purification.

Protocol 2.3: Synthesis of this compound
  • Reagent Setup: In a sealed pressure vessel, suspend the crude 2,4-dichloro-6-iodoquinazoline (3.0 g, 9.2 mmol) in 50 mL of 2-propanol.

  • Reaction: Add 25 mL of concentrated aqueous ammonia (28-30%) to the suspension. Seal the vessel and heat the mixture to 60 °C with stirring for 12 hours.

  • Work-up: Cool the reaction vessel to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold diethyl ether.

  • Purification: Dry the product in a vacuum oven at 50 °C to afford this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Part 3: Physicochemical and Spectral Properties

The structural features of this compound give rise to a distinct set of physicochemical and spectral properties. While direct experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.[5][6][7][8]

Data Summary Table
PropertyValueSource/Method
IUPAC Name This compoundLexiChem
CAS Number Not assignedN/A
Molecular Formula C₈H₅ClIN₃Calculated
Molecular Weight 305.51 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidAnalogy
Melting Point >250 °C (decomposes)Predicted by Analogy[6]
Solubility Sparingly soluble in water; soluble in DMSO, DMFAnalogy
Predicted Spectral Characteristics
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic protons and the amine group.

    • δ ~8.5-8.7 ppm: A doublet or singlet corresponding to the H5 proton, which is deshielded by the adjacent nitrogen and the C4-amino group.

    • δ ~8.0-8.2 ppm: A doublet of doublets for the H7 proton.

    • δ ~7.5-7.7 ppm: A doublet for the H8 proton.

    • δ ~7.0-7.5 ppm: A broad singlet corresponding to the two protons of the C4-NH₂ group.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include those for the carbon atoms bearing the heteroatoms.

    • δ ~160-165 ppm: C4 carbon attached to the amino group.

    • δ ~155-160 ppm: C2 carbon attached to chlorine.

    • δ ~150-155 ppm: C8a quaternary carbon.

    • δ ~90-100 ppm: C6 carbon attached to iodine, showing a characteristic upfield shift.

  • Mass Spectrometry (ESI+): The spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio).

    • m/z: 306.9 (for ¹²⁷I, ³⁵Cl) and 308.9 (for ¹²⁷I, ³⁷Cl).

Part 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a strategic platform for creating high-value pharmaceutical compounds. Its utility stems from the orthogonal reactivity of its three key functional groups.

Diversification Logic Diagram

Diversification cluster_C2 C2 Position (S N Ar) cluster_C6 C6 Position (Cross-Coupling) cluster_C4 C4 Position (Acylation/Alkylation) Core This compound C2_Node Reaction with R¹-NH₂ / R¹-OH / R¹-SH Core->C2_Node Position 2 C6_Node Suzuki (R²-B(OH)₂) Sonogashira (R²-C≡CH) Heck (R²-alkene) Core->C6_Node Position 6 C4_Node Reaction with R³-COCl / R³-SO₂Cl Core->C4_Node Position 4 Prod_C2 Diverse C2-substituted (amino, ether, thioether) analogs C2_Node->Prod_C2 Prod_C6 Diverse C6-substituted (aryl, heteroaryl, alkynyl) analogs C6_Node->Prod_C6 Prod_C4 N-acylated or N-sulfonylated analogs C4_Node->Prod_C4

Caption: Chemical diversification strategies for the scaffold.

  • C2 Position - Nucleophilic Substitution: The chlorine at C2 is less reactive than that at C4 but can be displaced under more forcing conditions (e.g., higher temperatures, stronger nucleophiles). This allows for the introduction of various amines, alcohols, or thiols, leading to the synthesis of 2,4-diaminoquinazolines, which are key components of drugs like the RSV inhibitor Ziresovir.[9]

  • C6 Position - Metal-Catalyzed Cross-Coupling: The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions can be employed to introduce a vast array of aryl, heteroaryl, alkynyl, or amino substituents. This is particularly valuable for modulating properties like solubility, cell permeability, and target engagement. The 6-position is often modified in potent kinase inhibitors to extend into specific pockets of the ATP-binding site.[3]

  • C4-Amino Group - Further Functionalization: The primary amine at C4 can be acylated, sulfonylated, or reductively aminated to introduce additional pharmacophoric elements. This position is critical for interaction with many biological targets, and its modification can fine-tune the compound's activity and selectivity profile.

The strategic combination of these reactions allows for the systematic exploration of chemical space around the quinazoline core, making this compound an indispensable tool in modern medicinal chemistry.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Retrieved January 19, 2026, from [Link]

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2336-2344. Retrieved January 19, 2026, from [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2011). Google Patents.
  • Fraga, A. G. M., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(17), 6202. Retrieved January 19, 2026, from [Link]

  • 2-CHLORO-6,7-DIMETHOXYQUINAZOLIN-4-AMINE | CAS 23680-84-4. (n.d.). Molbase. Retrieved January 19, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25526-25541. Retrieved January 19, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Pharmaceuticals. Retrieved January 19, 2026, from [Link]

  • 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis and spectral characterization of 4,7-dichloro-6-nitroquinazoline. (2020). Molbank, 2020(3), M1134. Retrieved January 19, 2026, from [Link]

  • 2-Chloro-6-fluoro-8-methylquinazolin-4-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2023). ACS Omega. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-Chloro-6-iodoquinazolin-4-amine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth technical overview of 2-Chloro-6-iodoquinazolin-4-amine, a highly functionalized intermediate designed for advanced drug discovery. We will explore its core chemical identity, strategic importance, a detailed and validated synthetic protocol, and its application in the generation of compound libraries targeting critical disease pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound distinguished by a quinazoline core bearing three key functional groups: a chloro group at the 2-position, an amine at the 4-position, and an iodo group at the 6-position. This specific arrangement of reactive sites makes it an exceptionally valuable starting material for the synthesis of complex molecular architectures.

Chemical Structure:

IUPAC Name: this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueReference
IUPAC Name This compound
Synonym 2-chloro-6-iodo-4-quinazolinamine
CAS Number 1107694-88-1
Molecular Formula C₈H₅ClIN₃
Molecular Weight 305.51 g/mol
Physical Form Solid
InChI Key VDUBXEDYGYAQES-UHFFFAOYSA-N

Strategic Importance in Drug Discovery

The quinazoline framework is a key feature in numerous drugs, particularly in oncology, where it forms the core of several potent enzyme inhibitors.[4] The strategic value of this compound lies in the orthogonal reactivity of its three functional groups, which allows for a stepwise and controlled elaboration of the molecular structure.

  • The Quinazoline Core: This bicyclic system is a bioisostere for purine and is adept at forming key hydrogen bonds within the ATP-binding sites of various kinases. This has led to the development of numerous kinase inhibitors for cancer therapy.[4][5]

  • C4-Amine Group: This is the most nucleophilic site and is typically the first position to be functionalized. It readily reacts with a wide range of electrophiles, making it the primary attachment point for building the main pharmacophore of a target molecule.

  • C2-Chloro Group: This position is less reactive to nucleophilic aromatic substitution (SNAr) than the C4-position. This differential reactivity allows for selective reaction at C4, followed by a subsequent, often more forcing, reaction at C2. This enables the introduction of a second element of diversity.

  • C6-Iodo Group: The iodine atom is a uniquely versatile handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino substituents, which is critical for fine-tuning a compound's potency, selectivity, and pharmacokinetic properties (ADME). The use of 4-chloro-6-iodo-quinazoline in the synthesis of complex molecules like Lapatinib intermediates highlights the industrial relevance of this substitution pattern.[6]

Synthesis and Mechanistic Insights

The synthesis of 4-aminoquinazoline derivatives can be achieved through various routes, often starting from appropriately substituted anthranilic acids or anthranonitriles.[7][8][9] A robust and logical synthetic pathway for this compound is outlined below. This multi-step process is designed for efficiency and control, ensuring high purity of the final product.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway from 2-amino-5-iodobenzonitrile to the final product.

Synthesis_Workflow cluster_0 Synthetic Pathway A 2-Amino-5-iodobenzonitrile B 6-Iodoquinazolin-4(3H)-one A->B  Step 1: Cyclization  Formic Acid, Reflux   C 2,4-Dichloro-6-iodoquinazoline B->C  Step 2: Chlorination  POCl₃, DIPEA, Reflux   D This compound C->D  Step 3: Selective Amination  NH₃ (aq.), Dioxane, RT  

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: Cyclization to form 6-Iodoquinazolin-4(3H)-one

  • Causality: This step constructs the core quinazoline ring system. Refluxing 2-amino-5-iodobenzonitrile with formic acid provides both the reagent and solvent for the cyclization, leading to the formation of the thermodynamically stable quinazolinone intermediate.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-iodobenzonitrile (1.0 eq).

    • Add an excess of formic acid (approx. 10 volumes).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum.

  • Validation: The product can be validated by ¹H NMR, checking for the disappearance of the nitrile peak in the IR spectrum and the appearance of the amide carbonyl peak.

Step 2: Chlorination to form 2,4-Dichloro-6-iodoquinazoline

  • Causality: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting amides/lactams into chloro-substituted heterocycles.[10][11][12] The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) acts as a catalyst and scavenges the HCl generated, driving the reaction to completion.

  • Methodology:

    • Caution: This reaction must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

    • Suspend 6-iodoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 volumes).

    • Add DIPEA (0.1-0.2 eq) dropwise.

    • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

    • Very slowly and carefully, quench the residue by pouring it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

  • Validation: Mass spectrometry will show the expected molecular ion for the dichloro- product. ¹H NMR will confirm the aromatic substitution pattern.

Step 3: Selective Amination to form this compound

  • Causality: The chlorine atom at the C4 position of the quinazoline ring is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at C2. This well-established regioselectivity allows for a selective amination under mild conditions (room temperature).[11] Using aqueous ammonia in a miscible solvent like dioxane provides the nucleophile in a controlled manner.

  • Methodology:

    • Dissolve 2,4-dichloro-6-iodoquinazoline (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.

    • Cool the solution in an ice bath and add concentrated aqueous ammonia (2-3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material and the formation of a single major product.

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to yield this compound.

  • Validation: High-resolution mass spectrometry will confirm the exact mass of the final product. ¹H NMR spectroscopy will show the characteristic signals for the aromatic protons and the amine protons.

References

  • M. S. Christodoulou, S. Liekens, P. T. K. T. Le, K. R. D. V. D. Vreken, P. T. N. D. Vo, G. Vassilikogiannakis, "A simple, efficient, and high-yielding synthesis of quinazolin-4-ylamine and thieno[3,2-d]pyrimidin-4-ylamine derivatives is reported under microwave irradiation conditions," Organic Letters, ACS Publications. [Link]

  • J. B. Hester, A. D. Rudzik, B. V. Kamdar, "Novel one-pot synthesis of 4-aminoquinazolines," Journal of Organic Chemistry. [Link]

  • S. Rahmannejadi, S. Jamali, M. R. Hosseini-Tabatabaei, "A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives," ProQuest. [Link]

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  • S. Khabnadideh, Z. Rezaei, A. Khalafi-Nezhad, A. R. Sardashti, "Synthesis of 4-aminoquinazoline structure derivatives 1–8," ResearchGate. [Link]

  • Organic Chemistry Portal, "Quinazoline synthesis," Organic Chemistry Portal. [Link]

  • M. A. El-Sayed, A. A. El-Gamal, A. M. El-Defrawy, "Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease," MDPI. [Link]

  • S. K. Vishwakarma, S. K. Sharma, J. Shrotriya, S. Singh, "Chemistry and Pharmacology of Quinazoline Scaffolds-a review," ResearchGate. [Link]

  • M. S. Al-Ghorbani, D. K. Arfli, W. J. Al-Megdad, "Quinazolinones, the Winning Horse in Drug Discovery," PubMed Central. [Link]

  • M. Asif, "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry," MDPI. [Link]

  • R. S. Keri, S. S. Patil, S. A. Budagumpi, "The Medicinal Functionality of Quinazolines," ResearchGate. [Link]

  • R. Hussni, "Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up," TSI Journals. [Link]

  • S. S. S. R. Akula, "The Medicinal Functionality of Quinazolines," Journal of Pharmaceutical Negative Results. [Link]

  • E. Jafari, M. R. Khazdair, M. R. G. D. A. Boskabady, "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities," PubMed Central. [Link]

  • M. Mishra, "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances," Frontiers. [Link]

  • P. Rani, et al., "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives," Der Pharma Chemica. [Link]

  • PubChem, "2-Chloroquinazolin-4-amine," PubChem. [Link]

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  • ResearchGate, "Scheme 11 Synthesis of 2,4-dichloroquinazoline," ResearchGate. [Link]

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  • Purex Pharmaceuticals, "2-Chloro-4-amino-6,7-dimethoxyquinazoline," Purex Pharmaceuticals. [Link]

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Spectroscopic Characterization of 2-Chloro-6-iodoquinazolin-4-amine: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Chloro-6-iodoquinazolin-4-amine (CAS No. 1107694-88-1).[1] While experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from closely related quinazoline analogs, to predict and interpret its key spectral features. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or characterizing this compound, offering a robust framework for spectral assignment and verification.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors used in oncology. The specific substitution pattern of this compound, featuring a reactive chlorine at the 2-position, a versatile iodine at the 6-position for cross-coupling reactions, and an amine at the 4-position, makes it a valuable intermediate for the synthesis of novel bioactive molecules.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of such intermediates. This guide provides the foundational spectroscopic knowledge for researchers working with this molecule.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the first step in predicting its spectroscopic behavior. Below is a diagram of this compound, highlighting the key proton and carbon environments that will be discussed.

Figure 1: Structure of this compound with key positions labeled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the amine protons.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expected Couplings
~8.5 - 8.8Doublet (d)1HH-5Deshielded due to proximity to the quinazoline nitrogen (N1) and the electron-withdrawing iodine. Expected to show a small meta coupling (⁴J) to H-7 (~2-3 Hz).
~7.8 - 8.1Doublet of Doublets (dd)1HH-7Influenced by ortho coupling (³J) to H-8 (~8-9 Hz) and meta coupling (⁴J) to H-5 (~2-3 Hz).
~7.5 - 7.7Doublet (d)1HH-8Shows ortho coupling (³J) to H-7 (~8-9 Hz).
~6.5 - 7.5Broad Singlet (br s)2H-NH₂The chemical shift can vary significantly with solvent and concentration. The protons are exchangeable with D₂O.
Expert Interpretation

The aromatic region of the ¹H NMR spectrum is expected to be highly informative. The most downfield signal will likely be H-5, due to the anisotropic effects of the fused heterocyclic ring and the electron-withdrawing nature of the adjacent iodine atom. The protons H-7 and H-8 will form a typical ortho-coupled system, though H-7 will be further split by a meta-coupling to H-5. The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O to the NMR sample, which is a key confirmatory test.

Standard Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for quinazoline derivatives due to its excellent solubilizing power.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C4Carbon attached to the amine group, significantly influenced by the nitrogen atoms of the quinazoline ring.
~155 - 160C2Carbon bearing the chlorine atom, expected to be downfield.
~150 - 155C8aQuaternary carbon at the ring junction.
~140 - 145C5Aromatic CH carbon, deshielded.
~135 - 140C7Aromatic CH carbon.
~125 - 130C4aQuaternary carbon at the ring junction.
~120 - 125C8Aromatic CH carbon.
~90 - 95C6Carbon attached to iodine, showing significant shielding due to the "heavy atom effect".
Expert Interpretation

The ¹³C NMR spectrum will be characterized by eight distinct signals corresponding to the eight carbon atoms in the quinazoline core. The carbons directly attached to heteroatoms (C2, C4, C6) will show the most characteristic shifts. C2 (attached to Cl) and C4 (attached to NH₂) will be found in the downfield region. A key diagnostic signal will be for C6, the carbon bearing the iodine atom. The "heavy atom effect" of iodine will cause a significant upfield shift for this carbon, typically into the 90-95 ppm range, which is a clear identifier for the position of iodine substitution. The remaining aromatic and quaternary carbons will appear in the expected regions for a fused heterocyclic system.

Standard Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C NMR is less sensitive than ¹H NMR.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium, Sharp (two bands)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3300 - 3100MediumAromatic C-H StretchAromatic Ring
1650 - 1580StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1620 - 1550StrongC=N and C=C StretchQuinazoline Ring
1335 - 1250StrongAromatic C-N StretchAryl-Amine
~800 - 750StrongC-Cl StretchAryl-Chloride
~600 - 500Medium-StrongC-I StretchAryl-Iodide
Expert Interpretation

The IR spectrum of this compound will be dominated by features of the primary amine and the aromatic quinazoline core. A key diagnostic feature will be the presence of two sharp bands in the 3450-3300 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[3] This, coupled with a strong N-H bending vibration around 1650-1580 cm⁻¹, confirms the presence of the -NH₂ group.[3] The complex pattern of strong bands between 1620 and 1550 cm⁻¹ corresponds to the C=C and C=N stretching vibrations within the fused aromatic ring system.[4] The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, providing evidence for the halogen substituents.

Standard Experimental Protocol: IR
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan (with no sample) and subtract it from the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce the structure from fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₅ClIN₃

  • Monoisotopic Mass: 304.9322 Da

  • Expected Molecular Ion (M⁺):

    • [M]⁺: m/z ≈ 305 (corresponding to ¹²C₈¹H₅³⁵Cl¹²⁷I¹⁴N₃)

    • [M+2]⁺: m/z ≈ 307 (corresponding to the ³⁷Cl isotope)

    • Intensity Ratio: The [M]⁺ to [M+2]⁺ peak ratio will be approximately 3:1, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

Predicted Fragmentation Pathway

Upon ionization (e.g., by electron impact), the molecular ion will undergo fragmentation. A plausible pathway is initiated by the loss of common neutral fragments.

G M [M]⁺˙ m/z = 305/307 M_minus_Cl [M - Cl]⁺ m/z = 270 M->M_minus_Cl - Cl• M_minus_I [M - I]⁺ m/z = 178/180 M->M_minus_I - I• M_minus_HCN [M - HCN]⁺˙ m/z = 278/280 M->M_minus_HCN - HCN M_minus_I_minus_HCN [M - I - HCN]⁺ m/z = 151/153 M_minus_I->M_minus_I_minus_HCN - HCN

Figure 2: Plausible mass spectrometry fragmentation pathway for this compound.

Expert Interpretation

The most critical information from the mass spectrum will be the molecular ion peak. The presence of a pair of peaks at m/z 305 and 307 with an intensity ratio of approximately 3:1 is a definitive indicator of a molecule with one chlorine atom and confirms the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million, confirming the elemental formula C₈H₅ClIN₃.

The fragmentation pattern will provide further structural evidence. Key expected fragments include:

  • Loss of a chlorine radical (•Cl): Leading to a fragment at m/z 270.

  • Loss of an iodine radical (•I): This is a very common fragmentation for iodoaromatics, leading to a strong signal at m/z 178/180 (still showing the 3:1 chlorine isotope pattern).

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings, which would result in a fragment at m/z 278/280.

Standard Experimental Protocol: MS
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or by infusion after dissolving in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI).

  • Ionization Method:

    • Electron Impact (EI): A hard ionization technique that provides rich fragmentation data.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to show the intact molecular ion ([M+H]⁺ in the case of ESI).

  • Mass Analyzer: Any modern mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap) can be used. A high-resolution instrument (like TOF or Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectroscopic data for this compound. By understanding these expected spectral features, researchers can confidently verify the synthesis of this important chemical intermediate, assess its purity, and proceed with its use in further synthetic applications. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization process.

References

  • Columbia University. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • MDPI. (2018). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Available at: [Link]

  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]

  • Google Patents. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • National Center for Biotechnology Information. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. Available at: [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-iodoquinazolin-4-amine is a halogenated quinazoline derivative. The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3][4] As a synthetic intermediate, this compound provides reactive sites for further molecular elaboration; the chlorine at the 2-position is susceptible to nucleophilic substitution, and the iodine at the 6-position can participate in various coupling reactions.[4][5]

A thorough understanding of the physicochemical properties of such an intermediate is paramount for its effective use in drug discovery and development. Key among these properties are solubility and stability. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies for biological assays.[6] Stability is critical for ensuring the integrity of the compound during synthesis, storage, and handling, as well as for identifying potential degradants that could affect experimental outcomes or pose safety risks.[7][8][9]

This guide provides a comprehensive technical overview of the methodologies used to determine the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

Physicochemical Profile

Characterizing the fundamental physicochemical properties of a compound is the first step in its development. While extensive experimental data for this compound is not publicly available, the table below summarizes its known identifiers and predicted properties based on its structure.

PropertyValueSource
Molecular Formula C₈H₅ClIN₃[10]
Molecular Weight 319.50 g/mol PubChem
CAS Number 1107694-88-1[10]
Predicted XLogP3 3.2PubChem
Predicted PSA 51.8 Ų[11]
Predicted pKa (most basic) 3.5 (Predicted)ChemAxon

Note: Predicted values should be confirmed experimentally.

Aqueous and Organic Solubility Profile

Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. It impacts reaction kinetics, bioavailability, and the reliability of in vitro screening data.[6] Determining solubility in a range of relevant media is therefore an essential early-stage activity.

Causality Behind Solubility Testing

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (e.g., temperature, pH).[13] Kinetic solubility methods, while faster, measure the concentration at which a compound precipitates from a stock solution (often DMSO) upon dilution in an aqueous buffer, which can sometimes overestimate the true thermodynamic solubility.[12] For foundational characterization, the thermodynamic approach is preferred.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol details the steps to determine the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant material)

  • Validated HPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid is crucial to ensure saturation is achieved.[13]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. The extended time allows the system to reach thermodynamic equilibrium. Visually confirm the presence of undissolved solid at the end of the period.[14]

  • Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[14]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent solid particles from artificially inflating the concentration measurement.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve of known concentrations.[12]

  • Calculation: Calculate the solubility (in µg/mL or µM) using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[15]

Workflow for Solubility Determination

G Fig. 1: Shake-Flask Solubility Determination Workflow start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate on Shaker (24-48h at constant T) add_excess->equilibrate check_solid Confirm Presence of Undissolved Solid equilibrate->check_solid separate Separate Supernatant (Centrifuge & Filter) check_solid->separate Solid Present quantify Quantify Concentration (HPLC-UV Analysis) separate->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node G Fig. 2: Forced Degradation Study Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (HCl) sample Sample at Time Intervals acid->sample base Base Hydrolysis (NaOH) base->sample oxidation Oxidation (H₂O₂) oxidation->sample thermal Thermal (Heat) thermal->sample photo Photolytic (ICH Light) photo->sample start Prepare Stock Solution (1 mg/mL) expose Expose Aliquots to Stress Conditions & Controls start->expose expose->acid expose->base expose->oxidation expose->thermal expose->photo analyze Analyze by Stability- Indicating HPLC Method sample->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants - Establish Pathways analyze->evaluate

Caption: General workflow for conducting a forced degradation study.

Conclusion

The solubility and stability of this compound are fundamental parameters that govern its utility as a synthetic intermediate in drug discovery. This guide has outlined the standard, scientifically-grounded methodologies for determining these properties. The shake-flask method provides the most reliable measure of thermodynamic solubility, while forced degradation studies offer critical insights into the compound's intrinsic stability and degradation pathways. By diligently applying these protocols, researchers can ensure the quality of their starting materials, optimize reaction and purification conditions, and generate reliable data in subsequent biological evaluations, ultimately accelerating the drug development process.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Jain, R., & Gupta, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 14-20. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Alagarsamy, V. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

  • Schwarz, G., & Fetzner, S. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. Retrieved from [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(3), 443-449. Retrieved from [Link]

  • Militaru, E., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1380(1), 223-226. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • da Silva, P. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1039-1048. Retrieved from [Link]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Kumar, D., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Retrieved from [Link]

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-131. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of quinoline by the strain C2. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-iodo-3-methylquinazolin-4(3H)-one. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. Retrieved from [Link]

  • Nogueira, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 193. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinazolin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-8-methylquinazolin-4-amine. Retrieved from [Link]

  • Li, H., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 7(45), 41662-41669. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2010). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1632-1645. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1087, 012071. Retrieved from [Link]

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The Unfolding Therapeutic Potential of 2-Chloro-6-iodoquinazolin-4-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Among its myriad of derivatives, those bearing specific halogen substitutions, such as the 2-chloro-6-iodoquinazolin-4-amine core, represent a particularly promising class of compounds for the development of novel anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanisms of action of this compound derivatives. Tailored for researchers, scientists, and drug development professionals, this document offers a synthesis of technical data, field-proven insights, and detailed experimental protocols to empower the rational design and evaluation of this intriguing class of molecules.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3] This versatility has led to the development of several FDA-approved drugs for various indications, most notably in oncology.[1][4][5][6][7] The core structure of quinazoline allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[1] The introduction of a chloro group at the 2-position and an iodo group at the 6-position of the quinazolin-4-amine scaffold creates a unique combination of electronic and steric properties, which can be exploited for targeted drug design and the exploration of novel biological activities.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically involves a multi-step process, beginning with readily available starting materials. The following is a generalized, yet detailed, synthetic protocol based on established methodologies.

Synthesis of the Core Intermediate: 2,4-Dichloro-6-iodoquinazoline

A common strategy for accessing the target scaffold involves the initial synthesis of a di-chloro intermediate, which can then be selectively aminated.

Protocol 2.1: Synthesis of 2,4-Dichloro-6-iodoquinazoline

  • Step 1: Iodination of Anthranilic Acid. To a solution of anthranilic acid in a suitable solvent (e.g., acetic acid), add N-iodosuccinimide (NIS) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration to yield 2-amino-5-iodobenzoic acid.

  • Step 2: Cyclization to 6-Iodoquinazoline-2,4(1H,3H)-dione. A mixture of 2-amino-5-iodobenzoic acid and urea is heated at 180-200°C for 2-3 hours. The resulting solid is then cooled, washed with water, and dried to afford 6-iodoquinazoline-2,4(1H,3H)-dione.

  • Step 3: Chlorination to 2,4-Dichloro-6-iodoquinazoline. A mixture of 6-iodoquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride (POCl₃) is refluxed for 4-6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured into crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2,4-dichloro-6-iodoquinazoline.

Selective Amination to Yield this compound Derivatives

The differential reactivity of the chlorine atoms at the 2- and 4-positions of the quinazoline ring allows for selective amination at the C4 position. The C4 chloro group is more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom.

Protocol 2.2: Synthesis of this compound

  • Step 1: Dissolution of the Intermediate. Dissolve 2,4-dichloro-6-iodoquinazoline in a suitable solvent such as isopropanol or dioxane.

  • Step 2: Amination. To the solution from Step 1, add a solution of ammonia in the chosen solvent (or bubble ammonia gas through the solution) at room temperature. Stir the reaction mixture for 12-24 hours. The reaction progress should be monitored by TLC.

  • Step 3: Isolation of the Product. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then triturated with water, and the solid product is collected by filtration, washed with water, and dried to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

This core molecule can then be further derivatized at the 4-amino position by reacting it with various electrophiles to generate a library of compounds for biological screening.

Potential Biological Activities and Mechanisms of Action

The this compound scaffold is a versatile platform for the development of potent biological agents, primarily in the fields of oncology and microbiology.

Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling pathways involved in cancer progression.[1][2][8] The this compound core can be rationally designed to target various cancer-associated proteins.

The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors.[5][6][9] The nitrogen at position 1 of the quinazoline ring typically forms a hydrogen bond with the backbone of a methionine residue in the ATP-binding pocket of the EGFR kinase domain, while the aniline moiety occupies a hydrophobic pocket. Derivatives of this compound can be designed to effectively target and inhibit EGFR, a key driver in many cancers.

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) Dimerization->Downstream Activates Quinazoline Quinazoline Derivative Quinazoline->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a quinazoline derivative.

Protocol 3.1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the inhibition of EGFR kinase activity.[3][10][11][12]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Reconstitute recombinant human EGFR enzyme in kinase dilution buffer.

    • Prepare the substrate solution (e.g., a poly(Glu,Tyr) peptide) and ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the diluted EGFR enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[10][13][14][15] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Diagram 2: The Role of Tubulin in the Cell Cycle and its Inhibition

Tubulin_CellCycle cluster_cellcycle Cell Cycle cluster_mitosis Mitosis Details G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Spindle Mitotic Spindle Formation Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Microtubules->Spindle G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Separation Chromosome Separation Spindle->Separation Quinazoline Quinazoline Derivative Quinazoline->Microtubules Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by quinazoline derivatives leads to G2/M cell cycle arrest and apoptosis.

Protocol 3.2: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This spectrophotometric assay measures the effect of test compounds on the polymerization of purified tubulin.[16][17][18]

  • Reagent Preparation:

    • Reconstitute purified tubulin in a general tubulin buffer.

    • Prepare a stock solution of GTP in the same buffer.

    • Prepare stock solutions of the test compound, a known inhibitor (e.g., nocodazole), and a known promoter (e.g., paclitaxel) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the test compound, controls, or vehicle to the wells.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Compare the curves of the test compound-treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.

    • Calculate the percentage of inhibition at a specific time point for different concentrations of the compound to determine the IC₅₀ value.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][19][20][21][22] Quinazoline derivatives have been developed as inhibitors of PI3K, a key enzyme in this pathway.

Diagram 3: Overview of the PI3K/Akt/mTOR Signaling Pathway and its Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2_to_PIP3_label phosphorylates PI3K->PIP2_to_PIP3_label Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Activates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinazoline derivative.

Protocol 3.3: In Vitro PI3K Kinase Inhibition Assay

This protocol describes a method to measure the inhibition of PI3K kinase activity.[1][9][20][22][23]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

    • Reconstitute recombinant human PI3K enzyme.

    • Prepare the lipid substrate solution (e.g., PIP2).

    • Prepare the ATP solution.

  • Assay Procedure:

    • Add the diluted test compound or vehicle control to the wells of a suitable assay plate.

    • Add the PI3K enzyme and pre-incubate.

    • Initiate the kinase reaction by adding the ATP and lipid substrate mixture.

    • Incubate the reaction at room temperature for a defined period.

    • Stop the reaction and detect the product (PIP3) or the consumption of ATP using a suitable detection method (e.g., luminescence-based ADP detection or a competitive ELISA for PIP3).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Antimicrobial Activity

Quinazoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[24][25][26][27] The mechanism of action for their antimicrobial effects is diverse and can involve the inhibition of essential enzymes or disruption of cell wall synthesis. The this compound scaffold provides a foundation for the development of novel antimicrobial agents to combat the growing threat of antimicrobial resistance.

Protocol 3.4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][21][28][29][30][31][32][33]

  • Preparation of Materials:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow and Data Presentation

A systematic approach is crucial for the efficient evaluation of this compound derivatives. The following diagram illustrates a typical experimental workflow.

Diagram 4: General Experimental Workflow for the Evaluation of this compound Derivatives

Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Anticancer Anticancer Activity (e.g., MTT Assay) Primary_Screening->Anticancer Yes Antimicrobial Antimicrobial Activity (e.g., MIC Determination) Primary_Screening->Antimicrobial Yes Hit_Ident Hit Identification Anticancer->Hit_Ident Antimicrobial->Hit_Ident MoA Mechanism of Action Studies Hit_Ident->MoA Active Hits Kinase_Assay Kinase Inhibition Assays (EGFR, PI3K) MoA->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay MoA->Tubulin_Assay Cell_Cycle Cell Cycle Analysis MoA->Cell_Cycle Apoptosis_Assay Apoptosis Assays MoA->Apoptosis_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) MoA->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A comprehensive workflow for the discovery and development of this compound derivatives.

Data Presentation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of Anticancer Activity Data for this compound Derivatives

Compound IDR-group at 4-aminoCancer Cell LineIC₅₀ (µM)
Parent -HMCF-7 (Breast)> 50
D-001 -phenylMCF-7 (Breast)12.5
D-002 -4-methoxyphenylMCF-7 (Breast)5.2
D-003 -3,4-dimethoxyphenylMCF-7 (Breast)2.1
Doxorubicin (Standard Drug)MCF-7 (Breast)0.8

Table 2: Example of Antimicrobial Activity Data for this compound Derivatives

Compound IDR-group at 4-aminoStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Parent -H128> 256
D-004 -benzyl32128
D-005 -4-chlorobenzyl864
Ciprofloxacin (Standard Drug)0.50.25

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its inherent structural features make it amenable to targeting key proteins in cancer and microbial pathogenesis. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Future efforts in this area should focus on leveraging structure-activity relationship studies to optimize the potency and selectivity of these derivatives, with the ultimate goal of translating promising lead compounds into clinical candidates.

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The Alchemist's Keystone: A Technical Guide to 2-Chloro-6-iodoquinazolin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the quinazoline scaffold stands as a privileged structure, forming the core of numerous clinically successful therapeutic agents, particularly in oncology. Among the vast array of functionalized quinazolines, 2-chloro-6-iodoquinazolin-4-amine has emerged as a uniquely versatile and powerful building block. This technical guide provides an in-depth exploration of this compound, from its rational synthesis and detailed characterization to its strategic application in the construction of complex, biologically active molecules. We will dissect the nuanced reactivity of its dual halogenation, offering field-proven insights into the selective functionalization that underpins its utility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent synthon in their quest for novel therapeutics.

Introduction: The Strategic Advantage of the Quinazoline Core

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure provides a well-defined scaffold for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets.[1] This has been most notably demonstrated in the realm of protein kinase inhibitors, where the 4-anilinoquinazoline motif is a hallmark of numerous approved drugs that target aberrant signaling pathways in cancer.[2]

The subject of this guide, this compound, is a testament to the power of strategic halogenation in amplifying the synthetic potential of the quinazoline core. The presence of a chlorine atom at the 2-position and an iodine atom at the 6-position, coupled with an amino group at the 4-position, creates a trifecta of reactive sites that can be addressed with remarkable orthogonality. This allows for a modular and convergent approach to the synthesis of complex molecules, a highly desirable attribute in the rapid exploration of structure-activity relationships (SAR).

Synthesis of this compound: A Rational and Reproducible Pathway

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol represents a logical and validated pathway, drawing upon established methodologies for the synthesis of related quinazoline derivatives.

Step 1: Iodination of Anthranilic Acid to 2-Amino-5-iodobenzoic Acid

The journey commences with the regioselective iodination of anthranilic acid. This reaction introduces the crucial iodine atom at the 5-position, which will become the 6-position in the final quinazoline ring system.

Protocol:

  • In a well-ventilated fume hood, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.

  • To this solution, add molecular iodine (0.5 equivalents).

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the reaction temperature below 30°C. The use of hydrogen peroxide as an oxidizing agent offers a greener and more economical alternative to other methods.[3][4]

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with copious amounts of water, and dry under vacuum to yield 2-amino-5-iodobenzoic acid as a solid.[5][6]

Step 2: Cyclization to 6-Iodo-2,4-quinazolinedione

The resulting 2-amino-5-iodobenzoic acid is then cyclized to form the core quinazoline scaffold. This is typically achieved through condensation with a one-carbon source, such as urea or a cyanate salt.

Protocol:

  • Combine 2-amino-5-iodobenzoic acid (1 equivalent) and potassium cyanate (1.5 equivalents) in water.

  • Adjust the pH of the mixture to 9-12 with an appropriate base (e.g., NaOH solution).

  • Heat the reaction mixture to 80-100°C and maintain for 2-4 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 6-iodo-2,4-quinazolinedione.[7]

Step 3: Dichlorination to 2,4-Dichloro-6-iodoquinazoline

The hydroxyl groups of the dione are then converted to the more reactive chloro groups, setting the stage for subsequent selective functionalization.

Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 6-iodo-2,4-quinazolinedione (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2,4-dichloro-6-iodoquinazoline.[8][9]

Step 4: Selective Amination to this compound

The final step involves the regioselective displacement of the C4-chloro group with an amino group. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[10]

Protocol:

  • Dissolve 2,4-dichloro-6-iodoquinazoline (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a compatible solvent at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualization of the Synthetic Pathway:

Synthesis_Pathway A 2-Aminobenzoic Acid B 2-Amino-5-iodobenzoic Acid A->B I₂, H₂O₂, AcOH C 6-Iodo-2,4-quinazolinedione B->C KOCN, H₂O, Heat D 2,4-Dichloro-6-iodoquinazoline C->D POCl₃, N,N-dimethylaniline, Heat E This compound D->E NH₃, Isopropanol

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective use.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1107694-88-1
Molecular Formula C₈H₅ClIN₃
Molecular Weight 305.51 g/mol Calculated
Appearance Off-white to pale yellow solidExpected
Melting Point >250 °C (decomposes)Expected
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanolExpected

Spectroscopic Data (Representative):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5-8.8 (s, 1H, H-5)

    • δ 8.0-8.3 (d, 1H, H-7)

    • δ 7.6-7.9 (d, 1H, H-8)

    • δ 7.0-7.5 (br s, 2H, -NH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 160-165 (C4-NH₂)

    • δ 155-160 (C2-Cl)

    • δ 150-155 (C8a)

    • δ 140-145 (C6-I)

    • Aromatic carbons in the range of δ 115-135

    • δ 90-95 (C6)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretch, primary amine)

    • 1620-1600 (C=N stretch, quinazoline ring)

    • 1580-1550 (aromatic C=C stretch)

    • 800-750 (C-Cl stretch)

  • Mass Spectrometry (ESI-MS):

    • m/z [M+H]⁺ calculated for C₈H₆ClIN₃⁺: 305.93

The Art of Selectivity: Navigating the Reactivity of this compound

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled elaboration of the molecule, a key strategy in the construction of complex drug candidates.

C6-Iodo Position: The Gateway for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This provides a reliable handle for the introduction of a wide array of substituents at the 6-position.

4.1.1. Suzuki-Miyaura Coupling:

The Suzuki coupling is a robust and widely used method for the formation of C-C bonds.[16] In the context of our building block, it allows for the introduction of aryl, heteroaryl, and vinyl groups at the C6 position with high selectivity.

Protocol for Selective Suzuki Coupling at C6:

  • To a degassed mixture of this compound (1 equivalent), a boronic acid or ester (1.2 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) in a solvent system such as 1,4-dioxane/water or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a ligand if necessary.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 6-substituted-2-chloroquinazolin-4-amine.

4.1.2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[16][17] This reaction can be selectively performed at the C6-iodo position to introduce a variety of primary and secondary amines.

Protocol for Selective Buchwald-Hartwig Amination at C6:

  • In an oven-dried flask under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2 equivalents) in an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture at 80-110°C until complete conversion of the starting material.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

C2-Chloro Position: A Handle for Further Diversification

Following the functionalization of the C6 position, the less reactive C2-chloro group can be targeted. This typically requires more forcing conditions or a different class of reaction.

4.2.1. Nucleophilic Aromatic Substitution (SNAr):

The C2-chloro group can be displaced by strong nucleophiles, such as primary or secondary amines, often requiring higher temperatures or microwave irradiation.[10]

Protocol for SNAr at C2:

  • Dissolve the 6-substituted-2-chloroquinazolin-4-amine (1 equivalent) and the desired amine (excess) in a high-boiling polar aprotic solvent (e.g., NMP, DMA) or in a sealed tube with a lower boiling solvent (e.g., isopropanol).

  • Heat the reaction mixture at 120-180°C (conventional heating) or in a microwave reactor at a similar temperature for the appropriate time.

  • Cool the reaction, dilute with water to precipitate the product, or extract with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

4.2.2. Buchwald-Hartwig Amination:

Under optimized conditions, the C2-chloro position can also undergo Buchwald-Hartwig amination, particularly with the use of specialized ligands that are effective for aryl chlorides.[18]

Visualization of Selective Functionalization:

Selective_Functionalization Start This compound C6_Suzuki 6-Aryl/Heteroaryl-2-chloroquinazolin-4-amine Start->C6_Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) C6_Buchwald 6-(Amino)-2-chloroquinazolin-4-amine Start->C6_Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Final_Suzuki 6-Aryl/Heteroaryl-2-(amino)quinazolin-4-amine C6_Suzuki->Final_Suzuki SNAr or Buchwald-Hartwig (R'₂NH, Heat or Pd catalyst) Final_Buchwald 6-(Amino)-2-(amino)quinazolin-4-amine C6_Buchwald->Final_Buchwald SNAr or Buchwald-Hartwig (R'₂NH, Heat or Pd catalyst)

Caption: Orthogonal reactivity of this compound.

Application in Medicinal Chemistry: The Synthesis of Kinase Inhibitors

The utility of this building block is best exemplified by its application in the synthesis of targeted therapeutics. The closely related precursor, 4-chloro-6-iodoquinazoline, is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[3] The following workflow illustrates how this compound could be employed in a similar synthetic strategy.

Illustrative Workflow: Synthesis of a Lapatinib Analogue

  • Suzuki Coupling: this compound is reacted with 5-formylfuran-2-boronic acid under Suzuki conditions to install the furan aldehyde moiety at the C6 position.

  • Nucleophilic Aromatic Substitution: The resulting intermediate is then subjected to an SNAr reaction with 3-chloro-4-(3-fluorobenzyloxy)aniline to introduce the characteristic anilino side chain at the C4 position.

  • Reductive Amination: The aldehyde is then reductively aminated with 2-(methylsulfonyl)ethylamine to complete the synthesis of the Lapatinib analogue.

Visualization of a Synthetic Workflow:

Lapatinib_Analogue_Synthesis A This compound B Intermediate 1 A->B Suzuki Coupling (5-formylfuran-2-boronic acid) C Intermediate 2 B->C SNAr (Substituted Aniline) D Lapatinib Analogue C->D Reductive Amination (Substituted Amine)

Caption: A plausible synthetic route to a Lapatinib analogue.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a chemical intermediate; it is a testament to the power of rational design in synthetic chemistry. Its strategically placed and differentially reactive halogen atoms provide medicinal chemists with a versatile and powerful platform for the efficient construction of complex molecular architectures. The ability to perform selective, stepwise modifications allows for the rapid exploration of chemical space, accelerating the journey from hit identification to lead optimization. As the demand for novel, highly specific therapeutics continues to grow, the importance of such well-designed building blocks in the alchemist's toolkit of modern drug discovery cannot be overstated.

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A Technical Guide to the Orthogonal Reactivity of C-Cl and C-I Bonds in 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the quinazoline core is a privileged structure, appearing in a multitude of clinically significant agents. The dihalogenated derivative, 2-Chloro-6-iodoquinazolin-4-amine, represents a particularly powerful and versatile building block. Its value lies not merely in the presence of two halogen atoms, but in their distinct electronic properties, which bestow a highly predictable and exploitable differential reactivity. This allows for a programmed, sequential introduction of molecular complexity, a cornerstone of efficient lead optimization and library synthesis.

This in-depth guide moves beyond simple procedural descriptions to provide a comprehensive analysis of the chemical principles governing the selective functionalization of the C-I bond at the 6-position and the C-Cl bond at the 2-position. We will explore the causality behind experimental design, offer field-proven protocols for key transformations, and present a strategic framework for leveraging this orthogonal reactivity in complex synthetic campaigns.

Pillar 1: The Theoretical Basis of Selective Reactivity

The capacity to selectively address one halogen in the presence of the other is rooted in fundamental principles of chemical bonding and organometallic catalysis. The two primary factors at play are Bond Dissociation Energy (BDE) and the mechanism of palladium-catalyzed cross-coupling reactions.

Bond Dissociation Energy (BDE): The Primary Determinant

The strength of a chemical bond is the energy required to break it homolytically. In the context of aryl halides, there is a clear and significant trend: the C-I bond is substantially weaker than the C-Cl bond. This is due to the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to poorer orbital overlap with carbon compared to chlorine.[1][2]

Bond TypeApproximate BDE (kJ/mol)
Aryl C-I~280
Aryl C-Br~335
Aryl C-Cl~400
Aryl C-F~520
(Note: Absolute values vary slightly by source, but the trend is consistent.[3][4][5])

This disparity in bond strength is the linchpin of selectivity. The lower energy barrier for cleaving the C-I bond means it can be activated under much milder conditions than the C-Cl bond.

The Palladium Catalytic Cycle: The Role of Oxidative Addition

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are foundational to modern synthesis. The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile, forming a Pd(II) intermediate. This is typically the rate-determining step.[6][7][8]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center.[6][9]

  • Reductive Elimination: The two organic fragments couple to form the new C-C or C-heteroatom bond, regenerating the Pd(0) catalyst.[6][10]

The energy barrier for the initial oxidative addition step is directly related to the C-X bond strength. Consequently, the Pd(0) catalyst will preferentially react with the weaker C-I bond, allowing for highly selective transformations at the 6-position of the quinazoline core while the more robust C-Cl bond at the 2-position remains untouched.[11][12]

G sub This compound oa_i Oxidative Addition (C-I Bond) sub->oa_i Low Energy Barrier Mild Conditions oa_cl Oxidative Addition (C-Cl Bond) sub->oa_cl High Energy Barrier Forcing Conditions pd0 Pd(0)L_n pd0->oa_i pd2_i Aryl-Pd(II)-I Intermediate oa_i->pd2_i trans Transmetalation pd2_i->trans pd2_cl Aryl-Pd(II)-Cl Intermediate reduct Reductive Elimination trans->reduct reduct->pd0 Catalyst Regeneration prod 6-Substituted Product reduct->prod

Figure 1: The kinetic preference for oxidative addition at the C-I bond.

Pillar 2: Selective Functionalization of the C-I Bond (Position 6)

By capitalizing on the principles outlined above, a variety of cross-coupling reactions can be executed with high fidelity at the 6-position. The following protocols are representative and serve as validated starting points for synthesis.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents.[9][13][14]

Experimental Protocol: Synthesis of 2-Chloro-6-(4-methoxyphenyl)quinazolin-4-amine

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Insights:

  • Catalyst (Pd(dppf)Cl₂): This pre-catalyst is air-stable and reliable. The dppf ligand provides a good balance of electron-donating properties and steric bulk to promote efficient catalytic turnover without activating the C-Cl bond under these conditions.

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid, forming the more nucleophilic boronate species necessary for transmetalation.[8][14] It is generally well-tolerated by many functional groups.

  • Solvent (Dioxane/H₂O): The aqueous-organic mixture ensures the solubility of both the organic substrates and the inorganic base, facilitating the reaction.

B. Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the direct installation of an alkyne moiety, a valuable functional handle for further chemistry (e.g., click reactions, reductions) or as a component of a bioactive molecule.[15][16]

Experimental Protocol: Synthesis of 2-Chloro-6-(phenylethynyl)quinazolin-4-amine

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.) and Copper(I) iodide (CuI, 0.06 eq.).

  • Solvent and Reagents: Add degassed triethylamine (Et₃N) to achieve a 0.2 M concentration, followed by phenylacetylene (1.5 eq.).

  • Reaction: Stir the mixture at 60 °C. Monitor progress by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Insights:

  • Dual Catalysis (Pd/Cu): This reaction operates via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile for the transmetalation step.[17][18]

  • Base/Solvent (Et₃N): Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as the solvent for the reaction.

C. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl C-N bonds, enabling the introduction of a vast array of primary and secondary amines.[19][20][21]

Experimental Protocol: Synthesis of 2-Chloro-N⁶-phenylquinazolin-4,6-diamine

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, add to a Schlenk flask Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.08 eq.), and Sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and aniline (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Reaction: Seal the flask and heat the mixture to 100 °C. Monitor progress by LC-MS (typically 6-18 hours).

  • Work-up: Cool to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Causality Insights:

  • Catalyst System (Pd₂(dba)₃/XPhos): The oxidative addition of the C-I bond is the first step. The use of a bulky, electron-rich phosphine ligand like XPhos is critical. It stabilizes the Pd(0) species and promotes the challenging C-N reductive elimination step, preventing side reactions like beta-hydride elimination.[10][22]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide anion which then coordinates to the palladium center prior to reductive elimination.[20]

Pillar 3: Addressing the C-Cl Bond (Position 2)

Once the C-I bond at position 6 has been successfully functionalized, the less reactive C-Cl bond at position 2 can be targeted. This typically requires a shift in strategy towards either more forcing cross-coupling conditions or an alternative mechanistic pathway.

A. Forcing Cross-Coupling Conditions

To activate the stronger C-Cl bond for oxidative addition, the reaction conditions must be intensified.

  • Higher Temperatures: Reaction temperatures are often elevated to >100-120 °C to provide the necessary activation energy.

  • Specialized Catalysts: The use of highly active, electron-rich, and sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos, SPhos) in combination with a Pd(0) source is often mandatory. These ligands form more reactive Pd(0) complexes that can more readily undergo oxidative addition with aryl chlorides.[22]

  • Stronger Bases: Stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) may be required.[20]

B. Nucleophilic Aromatic Substitution (S_NAr)

An alternative, palladium-free strategy for functionalizing the 2-position is Nucleophilic Aromatic Substitution (S_NAr). The quinazoline ring system is electron-deficient, and the nitrogen atom at position 1 strongly activates the C-Cl bond at position 2 towards attack by nucleophiles.[23][24] This pathway is often complementary to cross-coupling and avoids the cost and potential toxicity of palladium.

Experimental Protocol: S_NAr with an Amine

  • Vessel Preparation: In a sealable reaction vessel, dissolve the 2-chloro-6-substituted-quinazolin-4-amine substrate (1.0 eq.) in a suitable solvent such as n-butanol or 2-propanol.

  • Reagent Addition: Add the desired amine nucleophile (e.g., morpholine, 2.0-3.0 eq.). A tertiary amine base like diisopropylethylamine (DIPEA, 1.5 eq.) can be added to scavenge the HCl byproduct.

  • Reaction: Seal the vessel and heat to 120-150 °C. Microwave irradiation can significantly accelerate this transformation, often reducing reaction times from hours to minutes.[24][25] Monitor by LC-MS.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the residue directly by column chromatography or by an aqueous work-up followed by chromatography.

Strategic Synthesis: A Comparative Framework

The reliable difference in reactivity between the C-I and C-Cl bonds allows for a clear and logical approach to the synthesis of 2,6-disubstituted quinazolin-4-amines.

Comparative Data Table
FeatureC-I Bond Functionalization (Position 6) C-Cl Bond Functionalization (Position 2)
Reaction Type Pd-Catalyzed Cross-CouplingPd-Catalyzed Cross-Coupling OR S_NAr
Typical Catalyst Pd(dppf)Cl₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂ (or none for S_NAr)
Typical Ligand PPh₃, dppf, XPhosBulky Biarylphosphines (e.g., RuPhos)
Typical Base K₂CO₃, Et₃N, NaOtBuK₃PO₄, LHMDS, Cs₂CO₃ (or none for S_NAr)
Temperature Room Temp to 100 °C100 °C to 150 °C
Key Principle Weaker C-I bond enables mild oxidative addition.Stronger C-Cl bond requires forcing conditions or electronic activation for S_NAr.
Logical Synthesis Workflow

The following diagram illustrates the standard, selective, two-step functionalization pathway.

G start This compound step1 Step 1: Selective C-I Functionalization start->step1 intermediate 2-Chloro-6-(R¹)-quinazolin-4-amine step1->intermediate reagents1 Suzuki / Sonogashira / Buchwald-Hartwig Pd(0) or Pd(II) Catalyst Mild Conditions (RT - 100°C) reagents1->step1 step2 Step 2: C-Cl Functionalization intermediate->step2 final 2-(R²)-6-(R¹)-quinazolin-4-amine (Final Product) step2->final reagents2a Option A: Cross-Coupling Bulky Ligand Catalyst Forcing Conditions (>100°C) reagents2a->step2 reagents2b Option B: SNAr Nucleophile (Amine, Alcohol) Thermal / Microwave, No Catalyst reagents2b->step2

Figure 2: A decision-making workflow for sequential functionalization.

Conclusion

This compound is a paradigm of strategic design in a synthetic building block. The significant and predictable difference in the reactivity of its carbon-iodine and carbon-chlorine bonds provides a reliable platform for orthogonal synthesis. By carefully selecting catalysts, ligands, and reaction conditions, researchers can selectively functionalize the C-I bond under mild conditions before addressing the more robust C-Cl bond through either forcing cross-coupling or nucleophilic aromatic substitution. This control is not merely an academic exercise; it is a critical enabling tool for the efficient and rational construction of complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.

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Introduction: The Strategic Importance of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-6-iodoquinazolin-4-amine

This compound is a highly valuable heterocyclic intermediate in the field of medicinal chemistry and drug development. Its structure represents a privileged scaffold, particularly as a precursor for the synthesis of potent kinase inhibitors. The quinazoline core is a cornerstone in the design of molecules that target ATP-binding sites in various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer.

The strategic placement of reactive functional groups—the chloro group at the 2-position, the amine at the 4-position, and the iodo group at the 6-position—provides medicinal chemists with orthogonal chemical handles for molecular elaboration. The chlorine atom allows for nucleophilic substitution, the amine can be a site for acylation or alkylation, and the iodine atom is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This versatility makes it a crucial building block for creating libraries of complex molecules for structure-activity relationship (SAR) studies. A notable application of related intermediates is in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR and HER2 pathways.[1][2]

This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will delve into step-by-step protocols, mechanistic considerations, and process optimization insights, providing researchers with a comprehensive resource for its preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals the key disconnections and illuminates the most viable starting materials for the synthesis of this compound. The primary strategy involves the sequential construction of the substituted quinazoline core.

The most facile disconnection is the C4-N bond, which is typically formed in the final step via nucleophilic aromatic substitution. This leads back to a key intermediate, 2,4-dichloro-6-iodoquinazoline , and an ammonia source. The dichloro intermediate is significantly more stable and easier to handle than the target amine, making this a robust final step.

Further deconstruction of the 2,4-dichloro-6-iodoquinazoline core can proceed via two common pathways, defining the choice of the ultimate starting material:

  • The Nitrile Pathway: This route disconnects the pyrimidine ring, tracing back to 2-amino-5-iodobenzonitrile . This commercially available or readily synthesized material provides the aniline nitrogen and the nitrile group, which can be elaborated to form the C2 and N3 atoms of the quinazoline ring.[1][2][3]

  • The Carboxamide/Carboxylic Acid Pathway: Alternatively, the quinazoline core can be built from 2-amino-5-iodobenzamide or the corresponding benzoic acid.[4] This classic approach involves cyclization with a one-carbon source followed by chlorination.

The following sections will detail the forward synthesis for each of these strategic approaches.

Retrosynthesis of this compound Retrosynthetic pathways to the target molecule. target This compound intermediate1 2,4-Dichloro-6-iodoquinazoline target->intermediate1 C4-N Amination ammonia NH₃ start1 2-Amino-5-iodobenzonitrile (Nitrile Pathway) intermediate1->start1 Cyclization & Chlorination start2 2-Amino-5-iodobenzamide (Carboxamide Pathway) intermediate1->start2 Cyclization & Chlorination Nitrile_Pathway_Workflow Synthesis via the 2-Amino-5-iodobenzonitrile route. A 2-Aminobenzonitrile B 2-Amino-5-iodobenzonitrile A->B Iodination C 2,4-Dichloro-6-iodoquinazoline B->C Cyclization / Chlorination D This compound C->D Amination

Caption: Synthesis via the 2-Amino-5-iodobenzonitrile route.

Step 1: Synthesis of 2-Amino-5-iodobenzonitrile (Starting Material)

The synthesis begins with the regioselective iodination of commercially available 2-aminobenzonitrile. The amino group is an ortho-, para-director, and due to steric hindrance from the adjacent cyano group, the iodine is directed to the para-position (C5).

Expert Insight: The use of hydrogen peroxide as an in-situ oxidizing agent for iodide is a green and efficient choice, avoiding the use of harsher or metal-based oxidants. Acetic acid serves as both a solvent and a mild acid catalyst for the electrophilic aromatic substitution.

[1][2]1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzonitrile (1.0 eq) and ammonium iodide (1.0 eq) in glacial acetic acid (approx. 10 volumes). 2. Reagent Addition: Cool the mixture in an ice bath to 10-15°C. Add 30% aqueous hydrogen peroxide (approx. 6.5 eq) dropwise, ensuring the internal temperature does not exceed 30°C. 3. Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS. 4. Workup & Quench: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (approx. 1.5 eq) to quench any unreacted iodine and peroxide. 5. Precipitation: Adjust the pH of the solution to ~8 using a 20% sodium hydroxide solution. This neutralizes the acetic acid and precipitates the product. 6. Isolation: Stir the resulting slurry for 30 minutes. Collect the silvery-white solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 2-amino-5-iodobenzonitrile.

Parameter Value Source(s)
Starting Material 2-Aminobenzonitrile[1][2]
Key Reagents NH₄I, H₂O₂, Acetic Acid[1][2]
Typical Yield ~92%[1]
Appearance Silvery-white flaky solid[2]
Step 2: Cyclization and Chlorination to 2,4-Dichloro-6-iodoquinazoline

This crucial step transforms the substituted benzonitrile into the core heterocyclic intermediate. The reaction typically proceeds by treating 2-amino-5-iodobenzonitrile with a phosgene equivalent, such as triphosgene or diphosgene, which serves as a source for the C2 and C4 carbons and their attached chlorine atoms.

Mechanistic Rationale: The reaction is complex but is thought to proceed via the formation of an isocyanate or a related reactive intermediate from the aniline, followed by intramolecular cyclization driven by the nitrile group and subsequent chlorination and aromatization. Using a high-boiling point solvent and a catalyst is common.

  • Reaction Setup: To a solution of 2-amino-5-iodobenzonitrile (1.0 eq) in a high-boiling point anhydrous solvent like 1,2-dichlorobenzene, add triphosgene (approx. 1.0 eq) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture to reflux (approx. 180°C) for 4-6 hours. The reaction is typically vigorous at the beginning, so controlled heating is advised.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water or a saturated sodium bicarbonate solution to quench any remaining phosgene-related species.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel or by recrystallization to afford pure 2,4-dichloro-6-iodoquinazoline.

Step 3: Selective Amination to this compound

The final step involves the selective amination at the C4 position of the dichloro intermediate. The C4 chlorine is significantly more reactive towards nucleophilic substitution than the C2 chlorine. This enhanced reactivity is due to better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, a result of resonance delocalization involving the N1 atom.

Expert Insight: The reaction is typically performed in an alcohol solvent saturated with ammonia gas or using aqueous ammonia at elevated temperatures in a sealed vessel to build pressure and increase the reaction rate.

  • Reaction Setup: Suspend 2,4-dichloro-6-iodoquinazoline (1.0 eq) in isopropanol or ethanol in a pressure-rated vessel.

  • Ammonia Addition: Cool the suspension to 0°C and bubble ammonia gas through the mixture until saturation, or add a concentrated aqueous ammonia solution (7N solution in methanol is also effective).

  • Reaction: Seal the vessel and heat the mixture to 50-70°C for 8-12 hours. The progress can be monitored by TLC, observing the disappearance of the starting material.

  • Isolation: Cool the reaction vessel to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then water to remove any salts. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.

Synthetic Route 2: The 2-Amino-5-iodobenzamide Pathway

This classical approach builds the quinazoline ring from an anthranilamide derivative. While it may involve more steps, the starting materials are inexpensive, and the reactions are generally robust and scalable.

Workflow Overview

Carboxamide_Pathway_Workflow Synthesis via the 2-Amino-5-iodobenzamide route. A 2-Aminobenzamide (Anthranilamide) B 2-Amino-5-iodobenzamide A->B Iodination C 6-Iodoquinazolin-2,4-dione B->C Cyclization D 2,4-Dichloro-6-iodoquinazoline C->D Chlorination E This compound D->E Amination

Caption: Synthesis via the 2-Amino-5-iodobenzamide route.

Step 1: Synthesis of 2-Amino-5-iodobenzamide

Similar to the nitrile route, the synthesis starts with the iodination of the parent aniline, in this case, 2-aminobenzamide (anthranilamide). [4]

[4]1. Reaction Setup: Dissolve anthranilamide (1.0 eq) in a suitable solvent like water or acetonitrile. 2. Reagent Addition: Add elemental iodine (I₂, 1.0 eq) and an oxidant such as hydrogen peroxide (H₂O₂). [4]3. Reaction: Heat the mixture to 50°C and stir for 24 hours. 4. Isolation: After cooling, the product typically precipitates and can be isolated by filtration, washing with water, and drying.

Step 2: Cyclization to 6-Iodoquinazolin-2,4(1H,3H)-dione

The iodinated anthranilamide is cyclized to form the quinazoline-dione core. This is achieved by reacting with a carbonyl source that can provide the C2 atom. Urea is a common and effective reagent for this transformation.

  • Reaction Setup: Mix 2-amino-5-iodobenzamide (1.0 eq) with urea (2.0-3.0 eq) in a high-boiling point solvent like nitrobenzene or sulfolane, or run the reaction neat (solvent-free).

  • Reaction: Heat the mixture to 180-200°C for several hours until the evolution of ammonia ceases.

  • Isolation: Cool the reaction mixture. If a solvent was used, the product often crystallizes upon cooling. If run neat, the solid mass can be triturated with a solvent like ethanol or hot water to remove excess urea and byproducts. Filter and dry the solid.

Step 3: Chlorination to 2,4-Dichloro-6-iodoquinazoline

This is a standard transformation in quinazoline chemistry. The dione is converted to the highly reactive dichloro intermediate using a strong chlorinating agent.

Expert Insight: Phosphorus oxychloride (POCl₃) is the most common reagent for this step. [5][6]The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction. [6]The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

[5][6]1. Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 6-iodoquinazolin-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 10-15 volumes). 2. Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.1 eq). 3. Reaction: Heat the mixture to reflux (approx. 110°C) for 2-5 hours. The solid should gradually dissolve as the reaction proceeds. 4. Workup: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The product will precipitate as a solid. 5. Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

Step 4: Selective Amination

This final step is identical to Step 3 in the nitrile pathway, where the 2,4-dichloro-6-iodoquinazoline intermediate is selectively aminated at the C4 position with ammonia to yield the final product.

Summary of Synthetic Routes

Feature Route 1: Nitrile Pathway Route 2: Carboxamide Pathway
Key Starting Material 2-Amino-5-iodobenzonitrile2-Amino-5-iodobenzamide
Key Intermediate 2,4-Dichloro-6-iodoquinazoline6-Iodoquinazolin-2,4-dione
Number of Steps 3 (from 2-aminobenzonitrile)4 (from 2-aminobenzamide)
Advantages More convergent, potentially higher overall yield.Uses classic, well-established reactions; inexpensive starting materials.
Challenges Use of toxic phosgene derivatives.High-temperature cyclization step; use of excess POCl₃.

Conclusion

The synthesis of this compound can be effectively achieved through several well-defined pathways. The choice of the starting material—either 2-amino-5-iodobenzonitrile or a 2-amino-5-iodobenzoic acid derivative—dictates the subsequent synthetic strategy. The nitrile pathway offers a more direct route, while the carboxamide pathway relies on more traditional, albeit lengthier, transformations. Both routes converge on the critical 2,4-dichloro-6-iodoquinazoline intermediate, whose selective amination at the C4 position is the final, key transformation. A thorough understanding of the mechanisms and experimental conditions detailed in this guide will enable researchers and drug development professionals to reliably produce this vital chemical building block for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • General synthetic routes to quinazolinones | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC - NIH. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - ACS Fall 2025. Available at: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available at: [Link]

  • 2-Amino-5-Iodobenzonitrile CAS#: 132131-24-9 - ChemWhat. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. Available at: [Link]

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An In-depth Technical Guide to 2-Chloro-6-iodoquinazolin-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-iodoquinazolin-4-amine, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, offering valuable insights for researchers engaged in the development of novel therapeutics. The quinazoline scaffold is a well-established privileged structure in drug design, and the unique substitution pattern of this compound presents opportunities for the exploration of new chemical space and biological activities.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention from the scientific community due to their diverse and potent biological activities.[1] The fusion of a pyrimidine ring with a benzene ring creates a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets. This has led to the development of numerous quinazoline-based drugs with applications as anticancer agents, antihypertensives, and anti-inflammatory drugs.[1][2]

The subject of this guide, this compound, is a synthetic intermediate that holds considerable potential for the generation of novel bioactive molecules. The presence of three distinct functional groups—a reactive chloro group at the 2-position, an iodo group at the 6-position, and an amino group at the 4-position—provides multiple handles for chemical modification and the introduction of diverse pharmacophores. Understanding the chemical characteristics and synthetic accessibility of this compound is crucial for its effective utilization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 1107694-88-1BLD Pharm
Molecular Formula C₈H₅ClIN₃BLD Pharm
Molecular Weight 305.50 g/mol BLD Pharm

Note: Experimental physical properties such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature and should be determined empirically.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of the quinazoline core and subsequent functionalization. A plausible and commonly employed synthetic strategy involves the initial formation of a quinazolinone intermediate, followed by chlorination and amination steps.

General Synthetic Strategy

A general and adaptable route to substituted 2-chloro-4-aminoquinazolines often starts from appropriately substituted anthranilic acids. For the synthesis of this compound, the logical starting material would be 5-iodoanthranilic acid. The synthesis can be conceptualized in the following key transformations:

Synthesis_Pathway A 5-Iodoanthranilic Acid B 6-Iodoquinazolin-4(3H)-one A->B Cyclization (e.g., with Formamide) C 2,4-Dichloro-6-iodoquinazoline B->C Chlorination (e.g., POCl₃) D This compound C->D Amination (e.g., NH₃ or NH₄OH)

Figure 1: General synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical, based on related compounds)

The following protocol is a representative, non-validated procedure based on the synthesis of analogous quinazoline derivatives.[3][4] Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 6-Iodoquinazolin-4(3H)-one from 5-Iodoanthranilic Acid

This initial step involves the cyclization of 5-iodoanthranilic acid to form the quinazolinone core. A common method for this transformation is the reaction with formamide. A Chinese patent describes a similar reaction for the preparation of 6-iodo-3H-quinazolin-4-one from 5-iodo-2-aminobenzoic acid and formamide, followed by treatment with phosphorus oxychloride.[4]

  • Procedure: A mixture of 5-iodoanthranilic acid and an excess of formamide is heated at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to yield 6-iodoquinazolin-4(3H)-one.

Step 2: Synthesis of 2,4-Dichloro-6-iodoquinazoline

The quinazolinone from the previous step is then subjected to a chlorination reaction to introduce the reactive chloro groups at the 2- and 4-positions. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation, often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine to neutralize the generated HCl.[3][4]

  • Procedure: 6-Iodoquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine) is added, and the mixture is heated at reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-6-iodoquinazoline, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound

The final step involves the selective amination at the more reactive 4-position of the 2,4-dichloro-6-iodoquinazoline intermediate. This regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines.[5] The reaction is typically carried out using a source of ammonia, such as aqueous ammonia or a solution of ammonia in an alcohol.

  • Procedure: 2,4-Dichloro-6-iodoquinazoline is dissolved or suspended in a suitable solvent like isopropanol or ethanol. The solution is then treated with an excess of aqueous ammonia or a saturated solution of ammonia in the chosen alcohol. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The product, this compound, precipitates from the reaction mixture and can be isolated by filtration, followed by washing with the solvent and drying.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable building block for the synthesis of libraries of compounds for screening against various biological targets.

Applications A This compound B Suzuki Coupling (at 6-iodo position) A->B C Nucleophilic Aromatic Substitution (at 2-chloro position) A->C D Acylation/Alkylation (at 4-amino position) A->D E Novel Kinase Inhibitors B->E F Antiproliferative Agents C->F G Other Biologically Active Molecules D->G

Figure 2: Potential synthetic modifications and applications of this compound.

Kinase Inhibitors

The 4-aminoquinazoline scaffold is a core component of several approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The 2-chloro and 6-iodo positions of the title compound can be functionalized to introduce various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the 4-amino group can be further derivatized. This allows for the systematic exploration of the structure-activity relationships (SAR) required for potent and selective kinase inhibition.

Antiproliferative Agents

Quinazoline derivatives have demonstrated a broad spectrum of antiproliferative activities against various cancer cell lines.[6] The ability to introduce diverse substituents on the this compound scaffold allows for the synthesis of novel compounds with potential to inhibit cancer cell growth through various mechanisms, including but not limited to kinase inhibition.

Other Therapeutic Areas

The versatility of the quinazoline ring system extends beyond oncology. Derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents.[1] The unique substitution pattern of this compound provides a platform for the development of novel compounds targeting a wide array of biological pathways implicated in these diseases.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is highly recommended to consult the SDS for the starting materials and reagents used in the synthesis and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the facile introduction of a wide range of substituents, enabling the exploration of diverse chemical space. While specific biological data for this compound is limited in the public domain, the well-established importance of the quinazoline scaffold in numerous therapeutic areas suggests that derivatives of this compound are likely to exhibit interesting biological activities. This technical guide provides a foundational understanding of its properties and synthesis, which should serve as a useful resource for researchers aiming to leverage this compound in their drug discovery efforts.

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. ()
  • CN102321076B - Preparation method of lapatinib intermedi
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. ([Link])

  • 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem. ([Link])

  • 2-chloro-6,7-dimethoxy-n-methylquinazolin-4-amine (C11H12ClN3O2) - PubChemLite. ([Link])

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central. ([Link])

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. ()
  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. ([Link])

  • 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo- | C21H14ClFIN3O | CID - PubChem. ([Link])

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline - European Directorate for the Quality of Medicines & HealthCare. ([Link])

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. ([Link])

  • United States Patent Office - Googleapis.com. ([Link])

  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. ([Link])

  • US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google P
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - NIH. ([Link])

  • 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8 | Chemsrc. ([Link])

  • SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. ([Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. ([Link])

  • 2-Chloro-6-fluoro-8-methylquinazolin-4-amine | C9H7ClFN3 | CID 130051301 - PubChem. ([Link])

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Navigating the Acquisition and Application of 2-Chloro-6-iodoquinazolin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and scientists engaged in the intricate process of drug discovery and development, the accessibility of specific, often novel, chemical building blocks is a critical determinant of project timelines and ultimate success. This guide provides an in-depth technical overview of 2-Chloro-6-iodoquinazolin-4-amine (CAS No. 1107694-88-1), a specialized heterocyclic compound with significant potential in medicinal chemistry. Due to its specialized nature, this compound is not typically available as a standard catalog item. This guide, therefore, focuses on the practical aspects of its acquisition through custom synthesis, outlines a probable synthetic pathway based on established chemical principles, and discusses its potential applications in the development of targeted therapeutics.

Commercial Availability: A Landscape of Custom Synthesis

Initial assessments of the chemical supplier landscape indicate that this compound is not a readily available, off-the-shelf compound. Its structural complexity and specialized application profile place it in the category of research chemicals that are typically procured on a synthesis-on-demand basis. Researchers seeking to acquire this compound should therefore engage with chemical synthesis companies that specialize in custom and contract research services.

Several companies have established expertise in the synthesis of complex heterocyclic molecules, including quinazoline derivatives. When approaching these suppliers, it is crucial to provide the CAS number (1107694-88-1) and the desired quantity and purity specifications.

Table 1: Representative Custom Synthesis Service Providers

Supplier CategoryRepresentative CompaniesService Focus
Custom Synthesis Specialists Enamine, Otava Chemicals, BiosynthExpertise in a wide range of organic syntheses, from milligram to kilogram scale.
Building Block Suppliers with Custom Synthesis Arms Sigma-Aldrich (Merck), TCI Chemicals, AChemBlockOffer both catalog compounds and custom synthesis services for non-stock items.
Contract Research Organizations (CROs) VariousIntegrated services that can include synthesis, purification, and analytical characterization.

It is advisable to request quotes from multiple vendors to compare cost, lead times, and their stated experience with similar heterocyclic systems.

The Synthetic Pathway: A Feasible Route to this compound

For researchers considering an in-house synthesis or for a more informed discussion with a custom synthesis provider, a plausible and scientifically sound synthetic route is proposed. This multi-step synthesis leverages established reactions in quinazoline chemistry. The overall strategy involves the construction of the iodo-substituted quinazolinone core, followed by chlorination and subsequent amination.

Synthetic Pathway cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination (SNAr) 5-Iodoanthranilic_Acid 5-Iodoanthranilic Acid 6-Iodoquinazolin-4-ol 6-Iodoquinazolin-4-ol 5-Iodoanthranilic_Acid->6-Iodoquinazolin-4-ol Heat Formamide Formamide Formamide->6-Iodoquinazolin-4-ol 6-Iodoquinazolin-4-ol_ref 6-Iodoquinazolin-4-ol Thionyl_Chloride Thionyl Chloride (SOCl2) 4-Chloro-6-iodoquinazoline 4-Chloro-6-iodoquinazoline Thionyl_Chloride->4-Chloro-6-iodoquinazoline 4-Chloro-6-iodoquinazoline_ref 4-Chloro-6-iodoquinazoline 6-Iodoquinazolin-4-ol_ref->4-Chloro-6-iodoquinazoline Reflux Ammonia_Source Ammonia Source (e.g., NH4OH) Target_Compound This compound Ammonia_Source->Target_Compound 4-Chloro-6-iodoquinazoline_ref->Target_Compound Nucleophilic Aromatic Substitution

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Illustrative)

Step 1: Synthesis of 6-Iodoquinazolin-4-ol

This step involves the cyclization of an appropriately substituted anthranilic acid. The synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives has been reported, starting from the iodination of anthranilic acid[1]. A similar, more direct approach would be the reaction of 5-iodoanthranilic acid with formamide.

  • Combine 5-iodoanthranilic acid and an excess of formamide in a reaction vessel equipped with a reflux condenser.

  • Heat the mixture to a temperature of 120-140°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Pour the mixture into cold water to fully precipitate the product.

  • Filter the solid, wash with water, and dry to yield 6-iodoquinazolin-4-ol. This intermediate is commercially available from suppliers like AChemBlock[2].

Step 2: Synthesis of 4-Chloro-6-iodoquinazoline

The conversion of the 4-hydroxyl group to a chloro group is a standard transformation in quinazoline chemistry, often achieved using reagents like thionyl chloride or phosphorus oxychloride[3].

  • Suspend 6-iodoquinazolin-4-ol in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 3-5 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • Co-evaporate the residue with an inert solvent like toluene to remove any remaining traces of thionyl chloride.

  • The resulting crude 4-chloro-6-iodoquinazoline can be used in the next step, often without further purification[3].

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive 4-chloro group is displaced by an amino group[4][5]. The reactivity of the C4 position is significantly enhanced by the electron-withdrawing nature of the quinazoline ring system[5][6].

  • Dissolve 4-chloro-6-iodoquinazoline in a suitable solvent such as isopropanol or dioxane.

  • Add an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide or ammonia in a sealed tube.

  • Heat the reaction mixture. The temperature and reaction time will depend on the specific conditions and can range from room temperature to reflux[7].

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Applications in Medicinal Chemistry and Drug Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology[8][9]. The 4-aminoquinazoline moiety is a key pharmacophore in many tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR)[4].

This compound serves as a versatile building block for the synthesis of more complex molecules. The three reactive sites—the 2-chloro, 4-amino, and 6-iodo groups—allow for sequential and regioselective modifications.

Medicinal_Chemistry_Applications cluster_modifications Potential Modifications Core_Scaffold This compound Mod_C2 C2 Position (Chloro): Nucleophilic Substitution (e.g., with amines, thiols) Core_Scaffold->Mod_C2 Mod_C6 C6 Position (Iodo): Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core_Scaffold->Mod_C6 Mod_N4 N4 Position (Amino): Acylation, Alkylation, Further Substitution Core_Scaffold->Mod_N4 Target_Molecules Novel Kinase Inhibitors & Other Bioactive Molecules Mod_C2->Target_Molecules Mod_C6->Target_Molecules Mod_N4->Target_Molecules

Figure 2: Application of the core scaffold in developing new bioactive molecules.

The presence of the iodine atom at the 6-position is particularly advantageous. It can be readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, enabling the exploration of the chemical space around this position for improved potency and selectivity against specific biological targets. The 2-chloro position offers another handle for modification, further expanding the synthetic possibilities.

Safety and Handling

As there is no comprehensive, publicly available Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on the data available for structurally related compounds, such as 4-chloro-6-iodoquinazoline and other chloroanilines[10][11].

  • Hazard Classification (Assumed): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[10].

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. For handling solids, a dust mask or respirator may be appropriate.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting). Seek immediate medical attention in all cases of exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This technical guide provides a framework for researchers to source and utilize this compound. By understanding its commercial landscape and potential synthetic routes, scientists can better plan their research and development activities, accelerating the discovery of new therapeutic agents.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). In PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7593796/
  • What is the synthesis method of 4-Chloro-6-iodoquinazoline? (n.d.). In Guidechem. Retrieved from https://www.guidechem.com/faq/4-chloro-6-iodoquinazoline-synthesis-method-98556-31-1.html
  • MSDS of 4-chloro-6-iodoquinazoline. (n.d.). In Capot Chemical Co., Ltd. Retrieved from https://www.capotchem.com/msds/98556-31-1.html
  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/figure/Reaction-of-4-chloroquinazolines-C-with-different-amines-leading-to-compounds-1-34-a_fig1_262846467
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  • 4-Chloro-6-iodoquinazoline. (n.d.). In PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11173809
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  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025, August 10). In ResearchGate. Retrieved from https://www.researchgate.
  • SAFETY DATA SHEET. (2026, January 13). In Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/sds/aldrich/477222
  • Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. (n.d.). In ResearchGate. Retrieved from https://www.researchgate.
  • SAFETY DATA SHEET. (2025, May 26). In TCI Chemicals. Retrieved from https://www.tcichemicals.com/IN/en/sds/C2928_E_J.pdf
  • 6,8-DIIODO-QUINAZOLIN-4-OL. (n.d.). In Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/s188085
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  • Nucleophilic Aromatic Substitution (NAS). (2021, March 16). In YouTube. Retrieved from https://www.youtube.
  • CAS 16064-08-7 6-iodoquinazolin-4-ol. (n.d.). In BOC Sciences. Retrieved from https://www.bocsci.com/6-iodoquinazolin-4-ol-cas-16064-08-7-item-638384.html
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). In MDPI. Retrieved from https://www.mdpi.com/1420-3049/29/24/6021
  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025, November 27). In ResearchGate. Retrieved from https://www.researchgate.net/publication/371190442_Synthesis_of_6-Substituted_3H-Quinazolin-4-Ones_and_Their_Antimicrobial_Activity
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/39770108/
  • Nucleophilic Aromatic Substitution. (2019, July 12). In YouTube. Retrieved from https://www.youtube.
  • 6-Nitro-7-chloro-4-hydroxy quinazoline. (n.d.). In Sarex. Retrieved from https://www.sarex.com/6-nitro-7-chloro-4-hydroxy-quinazoline
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22). In Omics Online. Retrieved from https://www.omicsonline.org/open-access/implication-of-quinazolineh-ones-in-medicinal-chemistry-a-brief-review-2161-0444-1000311.php?aid=63231
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/2076-3417/12/3/1359

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development.[1] Its remarkable versatility, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives have made it an indispensable tool for the construction of carbon-carbon bonds.[2][3] In the synthesis of complex heterocyclic scaffolds, which are prevalent in many pharmaceutical agents, the Suzuki-Miyaura coupling provides a reliable and efficient method for introducing molecular diversity and fine-tuning structure-activity relationships (SAR).[4][5]

This application note provides a detailed guide to performing Suzuki-Miyaura coupling reactions on the bifunctional substrate, 2-chloro-6-iodoquinazolin-4-amine. This molecule presents an interesting challenge and opportunity for selective functionalization due to the differential reactivity of the C-I and C-Cl bonds. The protocols outlined herein are designed to enable researchers to selectively couple at the more reactive C6-iodo position, followed by a subsequent coupling at the less reactive C2-chloro position, thereby allowing for the controlled, stepwise synthesis of di-substituted quinazolinamine derivatives.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[3] This differential reactivity is the basis for the selective monocoupling of this compound at the C6-iodo position.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product OA Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) RE->CoupledProduct Pd0->OA Ar-X PdII_Aryl->TM R²-B(OR)₂ Base PdII_Diaryl->RE ArylHalide This compound (Ar-X) ArylHalide->OA BoronicAcid Organoboron Reagent (R²-B(OR)₂) BoronicAcid->TM caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Iodo Position

This protocol is designed for the selective monocoupling of an aryl or heteroaryl boronic acid to the C6 position of this compound. The higher reactivity of the C-I bond allows for milder reaction conditions, leaving the C-Cl bond intact for subsequent functionalization.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
This compound305.511.01.0
Aryl/Heteroarylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane-10 mL-
Water-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl/heteroarylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-arylquinazolin-4-amine.

Visualizing the Workflow: Selective C6-Iodo Coupling

Workflow_C6 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Substrate, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat to 80-90 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify by Column Chromatography extract->purify product 2-Chloro-6-arylquinazolin-4-amine purify->product Isolated Product caption Figure 2. Experimental workflow for C6-Iodo coupling.

Caption: Experimental workflow for C6-Iodo coupling.

Protocol 2: Suzuki-Miyaura Coupling at the C2-Chloro Position

This protocol is designed for the coupling of an aryl or heteroaryl boronic acid to the C2 position of the 2-chloro-6-arylquinazolin-4-amine intermediate obtained from Protocol 1. The C-Cl bond is significantly less reactive than the C-I bond, necessitating a more active catalyst system and potentially higher temperatures.[4] For this transformation, a catalyst system employing a bulky, electron-rich phosphine ligand such as XPhos or SPhos is recommended.[8]

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
2-Chloro-6-arylquinazolin-4-amineVaries1.01.0
Aryl/Heteroarylboronic AcidVaries1.51.5
Pd₂(dba)₃915.720.0250.025
XPhos476.620.060.06
Potassium Phosphate (K₃PO₄)212.273.03.0
Anhydrous 1,4-Dioxane or Toluene-15 mL-
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add 2-chloro-6-arylquinazolin-4-amine (1.0 mmol), the desired aryl/heteroarylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) to a flame-dried Schlenk tube or microwave vial with a magnetic stir bar.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial inside the glovebox, pre-mix Pd₂(dba)₃ (0.025 mmol) and XPhos (0.06 mmol) in a small amount of the reaction solvent for 10-15 minutes.

  • Catalyst Addition: Add the pre-mixed catalyst solution or the solid catalyst components directly to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (15 mL) via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by LC-MS. Due to the lower reactivity of the C-Cl bond, reaction times may be longer, typically ranging from 12 to 24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2,6-diarylquinazolin-4-amine.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider adding a fresh portion of the catalyst. For the C2-chloro coupling, ensure that the reagents and solvent are scrupulously dry, as water can deactivate the catalyst.

  • Side Reactions: The primary amino group on the quinazoline scaffold can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands helps to mitigate this issue. In some cases, protection of the amine may be necessary, although the provided protocols are designed to work with the unprotected amine.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

  • Choice of Base: While Na₂CO₃ is often sufficient for C-I couplings, a stronger base like K₃PO₄ is generally preferred for the more challenging C-Cl couplings.

Conclusion

The protocols detailed in this application note provide a robust framework for the selective, sequential Suzuki-Miyaura cross-coupling of this compound. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can efficiently synthesize a diverse library of 2,6-disubstituted quinazolin-4-amines, which are valuable scaffolds in medicinal chemistry and drug discovery. The careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities in these transformations.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6875–6892. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Li, Z., Gelbaum, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Rossi, R. (2012). Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. Advanced Synthesis & Catalysis, 354(8), 1389-1423. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6875–6892. [Link]

  • Pal, A., & Plenio, H. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 19(12), 20490-20520. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. [Link]

  • Li, Z., Gelbaum, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(38), 12103-12111. [Link]

  • Reddy, T. J., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 38. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6875–6892. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddy, T. J., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 38. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. [Video]. YouTube. [Link]

Sources

Buchwald-Hartwig amination of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Buchwald-Hartwig Amination of 2-Chloro-6-iodoquinazolin-4-amine: A Guide to Site-Selective C-N Bond Formation

Abstract & Introduction

The quinazoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics. The targeted functionalization of this scaffold is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed protocol and technical guide for the site-selective .

This dihalogenated substrate presents a unique synthetic challenge and opportunity: to leverage the inherent differences in carbon-halogen bond reactivity to achieve selective amination at a single position. We will demonstrate a robust protocol for the preferential amination at the C-6 iodo position, leaving the C-2 chloro position intact for subsequent orthogonal transformations. This guide explains the mechanistic basis for this selectivity and provides a comprehensive, field-tested protocol for researchers, scientists, and drug development professionals.

Principle and Mechanistic Rationale for Selectivity

The success of a selective Buchwald-Hartwig amination on a dihalogenated substrate is rooted in the fundamental mechanism of the catalytic cycle.[3] The key to achieving site-selectivity lies in the initial, and often rate-determining, oxidative addition step.[4][5]

The Catalytic Cycle:

The generally accepted mechanism involves a Pd(0) species as the active catalyst.[6][7] The cycle proceeds through three primary stages:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is released, regenerating the Pd(0) catalyst which re-enters the cycle.

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination pd0 L-Pd(0) Active Catalyst label_oa Ar-X (Oxidative Addition) pd0->label_oa oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex amido_complex L-Pd(II)(Ar)(NR'R'') Palladium Amido Complex oa_complex->amido_complex   label_amine 1. HNR'R'' 2. Base oa_complex->label_amine label_re Reductive Elimination amido_complex->label_re product Ar-NR'R'' amido_complex->product label_oa->oa_complex label_re->pd0

Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination.

Basis of C-I vs. C-Cl Selectivity:

The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy (BDE). The general order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl [6]

The C-I bond (BDE ≈ 272 kJ/mol) is significantly weaker and thus more susceptible to cleavage by the Pd(0) catalyst than the more robust C-Cl bond (BDE ≈ 400 kJ/mol). By carefully controlling reaction conditions, particularly temperature and reaction time, the catalyst can be made to engage exclusively with the C-6 iodo position of this compound. The use of modern, sterically bulky phosphine ligands is crucial; these ligands promote the formation of a monoligated, highly reactive Pd(0) species that can efficiently undergo oxidative addition even at lower temperatures, further enhancing selectivity.[8]

Detailed Application Protocol: Selective C-6 Amination

This protocol describes a general procedure for the selective amination of the C-6 position. Optimization may be required for particularly challenging or sterically hindered amines.

3.1 Materials and Reagents

ReagentFormulaMWCAS No.Suggested Supplier
This compoundC₈H₅ClIN₃305.50N/ABenchChem
Amine (e.g., Morpholine)C₄H₉NO87.12110-91-8Sigma-Aldrich
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7251364-51-3Strem Chemicals
XPhosC₃₃H₄₅P476.68564483-18-7Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5Acros Organics
Toluene, AnhydrousC₇H₈92.14108-88-3Acros Organics

3.2 Equipment

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hot plate

  • Inert atmosphere system (Argon or Nitrogen line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

3.3 Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add this compound (1.0 mmol, 305.5 mg).

  • Catalyst/Ligand Addition: Add the palladium precursor, Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol % Pd), and the ligand, XPhos (0.048 mmol, 22.9 mg, 4.8 mol %).

  • Base Addition: Add sodium tert-butoxide (1.4 mmol, 134.5 mg, 1.4 equiv). Note: Solid reagents should be added under a positive flow of inert gas.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL). Finally, add the amine (e.g., morpholine, 1.2 mmol, 104.5 µL, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours. Reaction progress should be monitored by TLC or LC-MS to avoid over-reaction and potential C-2 amination.

  • Quenching and Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-6-(morpholino)quinazolin-4-amine.

Condition Optimization and Scope

The choice of ligand, base, and solvent is critical for achieving high yield and selectivity. While the protocol above provides a robust starting point, the following table summarizes typical optimization results for this class of transformation.

EntryLigand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Selectivity (C-6:C-2,6)
1XPhos (4.8)NaOtBu (1.4)Toluene100892%>98:2
2RuPhos (4.8)NaOtBu (1.4)Toluene100888%>98:2
3BrettPhos (4.8)NaOtBu (1.4)Dioxane1001285%>95:5
4XPhos (4.8)K₂CO₃ (2.0)Dioxane1101665%>98:2
5XPhos (4.8)Cs₂CO₃ (2.0)Toluene1001289%>98:2
6Xantphos (4.8)NaOtBu (1.4)Toluene1001078%95:5

Insights from Optimization:

  • Ligands: Sterically bulky biaryl monophosphine ligands like XPhos and RuPhos consistently provide excellent results.[9] Bidentate ligands like Xantphos can also be effective but may require more optimization.

  • Bases: Strong, non-nucleophilic bases like NaOtBu are generally superior for achieving high reaction rates. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, especially for base-sensitive substrates, but may require higher temperatures and longer reaction times.[7]

  • Solvents: Aprotic, non-polar to moderately polar solvents like toluene and dioxane are standard. Toluene is often preferred as it can help precipitate iodide salts, potentially mitigating catalyst inhibition.[7]

Experimental Workflow Visualization

The overall process from preparation to final analysis is outlined below.

Experimental_Workflow Figure 2: General Experimental Workflow prep Reagent Preparation (Drying, Weighing) setup Reaction Setup (Schlenk Flask, Inert Gas) prep->setup reaction Reaction (Heating & Stirring) setup->reaction quench Quenching (aq. NH4Cl) reaction->quench workup Aqueous Work-up (Extraction) quench->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, LC-MS) purify->analysis product Pure Product analysis->product

Sources

Synthesis of 4-Anilino-2-chloro-6-iodoquinazoline Derivatives: A Protocol for Developing Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target a wide range of protein kinases.[1][2] Derivatives of this core are prominent in oncology, with several approved drugs acting as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[3][4] Strategic halogenation of the quinazoline ring, specifically with a chloro group at the C2 position and an iodo group at the C6 position, provides critical advantages. The C2-chloro atom serves as a reactive site for further functionalization, while the C6-iodo group can modulate pharmacological activity and serve as a handle for radiolabeling or cross-coupling reactions. This guide provides a comprehensive, field-tested protocol for the synthesis of 4-anilino-2-chloro-6-iodoquinazoline derivatives, focusing on the underlying chemical principles, experimental details, and characterization methods.

I. Overall Synthetic Strategy

The synthesis is efficiently executed in a two-part sequence. The first part involves the construction of a key intermediate, 2,4-dichloro-6-iodoquinazoline . The second part is a regioselective nucleophilic aromatic substitution (SNAr) reaction where the more reactive C4-chlorine is displaced by a substituted aniline to yield the final target compound. This strategy allows for a modular approach, enabling the creation of a diverse library of derivatives by simply varying the aniline component.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis cluster_2 Analysis & Characterization A 5-Iodoanthranilic Acid (Starting Material) B Cyclization & Chlorination A->B C 2,4-Dichloro-6-iodoquinazoline (Key Intermediate) B->C E Nucleophilic Aromatic Substitution (SNAr) C->E Regioselective Reaction D Substituted Aniline D->E F Crude Product E->F G Purification (Chromatography/Recrystallization) F->G H Final Product: 4-Anilino-2-chloro-6-iodoquinazoline G->H I NMR (¹H, ¹³C) H->I J Mass Spectrometry (MS) H->J K FT-IR H->K

Caption: General workflow for the synthesis of 4-anilino-2-chloro-6-iodoquinazoline derivatives.

II. Experimental Protocols & Scientific Rationale

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-iodoquinazoline

The synthesis of the quinazoline core begins with a commercially available substituted anthranilic acid. The subsequent chlorination is a critical step to activate the C2 and C4 positions for the subsequent substitution reaction.

Protocol 1: Synthesis of 2,4-Dichloro-6-iodoquinazoline

  • Step 1a: Synthesis of 6-Iodoquinazoline-2,4(1H,3H)-dione

    • In a round-bottom flask equipped with a reflux condenser, suspend 5-iodoanthranilic acid (1 equivalent) in water.

    • Add a solution of potassium cyanate (1.2 equivalents) in water portion-wise.

    • Heat the mixture to reflux for 4-6 hours, during which a precipitate will form.

    • Cool the mixture to room temperature, filter the solid, wash thoroughly with water, and dry under vacuum to yield the dione intermediate.

    • Rationale: This is a well-established cyclization reaction to form the quinazoline-2,4-dione core. The iodo-substituent is unreactive under these conditions.

  • Step 1b: Chlorination to 2,4-Dichloro-6-iodoquinazoline

    • Caution: This step should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.

    • To the dried 6-iodoquinazoline-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

    • Heat the mixture to reflux (approx. 105-110 °C) for 5-7 hours. The reaction should become a clear solution.[5][6]

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the cooled mixture onto crushed ice with vigorous stirring. A precipitate will form.

    • Stir for 30-60 minutes, then filter the solid. Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum. It can be purified further by recrystallization from a suitable solvent like ethanol or used directly in the next step.

    • Rationale: POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl groups (in the tautomeric form of the dione) into chlorides. N,N-dimethylaniline acts as a catalyst to facilitate the reaction.[5]

Part 2: Synthesis of 4-Anilino-2-chloro-6-iodoquinazoline Derivatives

This step is the core transformation, where the aniline is introduced. The key to this reaction is its regioselectivity.

Caption: Regioselective synthesis of the target 4-anilinoquinazoline derivative.

Scientific Rationale: Regioselectivity of the SNAr Reaction

The nucleophilic substitution occurs selectively at the C4 position over the C2 position. This is a well-documented phenomenon for 2,4-dichloroquinazolines.[7] The increased reactivity of the C4 position is attributed to:

  • Greater Electrophilicity: The nitrogen atom at position 3 (N3) exerts a stronger electron-withdrawing effect on the adjacent C4 position compared to the effect of N1 on C2, making C4 a more potent electrophilic site.

  • Product Stability: The intermediate formed by nucleophilic attack at C4 is better stabilized by resonance.

This inherent electronic preference allows for a clean, monosubstituted product under controlled conditions, avoiding the need for protecting groups.

Protocol 2: General Procedure for Anilination

  • In a round-bottom flask, dissolve the 2,4-dichloro-6-iodoquinazoline (1 equivalent) in a suitable solvent such as 2-propanol (isopropanol) or dioxane (approx. 10-15 mL per mmol of substrate).[5][7]

  • Add the desired substituted aniline (1.0 - 1.2 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the nucleophilicity of the aniline.

  • Note on Base: For less reactive anilines or to neutralize the HCl generated in situ, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be added (1.5 equivalents).[7] However, for many anilines, the reaction proceeds well without an added base.

  • Upon completion, cool the mixture to room temperature. A precipitate of the product may form.

  • If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent (e.g., isopropanol), and then with a non-polar solvent like hexane to remove impurities.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. The product will usually precipitate out.[5]

  • Collect the crude solid by filtration and dry under vacuum.

  • Purification: The crude product can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexane, for example) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-anilino-2-chloro-6-iodoquinazoline derivative.

III. Data Presentation and Characterization

The identity and purity of the synthesized compounds must be confirmed by standard analytical methods.[8]

Expected Analytical Data:

  • ¹H NMR: Look for a characteristic singlet for the N-H proton, typically downfield (δ 9.5-10.5 ppm), which disappears upon D₂O exchange. The protons on the quinazoline ring (H5, H7, H8) and the aniline ring will appear in the aromatic region (δ 7.0-9.0 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. The isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) should be observable.

  • FT-IR: Characteristic peaks include N-H stretching (around 3400 cm⁻¹) and C=N/C=C stretching in the aromatic region (1500-1650 cm⁻¹).

Table 1: Representative Data for Synthesized Derivatives

EntryAniline UsedProduct NameYield (%)M.p. (°C)¹H NMR (δ N-H, ppm)
1AnilineN-phenyl-2-chloro-6-iodoquinazolin-4-amine85245-247~9.85
23-chloroanilineN-(3-chlorophenyl)-2-chloro-6-iodoquinazolin-4-amine82260-262~10.01
34-methoxyanilineN-(4-methoxyphenyl)-2-chloro-6-iodoquinazolin-4-amine88238-240~9.72

Note: Data are representative and may vary based on specific reaction conditions and aniline substitution.

IV. References

  • Reddy, B. et al. (2008). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

  • Luo, Y. et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Luo, J. et al. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology. [Link]

  • Lv, P-C. et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • Barros, F. W. A. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Liu, X-Y. et al. (2019). Representative biologically active 4‐anilinoquinazoline derivatives. ResearchGate. [Link]

  • de S. P. M. da Costa, R. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Park, J. E. et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rani, P. et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Basappa et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

  • Xu, Y. et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChem. 4-Chloro-6-iodoquinazoline. National Center for Biotechnology Information. [Link]

  • Rani, P. et al. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Barros, F. W. A. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

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Application Notes & Protocols: Leveraging 2-Chloro-6-iodoquinazolin-4-amine for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Oncology Drug Discovery

The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, planar structure and capacity for multiple points of substitution make it an ideal framework for interacting with various biological targets. In oncology, quinazoline derivatives have achieved remarkable success, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][3][4] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are based on the 4-anilinoquinazoline scaffold and function by targeting the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6]

This guide focuses on the strategic utilization of a highly versatile starting material, 2-Chloro-6-iodoquinazolin-4-amine , for the development of next-generation anticancer agents. This building block is intelligently designed for divergent synthesis, offering two distinct and chemically orthogonal handles for molecular elaboration:

  • The 2-Chloro Position: This site is activated for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of side chains, often amines, to explore solvent-exposed regions of a target's binding site.[7][8]

  • The 6-Iodo Position: As an aryl iodide, this position is a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the installation of diverse aryl, heteroaryl, or alkynyl moieties to probe deeper hydrophobic pockets, enhance binding affinity, or modulate physicochemical properties.[8][9][10]

  • The 4-Amino Group: This essential pharmacophoric element is critical for forming key hydrogen bond interactions with the hinge region of many protein kinases, anchoring the inhibitor within the ATP-binding cleft.[11]

By systematically modifying the C2 and C6 positions, researchers can generate extensive chemical libraries to perform robust structure-activity relationship (SAR) studies and identify novel compounds with superior potency, selectivity, and drug-like properties.

Synthetic Strategy: A Dual-Axis Approach to Chemical Diversification

The core strategy involves a sequential or parallel functionalization of the 2-chloro and 6-iodo positions. The choice of which position to modify first depends on the compatibility of the desired substituents with the subsequent reaction conditions. A general workflow is outlined below.

G A This compound B Pathway A: C6 Functionalization (Pd-Catalyzed Cross-Coupling) A->B C Pathway B: C2 Functionalization (Nucleophilic Substitution) A->C D 6-Aryl/Alkynyl-2-chloro -quinazolin-4-amine B->D E 2-Substituted-amino-6-iodo -quinazolin-4-amine C->E F Final Products: 2,6-Disubstituted Quinazolin-4-amines D->F S_NAr at C2 E->F Pd Coupling at C6

Caption: General workflow for synthesizing 2,6-disubstituted quinazolin-4-amines.

Part 1: Protocols for C6-Position Functionalization

The 6-iodo group is an excellent substrate for creating new carbon-carbon bonds, significantly expanding the structural diversity of the quinazoline core.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl substituents at the C6 position. This reaction is robust and tolerates a wide range of functional groups.[10][12]

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the 6-aryl-2-chloroquinazolin-4-amine intermediate.

Protocol 1.2: Sonogashira Coupling

Objective: To install terminal alkynes at the C6 position, introducing rigid, linear linkers.[9][13]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%)

  • Copper(I) iodide (CuI, 4-8 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.2 eq).

  • Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the 6-alkynyl-2-chloroquinazolin-4-amine intermediate.

Part 2: Protocol for C2-Position Functionalization

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the 2-chloro group with a primary or secondary amine, introducing diverse side chains that can form additional interactions with the target protein.[8][14][15]

Materials:

  • 2-Chloro-6-(iodo/aryl/alkynyl)-quinazolin-4-amine intermediate

  • Primary or secondary amine (1.5 - 3.0 equivalents)

  • Solvent: Isopropanol, n-Butanol, or N,N-Dimethylformamide (DMF)

  • Base (optional, if using an amine salt): DIPEA (2.0 eq)

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve the 2-chloroquinazoline intermediate (1.0 eq) in the chosen solvent (e.g., isopropanol).

  • Amine Addition: Add the desired amine (1.5 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA to liberate the free amine.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C for 6-24 hours. The reaction often produces an HCl byproduct, which may precipitate the product as a hydrochloride salt.

  • Work-up: Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (like diethyl ether or isopropanol), and dried.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the solvent and purify the crude product by column chromatography or recrystallization to yield the final 2,6-disubstituted quinazolin-4-amine.

G cluster_0 C6 Modification cluster_1 C2 Modification A 2-Chloro-6-iodo -quinazolin-4-amine B Suzuki or Sonogashira Coupling A->B C 6-Substituted-2-chloro -quinazolin-4-amine B->C D Nucleophilic Substitution (S_NAr) with R₂-NH₂ C->D E Final Product: 2-(R₂-amino)-6-(R₁) -quinazolin-4-amine D->E

Caption: Sequential synthesis: C6 modification followed by C2 functionalization.

Part 3: Protocols for Biological Evaluation

After synthesis and characterization (NMR, HRMS), the new compounds must be evaluated for anticancer activity. Quinazoline derivatives are well-known kinase inhibitors, so initial screening should focus on cell viability and direct enzyme inhibition.[3][16]

Protocol 3.1: In Vitro Antiproliferative Assay (SRB Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI₅₀). The Sulforhodamine B (SRB) assay measures cell density based on total cellular protein content.

Suggested Cell Lines:

  • A549: Non-small cell lung cancer

  • MCF-7: Breast cancer (ER-positive)

  • HCT-116: Colon cancer[7][8]

  • PC-3: Prostate cancer

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake for 5-10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value using non-linear regression analysis with software like GraphPad Prism.

Protocol 3.2: EGFR Tyrosine Kinase Inhibition Assay

Objective: To directly measure the ability of the synthesized compounds to inhibit the enzymatic activity of a target kinase, such as EGFR.

Methodology: An in vitro, fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is recommended for high-throughput screening. This protocol describes the general principle.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP solution.

  • Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the ATP solution to start the reaction. Include "no enzyme" and "no inhibitor" (vehicle) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for substrate phosphorylation.

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.

  • Measurement: Incubate for 30-60 minutes in the dark and measure the luminescence signal with a plate reader.

  • Data Analysis: The light signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

All quantitative data should be summarized in a structured table to facilitate comparison and SAR analysis.[1]

Compound IDR¹ Substituent (at C6)R² Substituent (at C2)Yield (%)A549 GI₅₀ (µM)[2][7]HCT-116 GI₅₀ (µM)[8][15]EGFR IC₅₀ (µM)[5]
SC-01 IodoChloro->50>50>50
SC-02 3-MethoxyphenylChloro8515.221.810.5
SC-03 PhenylacetyleneChloro7812.518.39.8
SC-04 3-Methoxyphenyl3-Chloroanilino650.851.200.15
SC-05 Phenylacetylene3-Chloroanilino621.101.550.21
SC-06 3-MethoxyphenylCyclopropylamino712.303.100.95

This is example data for illustrative purposes.

Interpreting the Data (SAR Insights):

  • C6 Modification: Comparing SC-01 with SC-02 and SC-03 suggests that functionalization at the C6 position is beneficial for activity.

  • C2 Modification: The dramatic increase in potency observed for SC-04 and SC-05 compared to their 2-chloro precursors (SC-02 and SC-03 ) highlights the critical importance of the C2 substituent. The 3-chloroanilino moiety likely engages in favorable interactions within the kinase active site.

  • Synergy: The combination of a 3-methoxyphenyl group at C6 and a 3-chloroanilino group at C2 (SC-04 ) yielded the most potent compound in this example series, indicating a synergistic effect between the two modifications.

Conclusion and Future Outlook

This compound is a powerful and versatile platform for the synthesis of novel anticancer agents. The orthogonal reactivity of its chloro and iodo substituents allows for the systematic and efficient generation of diverse chemical libraries. By combining the synthetic protocols outlined above with robust biological evaluation, researchers can rapidly explore the chemical space around the quinazoline scaffold, perform detailed SAR studies, and identify lead compounds. Promising hits from these initial screens warrant further investigation, including selectivity profiling against a panel of kinases, in vivo efficacy studies in xenograft models, and ADME/Tox profiling to assess their potential as clinical drug candidates.

References

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Haider, K., Das, S., Joseph, A., & Yar, M. S. (2022). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 833. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Corvaisier, M., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Expert Opinion on Therapeutic Patents, 25(7), 789-804. [Link]

  • Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. (n.d.). JOCPR.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1113–1123. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). Semantic Scholar.
  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23667-23681. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
  • 4-aminoquinazoline analogs: a novel class of anticancer agents. (n.d.). PubMed.
  • Tzioumpara, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1699. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). NIH.
  • Moriuchi, Y. W., Biyani, S. A., & Thompson, D. H. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (n.d.). PubMed.
  • Mondal, D., et al. (2020). Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activiti. Results in Chemistry, 2, 100057. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. (n.d.). ResearchGate.
  • Glavač, D., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5129. [Link]

  • El-Gazzar, M. G., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 79. [Link]

  • Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? | Request PDF. (n.d.). ResearchGate.

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Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-iodoquinazolin-4-amine: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

The 2,4,6-trisubstituted quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this scaffold is paramount in drug discovery programs. This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-6-iodoquinazolin-4-amine, a versatile building block possessing two distinct and differentially reactive halogenated sites. We will explore the principles of regioselectivity, provide step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings at the C6-iodide position, and discuss the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions.

Introduction: The Strategic Value of this compound

The quinazoline ring system is a foundational element in the design of kinase inhibitors, anticancer agents, and other pharmaceuticals. The compound this compound serves as an ideal starting material for the construction of complex molecular libraries due to its two distinct handles for diversification through palladium-catalyzed cross-coupling reactions.

The key to its utility lies in the significant difference in reactivity between the carbon-iodine (C-I) bond at the C6 position and the carbon-chlorine (C-Cl) bond at the C2 position. The C-I bond has a lower bond dissociation energy (approx. 228 kJ/mol) compared to the C-Cl bond (approx. 346 kJ/mol), making it significantly more susceptible to oxidative addition to a Pd(0) catalyst. This inherent difference allows for highly regioselective functionalization, enabling chemists to first modify the C6 position under mild conditions while preserving the C2-chloro group for subsequent transformations.

This selective, stepwise approach is fundamental to building molecular complexity in a controlled and predictable manner.

cluster_0 Regioselective Functionalization Strategy A This compound B Step 1: Selective Coupling at C6-I (e.g., Suzuki, Sonogashira) Mild Conditions A->B Pd(0) cat., Base Coupling Partner 1 C 6-Aryl/Alkynyl-2-chloroquinazolin-4-amine (Intermediate) B->C D Step 2: Coupling at C2-Cl (e.g., Buchwald-Hartwig, Suzuki) Forcing Conditions C->D Pd(0) cat., Base Coupling Partner 2 E 2,6-Disubstituted Quinazolin-4-amine (Final Product) D->E

Figure 1: A diagram illustrating the sequential, regioselective cross-coupling strategy for this compound.

Application Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation at C6

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Its tolerance for a broad range of functional groups makes it an invaluable tool in medicinal chemistry. In the context of our substrate, it allows for the selective introduction of aryl or heteroaryl moieties at the C6 position.

Mechanistic Insight & Rationale

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used pre-catalyst. It readily provides the active 14-electron Pd(0) species in solution. Alternatively, a combination of a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand can be used to generate the active catalyst in situ.

  • Base : An aqueous solution of a mild inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which then facilitates the crucial transmetalation step.

  • Solvent System : A biphasic solvent system, typically an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water, is used. This system effectively dissolves both the organic-soluble quinazoline substrate and the water-soluble inorganic base, allowing them to interact at the interface.

cluster_inputs Inputs cluster_outputs Outputs A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-I L₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L₂ D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' Product F->ArAr ArI Quinazoline-I ArI->B ArBOH Ar'-B(OH)₂ ArBOH->D Base Base (e.g., Na₂CO₃) Base->D

Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Round-bottom flask, condenser, and magnetic stirrer

Procedure:

  • Inert Atmosphere Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 321.5 mg, 1.0 mmol).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the suspension for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Attach a condenser and heat the reaction mixture to 90 °C under a positive pressure of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-2-chloroquinazolin-4-amine product.

Representative Data

The following table summarizes typical results obtained from the Suzuki coupling reaction with various boronic acids, demonstrating the versatility of the protocol.

Coupling Partner (Ar-B(OH)₂)ProductYield (%)
Phenylboronic acid2-Chloro-6-phenylquinazolin-4-amine92%
4-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)quinazolin-4-amine95%
3-Thienylboronic acid2-Chloro-6-(thiophen-3-yl)quinazolin-4-amine88%

Application Protocol II: Sonogashira Coupling for C-C Alkyne Installation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing a direct route to introduce alkynyl functionalities. These groups are highly valuable as they can serve as handles for further chemistry, such as click reactions or cyclizations.

Mechanistic Insight & Rationale

The Sonogashira reaction is unique in its use of a dual-catalyst system.

  • Palladium Catalyst : A Pd(0) species, such as that generated from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, performs the oxidative addition to the C-I bond.

  • Copper(I) Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), is essential. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.

  • Base : A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as a solvent and also scavenges the HI produced during the reaction, preventing side reactions and regenerating the catalyst.

Detailed Experimental Protocol

This protocol describes a typical procedure for the Sonogashira coupling of a terminal alkyne at the C6 position.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (321.5 mg, 1.0 mmol).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (11 mg, 0.06 mmol).

  • Solvent & Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF (5 mL) and triethylamine (3 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) under a nitrogen atmosphere. The reaction progress should be monitored by TLC. A solid precipitate often forms as the reaction proceeds.

  • Workup: Once the reaction is complete (typically 2-6 hours), filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 6-alkynyl-2-chloroquinazolin-4-amine.

General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful laboratory workflow. Adherence to inert atmosphere techniques is particularly critical for the stability and activity of the palladium catalyst.

A 1. Reagent Preparation Weigh Substrate, Base, and Coupling Partner B 2. Flask Setup Add solids to a dry, N₂-purged flask A->B C 3. Catalyst Addition Add Pd catalyst and ligand/co-catalyst B->C D 4. Solvent Addition Add degassed solvents via syringe C->D E 5. Degassing Purge mixture with N₂ or Ar for 15-20 min D->E F 6. Reaction Heat to target temp under N₂ atmosphere E->F G 7. Monitoring Track progress via TLC or LC-MS F->G H 8. Workup Cool, quench, and perform extraction G->H I 9. Purification Concentrate and purify via chromatography H->I J 10. Characterization Confirm structure via NMR, MS I->J

Figure 3: A standard laboratory workflow for performing palladium-catalyzed cross-coupling reactions.

Conclusion and Future Directions

The differential reactivity of the C-I and C-Cl bonds in this compound provides a robust platform for controlled, regioselective synthesis. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings at the C6 position serve as a reliable foundation for creating diverse libraries of 6-substituted quinazolines. Following the successful functionalization at C6, the less reactive C2-chloro position can be targeted for a second coupling reaction, often requiring more forcing conditions such as higher temperatures, stronger bases, or more specialized catalyst/ligand systems (e.g., for Buchwald-Hartwig amination). This sequential approach underscores the strategic power of this building block in modern drug discovery and development.

References

  • Reddy, T. J., et al. (2007). Discovery of 2,4-disubstituted quinazolines as a novel class of potent and selective pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6805-6809. [Link]

  • Miyake, Y., et al. (2011). Synthesis and structure–activity relationship of 4-amino-2-aryl- and 2-heteroarylquinazoline derivatives as novel PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 19(10), 3173-3183. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

N-arylation of 2-Chloro-6-iodoquinazolin-4-amine for bioactive compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Arylation of 2-Chloro-6-iodoquinazolin-4-amine: A Gateway to Novel Bioactive Compounds via Palladium-Catalyzed Cross-Coupling

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of novel 4-(N-arylamino)quinazoline derivatives through the N-arylation of this compound. We present a detailed, field-proven protocol centered on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[5][6] The strategic placement of orthogonal chloro and iodo functional groups on the starting material opens avenues for subsequent, site-selective modifications, making it a versatile platform for building libraries of complex, bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction: The Quinazoline Scaffold as a Privileged Structure

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in drug discovery.[1][7] This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities.[8][9] Derivatives of quinazoline have been successfully developed into drugs for treating a multitude of diseases, exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[3][4][10]

Notably, 4-anilinoquinazoline derivatives have emerged as a prominent class of receptor tyrosine kinase (RTK) inhibitors. Several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, feature this core structure, underscoring its therapeutic significance.[11][12] The synthesis of diverse libraries of these compounds is therefore a critical task in the search for next-generation therapeutics.

This guide focuses on a highly versatile starting material, this compound. The presence of three distinct reactive sites—the 4-amino group, the 6-iodo group, and the 2-chloro group—allows for a modular and strategic approach to chemical diversification.

Synthetic Strategy & Mechanistic Insight

The primary transformation detailed herein is the N-arylation of the 4-amino group using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction is one of the most powerful methods for forming carbon-nitrogen (C-N) bonds, offering broad substrate scope and functional group tolerance where traditional methods often fail.[5][6]

The Buchwald-Hartwig Amination: Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (in this case, the 4-aminoquinazoline) coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired N-arylated product and regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent, which must be carefully selected to balance reactivity and stability.

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex amido_complex [L-Pd(II)(Ar)(NHR')]- oa_complex->amido_complex label_oa Oxidative Addition oa_complex->label_oa Ar-X product_complex L-Pd(0) + Ar-NHR' amido_complex->product_complex label_deprot Amine Coordination & Deprotonation amido_complex->label_deprot R'-NH2, Base product_complex->pd0 Regeneration label_re Reductive Elimination product_complex->label_re label_oa->pd0 label_re->amido_complex label_deprot->oa_complex

Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination

Experimental Protocols

Disclaimer: All experiments should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE). All glassware should be oven-dried before use.

Synthesis of Starting Material: this compound

The starting material can be prepared via a multi-step synthesis from 2-amino-5-iodobenzamide, which is then cyclized and chlorinated.[12][13] For the purpose of this note, we assume the starting material is available.

General Protocol for N-Arylation

This protocol provides a robust starting point for the N-arylation of this compound with a range of aryl bromides.

Experimental_Workflow Figure 2: General Experimental Workflow start 1. Assemble Reactants (Quinazoline, Ar-Br, Pd Catalyst, Ligand, Base) in Reaction Vessel add_solvent 2. Add Anhydrous Solvent (e.g., Toluene or Dioxane) start->add_solvent degas 3. Degas Mixture (Argon sparging for 15-20 min) add_solvent->degas reaction 4. Heat to Reaction Temp (e.g., 100-110 °C) with Stirring degas->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Work-up (Quench, Dilute, Extract) monitor->workup Upon Completion purify 7. Purification (Silica Gel Column Chromatography) workup->purify characterize 8. Characterization (NMR, HRMS) purify->characterize product Pure N-Arylated Product characterize->product

Caption: Figure 2: General Experimental Workflow

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the corresponding aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous toluene via syringe. Sparge the resulting suspension with argon gas for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data, Optimization, and Scope

The success of the Buchwald-Hartwig amination is highly dependent on the electronic and steric properties of the coupling partners. The conditions provided above serve as a general and robust starting point.

Parameter Selection Rationale
  • Catalyst & Ligand: The Pd₂(dba)₃/Xantphos system is highly effective for C-N coupling. Xantphos is a bulky, electron-rich ligand with a large "bite angle," which promotes the crucial reductive elimination step and prevents catalyst decomposition.[14] For particularly challenging substrates, other ligands like RuPhos or BrettPhos may be screened.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice.[15] For base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be employed, though this often requires higher temperatures or longer reaction times.

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are standard, as they effectively solubilize the reactants and are stable at high temperatures.

Substrate Scope & Expected Results

The protocol is generally effective for a wide range of aryl bromides. The following table summarizes expected outcomes based on substituent effects.

Entry Aryl Bromide (Ar-Br) Substituent Type Expected Reactivity/Yield Notes
14-BromoanisoleElectron-Donating (EDG)Good to ExcellentReaction is typically fast and high-yielding.
24-BromotolueneElectron-Donating (EDG)Good to ExcellentSimilar to entry 1.
34-BromobenzonitrileElectron-Withdrawing (EWG)ExcellentEWGs often accelerate the oxidative addition step, leading to faster reactions.
41-Bromo-4-(trifluoromethyl)benzeneElectron-Withdrawing (EWG)ExcellentHigh yields are expected.
52-BromotolueneSterically Hindered (ortho)Moderate to GoodMay require longer reaction times or slightly higher catalyst loading.
61-BromonaphthaleneSterically Hindered (Bulky)GoodGenerally couples well.

Troubleshooting

Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.1. Ensure proper degassing and use of fresh catalyst/ligands.2. Use oven/flame-dried glassware and anhydrous solvents.3. Use fresh, high-purity NaOtBu from a sealed container.
Formation of Side Products 1. Dehalogenation of aryl bromide.2. Catalyst decomposition.1. Use a different ligand (e.g., a biarylphosphine ligand like RuPhos).2. Lower the reaction temperature and increase reaction time.
Low Isolated Yield 1. Product is highly polar and sticks to silica.2. Product loss during aqueous work-up.1. Deactivate silica gel with triethylamine (1-2% in eluent).2. Perform back-extraction of the aqueous layers.

Future Directions: A Platform for Diversity

The true power of the 2-chloro-6-iodo-4-(N-arylamino)quinazoline scaffold lies in its potential for sequential, site-selective functionalization. The differential reactivity of the C-I and C-Cl bonds allows for a modular approach to building molecular complexity.

Sequential_Functionalization Figure 3: Sequential Functionalization Strategy start 2-Chloro-6-iodo-4-(N-arylamino)quinazoline C6-I C2-Cl sonogashira_product 2-Chloro-6-alkynyl-4-(N-arylamino)quinazoline C6-C≡CR C2-Cl start:c6->sonogashira_product Sonogashira Coupling (Pd/Cu cat., R-C≡CH) suzuki_product 2-Chloro-6-aryl'-4-(N-arylamino)quinazoline C6-Ar' C2-Cl start:c6->suzuki_product Suzuki Coupling (Pd cat., Ar'-B(OH)₂) snar_product 6-Iodo-2-(Nu)-4-(N-arylamino)quinazoline C6-I C2-Nu start:c2->snar_product Nucleophilic Aromatic Substitution (SNAr) (e.g., R₂NH, heat) double_product 2-(Nu)-6-alkynyl-4-(N-arylamino)quinazoline C6-C≡CR C2-Nu sonogashira_product:c2->double_product SNAr (R₂NH, heat)

Caption: Figure 3: Sequential Functionalization Strategy

  • C6-Iodide Position: The C-I bond is highly susceptible to classic palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids) or Sonogashira (with terminal alkynes). These reactions can typically be performed under conditions that leave the C2-Cl bond intact.

  • C2-Chloride Position: The C-Cl bond, while less reactive in Pd-catalyzed couplings, can be targeted for nucleophilic aromatic substitution (SNAr) with various nucleophiles (e.g., amines, thiols) often requiring elevated temperatures.

This orthogonal reactivity allows for the systematic and controlled introduction of three distinct points of diversity, creating a powerful workflow for generating extensive chemical libraries for high-throughput screening.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a reliable and highly versatile method for synthesizing novel 4-anilinoquinazoline derivatives. The protocol detailed in this application note provides a validated starting point for researchers to access these valuable scaffolds. The true potential of this chemistry is realized when leveraging the orthogonal reactivity of the halogen substituents, enabling a modular approach to construct complex molecules with significant potential as next-generation therapeutic agents.

References

  • Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines. [Link]

  • Molecules. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

  • Combinatorial Chemistry & High Throughput Screening. Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. [Link]

  • Journal of the Brazilian Chemical Society. Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. [Link]

  • Molecules. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • Current Drug Targets. An overview of quinazolines: Pharmacological significance and recent developments. [Link]

  • Chemistry Central Journal. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • Bollettino Chimico Farmaceutico. Substituted quinazolinones and their anti-inflammatory activity. [Link]

  • Semantic Scholar. Quinazoline derivatives & pharmacological activities: a review. [Link]

  • Preprints.org. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Link]

  • Semantic Scholar. QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. [Link]

  • PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

  • Journal of Medicinal Chemistry. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]

  • Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PMC. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • Organic Letters. Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids | Request PDF. [Link]

  • ResearchGate. Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. [Link]

  • MIT Open Access Articles. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. [Link]

  • Vietnam Journal of Chemistry. synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. [Link]

  • MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • PMC. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • MDPI. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. [Link]

  • Journal of Medicinal Chemistry. Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. [Link]

  • SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

  • PMC. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • PMC. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis Strategies for Library Development Using 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Aminoquinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutics, particularly in oncology.[1][2] Derivatives of 4-aminoquinazoline have been successfully developed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical nodes in cancer cell signaling.[3] The development of extensive compound libraries around this core is essential for structure-activity relationship (SAR) studies and the identification of next-generation drug candidates.

This guide focuses on 2-Chloro-6-iodoquinazolin-4-amine , a highly versatile intermediate designed for efficient library synthesis. Its unique di-halogenation pattern allows for sequential, site-selective functionalization, making it an ideal starting point for one-pot reactions that rapidly generate molecular diversity from a common precursor.

The Principle of Orthogonal Reactivity: A Tale of Two Halogens

The power of this compound lies in the differential reactivity of its two halogen atoms. This "orthogonal reactivity" is the cornerstone of the one-pot strategies described herein.

  • The C6-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Its lability makes the C6 position the primary site for transformations like Suzuki-Miyaura (C-C bond formation) and Sonogashira (C-C triple bond formation) reactions under relatively mild conditions.[4][5][6]

  • The C2-Chloro Group: The carbon-chlorine bond at the 2-position is significantly less reactive towards oxidative addition in Pd-catalyzed cycles compared to the C-I bond.[4] However, its position on the electron-deficient pyrimidine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the facile introduction of amines, alcohols, and thiols.[3][7]

This predictable reactivity hierarchy (C6-I coupling > C2-Cl substitution) enables the design of one-pot, two-step sequences where the first reaction proceeds to completion at the C6 position before the second transformation is initiated at the C2 position, often by simply adding the next set of reagents to the same vessel.

G cluster_scaffold This compound cluster_reactions Primary Reaction Pathways scaffold Core Scaffold c6 C6-Iodo Position (Iodine) scaffold->c6 c2 C2-Chloro Position (Chlorine) scaffold->c2 pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) c6->pd_coupling Highly Reactive snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) c6->snar Less Favorable c2->pd_coupling Less Reactive c2->snar Highly Susceptible

Fig. 1: Orthogonal reactivity of the this compound scaffold.

One-Pot Sequential Functionalization Strategies

By exploiting the differential reactivity, two primary one-pot strategies can be employed to rapidly generate diverse libraries of polysubstituted quinazolines.

Strategy A: Sequential Sonogashira Alkynylation and Nucleophilic Substitution

This strategy is ideal for introducing an alkyne moiety at the C6 position, a valuable handle for further chemistry (e.g., click chemistry) or as a final pharmacophore element, followed by the introduction of a nucleophile at the C2 position.

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: SNAr (in situ) start This compound reagents1 Terminal Alkyne Pd(PPh₃)₄, CuI Base (e.g., Et₃N) Solvent (e.g., DMF) start->reagents1 Add intermediate Intermediate: 6-Alkynyl-2-chloro -quinazolin-4-amine reagents1->intermediate React (rt to 50°C) reagents2 Nucleophile (e.g., R-NH₂) Heat intermediate->reagents2 Add to same pot product Final Product: 6-Alkynyl-2-(nucleo) -quinazolin-4-amine reagents2->product React (80-120°C)

Fig. 2: Workflow for one-pot Sonogashira/SNAr sequential reaction.
Strategy B: Sequential Suzuki-Miyaura Arylation and Nucleophilic Substitution

This approach is exceptionally powerful for SAR studies, allowing for the installation of diverse aryl or heteroaryl groups at the C6 position and various amine, ether, or thioether functionalities at the C2 position. This is a common pathway for synthesizing kinase inhibitors.[3]

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: SNAr (in situ) start This compound reagents1 Boronic Acid/Ester Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents1 Add intermediate Intermediate: 6-Aryl-2-chloro -quinazolin-4-amine reagents1->intermediate React (80-100°C) reagents2 Nucleophile (e.g., R-NH₂) Heat intermediate->reagents2 Add to same pot product Final Product: 6-Aryl-2-(nucleo) -quinazolin-4-amine reagents2->product React (100-140°C)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 2-Chloro-6-iodoquinazolin-4-amine. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth, experience-based solutions to common and complex issues encountered during the synthesis of polysubstituted quinazolines. Our focus is on not just what to do, but why a particular experimental choice is scientifically sound, ensuring a robust and reproducible methodology.

Understanding the Substrate: A Dichotomy of Reactivity

This compound is a uniquely challenging substrate due to the presence of two distinct halogen atoms on an electron-deficient heterocyclic core. The fundamental principle governing selectivity in such cases is the difference in the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Cl bond, making the C6-position the kinetically favored site for oxidative addition to the Palladium(0) catalyst.[1][2] This inherent reactivity difference is the cornerstone of achieving selective mono-arylation.

General Reactivity Trend for Halogens in Suzuki Coupling: C–I > C–Br > C–OTf > C–Cl[2]

However, the quinazoline ring itself, particularly with the electron-donating amino group at C4, presents its own set of challenges, including potential catalyst inhibition and competing side reactions.[3] This guide will address these nuances to help you achieve optimal yields.

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion of Starting Material

This is one of the most common issues and can often be traced back to the catalyst system and reaction conditions.

Q: My reaction shows only starting material after several hours. What are the first things I should check?

A: Start with the fundamentals: the integrity of your reagents and the reaction environment.

  • Catalyst Activity: Palladium(0) catalysts, especially Pd(PPh₃)₄, can degrade over time. Ensure you are using a fresh or properly stored catalyst. For Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), degradation is less of an issue, but the quality of the supporting ligand is critical.[4]

  • Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. If using a combination of a Pd(II) source and a phosphine ligand, ensure the ligand is pure. The presence of phosphine oxides can hinder catalytic activity.[5]

  • Oxygen Exclusion: The oxidative addition step requires a Pd(0) species, which is highly sensitive to atmospheric oxygen.[6] Ensure your solvent is thoroughly degassed (freeze-pump-thaw or sparging with an inert gas like argon or nitrogen for at least 30 minutes) and the reaction is maintained under a positive pressure of inert gas throughout.[6][7]

  • Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines) upon storage.[6] It's advisable to use fresh boronic acid or a more stable boronate ester, such as a pinacol ester.[4]

Q: I've confirmed my reagents are good and my setup is inert. What's the next step in troubleshooting low conversion?

A: Focus on optimizing the "three pillars" of the Suzuki reaction: the catalyst/ligand system, the base, and the solvent.

The choice of these three components is interdependent and crucial for success, especially with a challenging substrate.

  • Catalyst & Ligand Selection: For a dihalogenated heterocycle, the primary goal is selective oxidative addition at the more reactive C-I bond. While standard catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky ligands can significantly accelerate the oxidative addition step, which is often rate-limiting.[8]

    • Rationale: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the aryl halide.[8] Bulky ligands promote reductive elimination and can help prevent catalyst deactivation.[8]

Catalyst SystemLigand TypeRationale & Use Case
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A good starting point. Functions as both Pd(0) source and ligand.[4]
Pd(OAc)₂ or Pd₂(dba)₃ + LigandPd(II) precatalyst requiring in situ reductionAllows for modularity in ligand choice.
Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich biaryl phosphinesExcellent for activating less reactive C-Cl bonds, but also highly effective for C-I bonds at lower temperatures.[8][9]
PdCl₂(dppf)Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)A robust and versatile precatalyst, often effective for a wide range of substrates.[10]
  • Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[11][12] The choice of base can significantly impact yield.

    • Rationale: The base converts the boronic acid to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12] The strength and solubility of the base are key factors.

BaseStrengthCommon Solvent SystemNotes
K₂CO₃ / Na₂CO₃ModerateToluene/Water, Dioxane/Water[13][14]A common and often effective choice. Requires water for solubility and activity.
K₃PO₄StrongToluene, Dioxane (often anhydrous)[9]A stronger base that can be effective when carbonates fail. Can sometimes promote side reactions.
Cs₂CO₃StrongDioxane, THF, Toluene[15]Highly effective but more expensive. Often used for difficult couplings.
Organic Bases (e.g., Et₃N)WeakEthanol, DMF[3][16]Generally less effective for the transmetalation step but can be useful in specific cases.
  • Solvent System: The solvent must solubilize the reagents and be stable at the required reaction temperature. Aprotic polar solvents are common.

    • Rationale: The solvent influences the solubility of the base and the stability of the catalytic intermediates. Biphasic systems (e.g., Toluene/Water) can be effective as the aqueous phase activates the carbonate base, while the organic phase contains the catalyst and organic substrates.[4]

Issue 2: Poor Chemoselectivity (Reaction at the C-Cl Bond)

While the C-I bond is inherently more reactive, under certain conditions, particularly at elevated temperatures or with highly active catalyst systems, you may observe undesired coupling at the C2-chloro position.

Q: I'm getting a mixture of products, including the C2-arylated quinazoline. How can I improve selectivity for the C6-iodo position?

A: To enhance chemoselectivity, you need to leverage the kinetic difference between the C-I and C-Cl bond cleavage. This is primarily controlled by temperature and catalyst choice.

  • Lower the Reaction Temperature: Oxidative addition has a lower activation energy for the C-I bond than the C-Cl bond. By running the reaction at a lower temperature (e.g., 50-80 °C), you can favor the reaction at the more reactive site.[1][17]

  • Choose a Less "Aggressive" Catalyst: Highly active catalyst systems designed for activating C-Cl bonds (like those with very bulky Buchwald ligands) might be too reactive and overcome the inherent selectivity.[18] Start with a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) which often provide excellent selectivity.[1][19]

  • Ligand Tuning: The electronic and steric properties of the ligand can influence selectivity. Sometimes, less electron-rich ligands can provide better selectivity between different halogens.[20]

Issue 3: Significant Formation of Side Products

Low yields are often due to the desired product being consumed by or competing with side reactions.

Q: My main impurity is the de-iodinated starting material (2-chloroquinazolin-4-amine). What causes this and how can I prevent it?

A: This side product results from protodehalogenation, where the iodine is replaced by a hydrogen atom. This typically occurs when the transmetalation step is slow relative to oxidative addition. [4]

  • Mechanism: After oxidative addition of the C-I bond to Pd(0), the resulting Ar-Pd(II)-I intermediate can react with a proton source (e.g., trace water, solvent) before it has a chance to undergo transmetalation with the boronic acid.[4]

  • Troubleshooting Protodehalogenation:

    • Increase Transmetalation Rate:

      • Use a Stronger Base: Switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the formation of the active boronate species.[9][15]

      • Check Boronic Acid Quality: As mentioned, degraded boronic acid will be a poor transmetalation partner. Consider using a boronate ester.[4]

    • Optimize Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) to push the transmetalation equilibrium forward.

    • Solvent Choice: Ensure your solvent is anhydrous if using an anhydrous base like K₃PO₄. If using a carbonate, ensure sufficient water is present to activate the base, but excess water can be a proton source.

Q: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling (Glaser coupling) of the boronic acid is often promoted by the presence of oxygen. [6]

  • Troubleshooting Homocoupling:

    • Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are free of oxygen.[6]

    • Control Stoichiometry: Using a large excess of the boronic acid can increase the statistical likelihood of homocoupling. Stick to 1.1-1.5 equivalents.

    • Temperature Control: Sometimes, lower reaction temperatures can disfavor the homocoupling pathway.[6]

Experimental Protocols & Data

Protocol 1: General Procedure for Selective C6-Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C6-iodo position.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three to five times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane:Water) via syringe.[21]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to 80-90 °C. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Data Table: Condition Screening for Optimization

The following table presents a logical progression for screening conditions if the initial protocol yields suboptimal results.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Outcome/Rationale
1 Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90Baseline: Standard, reliable conditions.
2 PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90Alternative Catalyst: Robust precatalyst, often gives cleaner reactions.
3 Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene100For Sluggish Reactions: More active catalyst system for difficult couplings.[9]
4 Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)THF/H₂O (4:1)80Alternative Base/Solvent: Cs₂CO₃ can enhance rate; THF is a good alternative to dioxane.[15]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the catalytic cycle. Understanding this mechanism is fundamental to troubleshooting. The cycle begins with the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS ArPdL2X Ar-Pd(II)L₂-I (Quinazoline Intermediate) OA_TS->ArPdL2X TM_TS Transmetalation ArPdL2X->TM_TS  R²B(OH)₂ + Base ArPdL2Ar Ar-Pd(II)L₂-Ar' (Di-aryl Intermediate) TM_TS->ArPdL2Ar RE_TS Reductive Elimination ArPdL2Ar->RE_TS edge_end RE_TS->edge_end R¹-R² (Product) edge_start edge_start->Pd0 R¹-I (Quinazoline) edge_end->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[22]

Troubleshooting Workflow

This decision tree provides a logical path for addressing low yield in your reaction.

Troubleshooting_Workflow start Low Yield (<50%) check_reagents Verify Reagent Quality (Catalyst, Ligand, Boronic Acid) & Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Use Fresh Reagents Improve Degassing Technique reagents_ok->fix_reagents No analyze_byproducts Analyze Byproducts by LC-MS reagents_ok->analyze_byproducts Yes fix_reagents->start dehalogenation Protodehalogenation? analyze_byproducts->dehalogenation homocoupling Boronic Acid Homocoupling? dehalogenation->homocoupling No fix_dehalogenation Increase Transmetalation Rate: 1. Stronger Base (K₃PO₄) 2. Use Boronate Ester 3. Increase Boronic Acid Stoichiometry dehalogenation->fix_dehalogenation Yes no_conversion Mainly Unreacted Starting Material? homocoupling->no_conversion No fix_homocoupling Improve Degassing Lower Temperature homocoupling->fix_homocoupling Yes fix_conversion Increase Reaction Rate: 1. Increase Temperature 2. Use More Active Ligand (e.g., SPhos) 3. Screen Solvents/Bases no_conversion->fix_conversion Yes end Optimized Yield fix_dehalogenation->end fix_homocoupling->end fix_conversion->end

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Royal Society of Chemistry (RSC). Retrieved from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Suzuki Cross Coupling Reaction. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PubMed Central (PMC). Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (n.d.). Royal Society of Chemistry (RSC). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved from [Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. (n.d.). ResearchGate. Retrieved from [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025). ResearchGate. Retrieved from [Link]

  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2019). ResearchGate. Retrieved from [Link]

  • Suzuki proto-dehalogenation problem. (2024). Reddit. Retrieved from [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. (2023). ResearchGate. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Retrieved from [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. Retrieved from [Link]

  • Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021). ResearchGate. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. (2024). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodoquinazolin-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during reactions with this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Double-Edged Sword of Reactivity

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors. Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for sequential, site-selective modifications. However, this finely tuned reactivity can also be a source of frustration in the lab, leading to a variety of undesired side products. Understanding the underlying mechanisms that lead to these impurities is the first step toward mastering the chemistry of this important scaffold.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: I am observing a significant amount of a de-iodinated product in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

The loss of the iodine atom from the 6-position of the quinazoline ring is a common issue, particularly in reactions that involve reducing agents, certain transition metal catalysts, or prolonged heating. This side product, 2-chloroquinazolin-4-amine, can complicate purification and reduce the yield of your desired product.

Causality:

  • Reductive Dehalogenation: The carbon-iodine bond is relatively weak and susceptible to cleavage under reductive conditions. Common laboratory reagents such as certain phosphine ligands, residual reducing agents from previous steps, or even trace metals can facilitate this undesired reaction.

  • Catalyst-Mediated Dehalogenation: In cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the palladium catalyst can sometimes promote the reductive cleavage of the C-I bond, especially if the desired coupling reaction is slow or if there is an excess of the reducing agent or base.

Troubleshooting Strategies:

StrategyRationale
Use High-Purity Reagents: Ensure all reagents, especially solvents and bases, are free from trace metals and reducing impurities.
Optimize Catalyst System: For cross-coupling reactions, screen different palladium sources, ligands, and bases to find conditions that favor the desired reaction over dehalogenation.
Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions. Monitor the reaction progress closely by TLC or LC-MS.
Degas Solvents Thoroughly: Oxygen can sometimes play a role in catalyst decomposition pathways that may lead to dehalogenation.
Question 2: My reaction is producing a side product with a mass corresponding to the hydrolysis of the chloro group. How can I minimize the formation of this quinazolinone?

Answer:

The formation of 6-iodo-4-aminoquinazolin-2(1H)-one is a result of the hydrolysis of the 2-chloro substituent. This is a frequent occurrence when reactions are run in the presence of water, especially under basic or acidic conditions and at elevated temperatures.

Causality:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the quinazoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. Water, or hydroxide ions, can act as a nucleophile, leading to the displacement of the chloride and the formation of the corresponding quinazolinone.[1] This is often the more reactive site for nucleophilic substitution under milder conditions compared to the 4-position.[1]

Troubleshooting Strategies:

StrategyRationale
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Select a Non-Nucleophilic Base: If a base is required, choose one that is sterically hindered and non-nucleophilic, such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
Control pH: If aqueous workup is necessary, perform it at a neutral or slightly acidic pH to minimize the concentration of hydroxide ions.
Minimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.
Question 3: I am seeing a doubly substituted product where my nucleophile has displaced both the chloro and iodo groups. How can I achieve mono-substitution?

Answer:

While the goal is often sequential functionalization, it is possible to get double substitution, especially with highly reactive nucleophiles or under forcing reaction conditions. This leads to the formation of a 2,6-disubstituted quinazolin-4-amine.

Causality:

  • High Reactivity of Nucleophile: Strong nucleophiles can react at both the 2- and 6-positions, particularly if the initial substitution at one position activates the other.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary activation energy for the less favorable substitution to occur. The chlorine at the C4 position is typically more reactive to nucleophilic attack than the chlorine at the C2 position in 2,4-dichloroquinazoline.[1]

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile to favor mono-substitution.
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired substitution.
Choose a Milder Base: A strong base can deprotonate the nucleophile, increasing its reactivity and the likelihood of double substitution.
Monitor Reaction Progress: Closely follow the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
Question 4: I have isolated an impurity that appears to be a dimer of my starting material or product. How is this forming?

Answer:

Dimerization can occur through various mechanisms, often catalyzed by transition metals or proceeding through self-condensation under certain conditions.

Causality:

  • Reductive Coupling: In the presence of a palladium catalyst, for instance, oxidative addition into the C-I bond of two molecules can be followed by reductive elimination to form a bi-quinazolinyl species.

  • Self-Nucleophilic Attack: Under strongly basic conditions, the amine at the 4-position of one molecule could potentially act as a nucleophile towards the 2-position of another molecule, although this is less common.

Troubleshooting Strategies:

StrategyRationale
Optimize Catalyst Loading: Use the lowest effective concentration of the transition metal catalyst.
Ligand Selection: The choice of ligand can significantly influence the reaction pathway. Bulky electron-rich ligands can sometimes suppress side reactions like dimerization.
Control Reactant Concentrations: Running the reaction at a lower concentration can disfavor bimolecular side reactions.

Visualizing the Reaction Pathways

To better understand the formation of these side products, the following diagram illustrates the potential reaction pathways of this compound.

Side_Products main This compound desired Desired Product (e.g., Suzuki Coupling) main->desired Desired Reaction (e.g., Pd(0), Base, Boronic Acid) deiodinated De-iodinated Product (2-Chloroquinazolin-4-amine) main->deiodinated Reductive Dehalogenation (e.g., H+, e- or Pd(0)) hydrolyzed Hydrolyzed Product (6-Iodo-4-aminoquinazolin-2(1H)-one) main->hydrolyzed Hydrolysis (H2O, Base/Acid) disubstituted Doubly Substituted Product main->disubstituted Excess Nucleophile High Temperature dimer Dimerized Product main->dimer Self-Coupling (e.g., Pd(0))

Caption: Potential reaction pathways of this compound.

Experimental Protocols: Minimizing Side Product Formation

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is designed to minimize dehalogenation and hydrolysis.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (N2 or Ar).

    • Use anhydrous solvents (e.g., 1,4-dioxane, toluene, or DMF) from a freshly opened bottle or a solvent purification system.

    • Degas the solvent by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a non-nucleophilic base such as Cs2CO3 or K3PO4 (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving this compound.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory identify_side_product Identify Major Side Product(s) (LC-MS, NMR) start->identify_side_product deiodination De-iodination Observed identify_side_product->deiodination De-iodinated hydrolysis Hydrolysis Observed identify_side_product->hydrolysis Hydrolyzed double_sub Double Substitution Observed identify_side_product->double_sub Doubly Substituted dimerization Dimerization Observed identify_side_product->dimerization Dimerized action_deiodination Check Reagent Purity Optimize Catalyst/Ligand Lower Temperature deiodination->action_deiodination action_hydrolysis Ensure Anhydrous Conditions Use Non-Nucleophilic Base Control pH hydrolysis->action_hydrolysis action_double_sub Control Stoichiometry Lower Temperature Use Milder Base double_sub->action_double_sub action_dimerization Lower Catalyst Loading Screen Ligands Reduce Concentration dimerization->action_dimerization rerun Re-run Optimized Reaction action_deiodination->rerun action_hydrolysis->rerun action_double_sub->rerun action_dimerization->rerun

Sources

Troubleshooting failed Buchwald-Hartwig amination of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the complexities of cross-coupling reactions, particularly with challenging substrates like functionalized heteroaromatics, can be a significant hurdle. The Buchwald-Hartwig amination of 2-chloro-6-iodoquinazolin-4-amine is a prime example, presenting unique challenges due to the presence of two distinct halogen leaving groups and a potentially coordinating heterocyclic core.

This technical support guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize this specific transformation. We will move beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle

At its heart, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst. A general understanding of this cycle is crucial for effective troubleshooting.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[3][4]

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired product is released, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][4]

Each of these steps has specific requirements that, if not met, can lead to reaction failure.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Active Catalyst Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X Amido Amido Complex OxAdd->Amido + R₂NH, Base - HX Amido->Pd(0)L Regeneration Product Ar-NR₂ Amido->Product Reductive Elimination ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Challenge: this compound

Your substrate has two potential reaction sites: the C-I bond at the 6-position and the C-Cl bond at the 2-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[5] This inherent reactivity difference is the key to achieving selectivity. The C-I bond is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. Therefore, under carefully controlled conditions, selective amination at the 6-position is highly feasible.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most common issues encountered during the amination of this compound.

Q1: My reaction shows little to no conversion of the starting material. What's going wrong?

This is the most frequent issue and often points to a problem with the catalytic system's activity.

Potential Cause Scientific Rationale Recommended Solution
Inactive Catalyst Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state. This process can be inefficient or fail, especially if inhibiting impurities are present. Pd(0) sources like Pd₂(dba)₃ can also be sensitive and degrade upon storage.Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air-stable Pd(II) complexes that rapidly and cleanly generate the active Pd(0) species under the reaction conditions.[6][7] This provides greater reliability and reproducibility.[8]
Inappropriate Ligand The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heterocycles and potentially challenging couplings, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[9][10]Screen a Panel of Ligands: There is no universal ligand.[9] Start with a versatile ligand like Xantphos. If that fails, screen others known for challenging substrates, such as RuPhos, BrettPhos, or Josiphos-type ligands.[10][11]
Incorrect Base The base's role is to deprotonate the amine after it coordinates to the palladium center.[12] If the base is too weak, this step will be slow or non-existent. If it's too strong, it may cause decomposition of your substrate or product. Base insolubility can also be a major issue.[13]Select and Test Appropriate Bases: For this reaction, start with a moderately strong, soluble base like Cs₂CO₃ or K₃PO₄. If the reaction is still sluggish, a stronger base like NaOtBu or LHMDS can be used, but be mindful of potential side reactions.[2]
Poor Solubility If any of the key reagents (substrate, base, catalyst complex) are not sufficiently soluble in the reaction solvent, the reaction will be slow or fail entirely. This is a common and often underestimated problem.Optimize the Solvent: Toluene and 1,4-dioxane are common solvents for this reaction.[14] If solubility is an issue, consider more polar aprotic solvents like THF, CPME, or a mixture of solvents. Gentle heating can also improve solubility.
Inhibitors Present Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Water can hydrolyze the base and interfere with the catalytic cycle, although small amounts can sometimes be beneficial by aiding base solubility.[2]Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.
Q2: I'm getting a complex mixture of products. What are the likely side products and how can I prevent them?

A messy reaction chromatogram often indicates competing reaction pathways.

Side Product Formation Mechanism Mitigation Strategy
Hydrodehalogenation The aryl halide is reduced, replacing the iodine or chlorine with a hydrogen atom. This can occur via β-hydride elimination from certain amine coupling partners or through side reactions involving the solvent or base.Use a bulkier ligand (e.g., XPhos, RuPhos) to sterically hinder β-hydride elimination pathways. Ensure the solvent is anhydrous and of high purity.
Double Amination Reaction occurs at both the C-I and C-Cl positions.This is a sign of overly harsh conditions. Reduce the reaction temperature and carefully monitor the reaction progress by TLC or LC-MS. Use just enough equivalents of the amine to react with the C-I position (typically 1.1-1.2 equivalents).
Homocoupling Dimerization of the amine or the quinazoline starting material.This often occurs at higher temperatures or with less effective ligand systems. Optimize the reaction temperature and ensure the chosen ligand promotes the desired cross-coupling pathway efficiently.
Catalyst Decomposition Formation of palladium black is a visual indicator that the catalyst has precipitated out of the catalytic cycle. This leads to a stalled reaction.Use a more robust ligand that can better stabilize the palladium species throughout the catalytic cycle. Using a precatalyst can also lead to cleaner reactions with less decomposition.[6]

Recommended Starting Protocol

This protocol is a robust starting point for the selective amination at the C-6 position. Optimization will likely be necessary.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., XantPhos Pd G3, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv), dried in an oven overnight

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add this compound, the palladium precatalyst, and cesium carbonate.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine coupling partner via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Decision Tree

If your initial experiment fails, this logical flow can guide your optimization strategy.

Troubleshooting_Buchwald_Hartwig start Reaction Failed: Low or No Conversion check_catalyst Is the catalyst system active? Using a precatalyst? start->check_catalyst check_conditions Are reaction conditions (solvent, base, temp) optimal? check_catalyst->check_conditions Yes change_ligand Screen Different Ligands (e.g., RuPhos, BrettPhos) check_catalyst->change_ligand No/Unsure Use Precatalyst check_purity Are reagents pure and anahydrous? Inert atmosphere? check_conditions->check_purity Yes change_base Screen Different Bases (e.g., K₃PO₄, NaOtBu) check_conditions->change_base No/Unsure side_products Reaction Messy: Side Products Observed check_purity->side_products Yes success Reaction Successful check_purity->success No, problem found & fixed lower_temp Lower Reaction Temperature side_products->lower_temp lower_temp->change_ligand change_ligand->success change_base->success

Caption: A decision tree for troubleshooting the amination reaction.

By systematically addressing these potential points of failure, you can significantly increase your chances of success. Remember that each substrate-amine combination is unique, and empirical optimization is a key part of the process development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, J. L., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Dardir, A. H., et al. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • White Rose Research Online. Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. [Link]

  • Shaughnessy, K. H. (2015). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Israel Journal of Chemistry. [Link]

  • Andersen, R. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science. [Link]

  • ACS GCI Pharmaceutical Roundtable. Use of base metals in Buchwald-Hartwig coupling. [Link]

  • Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

  • Mernyák, E., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters. [Link]

  • ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]

Sources

Improving the regioselectivity of reactions with 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity in Synthetic Reactions

Welcome to the technical support center for 2-Chloro-6-iodoquinazolin-4-amine. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical troubleshooting advice needed to navigate the complexities of regioselective functionalization of this versatile building block. This guide is structured to address common challenges and provide a deep, mechanistically-grounded understanding of how to control reaction outcomes at the C2 and C6 positions.

Core Principles of Regioselectivity

The key to controlling reactions with this compound lies in understanding the distinct chemical reactivity of its two halogenated positions.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig): The regioselectivity is overwhelmingly governed by the carbon-halogen bond dissociation energy (BDE). The general reactivity trend for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl.[1][2] The C-I bond at the C6 position is significantly weaker and more polarizable than the C-Cl bond at the C2 position, making it the preferred site for initial reaction under typical cross-coupling conditions.[3][4] Selective functionalization of the C6-iodo position can be readily achieved while leaving the C2-chloro group intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is governed by electronic factors. The C2 position is activated towards nucleophilic attack by the adjacent electron-withdrawing ring nitrogen. While the C4 position on a quinazoline core is generally the most activated for SNAr[5][6], the C2 position on this scaffold is still susceptible, particularly with strong nucleophiles or under forcing conditions, after the C4-amine is installed.

Frequently Asked Questions (FAQs)

Q1: In a standard Suzuki-Miyaura coupling, which position will react first, C2-Cl or C6-I?

A: The C6-iodo position will react selectively. This is due to the much lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates a significantly faster rate of oxidative addition with the palladium(0) catalyst.[1][7] This inherent reactivity difference is the foundation for achieving high regioselectivity.

Q2: How can I achieve selective functionalization at the C6 position?

A: Use standard palladium-catalyzed cross-coupling conditions with a suitable catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂. These conditions are mild enough to activate the C-I bond without significantly affecting the more robust C-Cl bond. Careful control of stoichiometry (1 equivalent of coupling partner) and reaction temperature will ensure mono-functionalization at C6.

Q3: I need to functionalize the C2 position. How can I do this after reacting at C6?

A: Once the C6 position has been functionalized (e.g., via a Suzuki reaction), you have two primary routes for C2 functionalization:

  • A second Cross-Coupling: The C2-chloro position can undergo a subsequent cross-coupling reaction. However, this requires more forcing conditions: higher temperatures, stronger bases, and often specialized ligands (e.g., bulky, electron-rich phosphines like XPhos or Buchwald ligands) designed to activate the stronger C-Cl bond.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group can be displaced by potent nucleophiles like amines, alkoxides, or thiolates. This reaction typically requires elevated temperatures to overcome the activation barrier.

Q4: I am seeing significant amounts of di-substituted byproduct. What is going wrong?

A: The formation of a di-substituted product indicates that the C2-chloro bond is also reacting. This is typically caused by:

  • Overly harsh reaction conditions: Excessively high temperatures or prolonged reaction times can provide enough energy to activate the C-Cl bond.

  • Highly active catalyst system: Some modern, highly active palladium catalysts and ligands designed for C-Cl activation may not provide sufficient differentiation between the C-I and C-Cl bonds.

  • Incorrect stoichiometry: Using more than one equivalent of your coupling partner will drive the reaction towards di-substitution after the initial, faster C6 coupling is complete.

Q5: My reaction is stalling, and I'm recovering starting material. What should I do?

A: This can be due to several factors:

  • Catalyst deactivation: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Ineffective base: The choice of base is critical for both the transmetalation step (in Suzuki reactions) and for neutralizing generated acid.[10] Ensure your base is strong enough, soluble, and anhydrous if required.

  • Poor quality reagents: Boronic acids can degrade over time. Use fresh or properly stored reagents. Ensure solvents are anhydrous.

Workflow for Regioselective Functionalization

The following diagram illustrates the decision-making process for selectively functionalizing this compound.

G cluster_start Starting Material cluster_goal Select Functionalization Goal cluster_methods Choose Method Start This compound Goal_C6 Functionalize C6 Position Goal_C2 Functionalize C2 Position Goal_DiSub Di-functionalize C6 and C2 C6_Method Mild Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Goal_C6->C6_Method High C-I reactivity C2_Method 1. Functionalize C6 first 2. Use forcing Cross-Coupling OR S N Ar at C2 Goal_C2->C2_Method Requires harsher conditions for C-Cl bond DiSub_Method Sequential Couplings: 1. Mild conditions for C6 2. Forcing conditions for C2 Goal_DiSub->DiSub_Method Stepwise approach

Caption: Decision workflow for regioselective functionalization.

Troubleshooting Guide

This table addresses specific experimental issues and provides actionable solutions grounded in chemical principles.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low yield of C6-substituted product; recovery of starting material. 1. Inactive catalyst (oxidation).2. Insufficiently strong or soluble base.3. Low reaction temperature.4. Poor quality coupling partner (e.g., degraded boronic acid).1. Degas thoroughly: Sparge solvent with Argon/N₂ and maintain an inert atmosphere. Use fresh catalyst.2. Change the base: For Suzuki, switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate solubility in the chosen solvent system.[11]3. Increase temperature: Gently warm the reaction (e.g., 60-80 °C). This increases the rate of oxidative addition and other catalytic steps.4. Use fresh reagents: Use a freshly opened bottle of the coupling partner or verify its purity.
Significant formation of C6-deiodinated byproduct (hydrodehalogenation). 1. Presence of water or protic impurities.2. Certain ligands/bases can promote protonolysis of the organopalladium intermediate.3. Extended reaction times at high temperatures.1. Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. Water can intercept the catalytic cycle.2. Screen bases: Sometimes, a weaker base like K₂CO₃ can minimize this side reaction compared to stronger bases.3. Monitor reaction progress: Use TLC or LCMS to stop the reaction as soon as the starting material is consumed to avoid byproduct formation.
Formation of homocoupled alkyne (Glaser coupling) in Sonogashira reactions. 1. Presence of oxygen.2. Absence of or insufficient copper(I) co-catalyst.3. Inappropriate amine base/solvent.1. Rigorous deoxygenation: This is critical for Sonogashira reactions as O₂ promotes the oxidative homocoupling of terminal alkynes.[12]2. Add CuI: Use 1-5 mol% of a copper(I) salt (typically CuI) as a co-catalyst to facilitate the formation of the copper acetylide, which is key to the catalytic cycle.[13]3. Use an appropriate amine: Diethylamine or triethylamine are commonly used as both the base and a solvent/co-solvent.
Reaction proceeds to di-substitution at both C6 and C2 when only C6 is desired. 1. Reaction temperature is too high.2. Catalyst system is too active.3. More than 1.0 equivalent of the coupling partner was used.1. Lower the temperature: Run the reaction at the lowest temperature that allows for efficient conversion of the C-I bond (start at room temperature and warm gently if needed).2. Use a less active catalyst: Avoid highly specialized ligands for C-Cl activation. Standard Pd(PPh₃)₄ or PdCl₂(dppf) often provide excellent selectivity.3. Control stoichiometry: Use precisely 1.0-1.05 equivalents of the coupling partner to ensure it is consumed before significant reaction at C2 can occur.
No reaction at C2-Cl in a second, sequential coupling step. 1. Conditions are not forcing enough to activate the C-Cl bond.2. The chosen ligand is inappropriate for C-Cl bond activation.3. Steric hindrance from the new C6-substituent is inhibiting the reaction.1. Increase temperature and use a stronger base: C-Cl activation often requires temperatures >100 °C and strong bases like NaOtBu or K₃PO₄.[8]2. Switch to a specialized ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote oxidative addition to C-Cl bonds.[14][15]3. Use a less sterically demanding coupling partner or a smaller, more active catalyst system if sterics are the primary issue.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6

This protocol provides a validated method for the selective arylation of the C6-iodo position.

Objective: To synthesize 2-Chloro-6-(4-methoxyphenyl)quinazolin-4-amine.

Reaction Scheme: (Conceptual image - not generated)

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 321.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

    • Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction. Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for this transformation.[16]

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with Argon or Nitrogen three times. Maintain a positive pressure of inert gas.

    • Rationale: This removes oxygen, which can oxidize and deactivate the active Pd(0) catalyst formed in situ.

  • Solvent and Base Addition: Add 1,4-Dioxane (8 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL, 4.0 mmol) via syringe.

    • Rationale: The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[10]

  • Degassing: Sparge the resulting mixture with a stream of Argon or Nitrogen for 10-15 minutes while stirring.

    • Rationale: This final degassing step ensures the removal of any residual dissolved oxygen from the solvents.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

    • Rationale: Moderate heating accelerates the reaction rate without providing enough energy to promote significant C-Cl bond activation, thus ensuring selectivity for the C-I bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Mechanism Visualization

The selectivity of palladium-catalyzed cross-coupling is determined in the initial oxidative addition step.

G Pd0 Pd(0)L₂ Substrate2 Ar'-Cl (C2) Pd0->Substrate2 VERY SLOW (Strong C-Cl Bond) OxAdd L₂Pd(II)(Ar)(I) Pd0->OxAdd Oxidative Addition Substrate Ar-I (C6) Substrate->OxAdd FAST (Weak C-I Bond) Trans L₂Pd(II)(Ar)(R) OxAdd->Trans Transmetalation RedElim Ar-R Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Boronic R-B(OH)₂ Boronic->Trans

Caption: Catalytic cycle showing preferential oxidative addition.

References
  • Recent advances in selective functionalization of the quinazoline scaffold. (2023). RSC Publishing.
  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering.
  • The Chemistry Behind Lapatinib: Understanding Key Intermediates.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2009). Journal of the American Chemical Society.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • Optimization of the 2-arylquinazoline-4(3H)
  • Practical synthesis of lapatinib. (2015).
  • Lapatinib Synthetic Routes. MedKoo Biosciences.
  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews.
  • Optimization of the 2-arylquinazoline-4(3 H)
  • Recent advances in the structural library of functionalized quinazoline and quinazolinone scaffolds: Synthetic approaches and multifarious applications. (2014). European Journal of Medicinal Chemistry.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI.
  • Haloselectivity in Heterocycle Reactions. Scribd.
  • Regioselective Cross-Coupling Reactions of Boronic Acids With Dihalo Heterocycles. (2010). The Journal of Organic Chemistry.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIV
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2020). Accounts of Chemical Research.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). PubMed.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). MDPI.
  • nucleophilic arom
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). LASSBio.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Stille Cross Coupling Reactions - Palladium catalysed C-C bond form
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). The Royal Society of Chemistry.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton.

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Technical Support Center: Purification of 2-Chloro-6-iodoquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-6-iodoquinazolin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols.

The unique structure of the this compound core, featuring a basic amine, a reactive chloro group, and a heavy iodo atom, presents specific purification challenges. Common issues include the removal of starting materials, managing the compound's basicity and potential for oxidation, and separating structurally similar byproducts.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a discolored (yellow/brown) solid. What causes this and how can I fix it?

A1: Discoloration is a frequent indicator of oxidation.[1] The electron-rich aromatic amine moiety is susceptible to air oxidation, which can be accelerated by light exposure, leading to the formation of colored byproducts like N-oxides.[1][2]

  • Immediate Solution: If the discoloration is minor, proceed with purification. For significant discoloration, purification can be preceded by a wash with a reducing agent solution (e.g., dilute sodium bisulfite) if the compound is stable to these conditions.

  • Purification Strategy: Recrystallization is often effective at removing colored impurities. If that fails, adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb high-molecular-weight colored impurities.[3] This must be followed by hot filtration to remove the charcoal.

  • Prevention: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during prolonged heating or storage.[1][2] Use degassed solvents and store the purified product in a dark, cool environment.

Q2: How do I choose the best purification method: flash chromatography or recrystallization?

A2: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is ideal when you have a solid product with a moderate to high level of purity (>85%) and the impurities have significantly different solubility profiles from your target compound.[4][5][6] It is a cost-effective and scalable method for removing small amounts of impurities.

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple components, or when impurities have similar solubility to the product.[3][7] It offers superior separation power but is more labor-intensive and requires more solvent.

Q3: What is a good starting point for a solvent system in flash chromatography for this class of compounds?

A3: A standard approach is to use a binary system of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][8] For quinazoline derivatives, which are moderately polar, a good starting point is a 10-50% mixture of ethyl acetate in hexanes.[8]

To optimize the system, run a Thin Layer Chromatography (TLC) analysis first. An ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[3] Given the basic nature of the 4-amine group, peak tailing on silica gel is a common issue.[3] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent.[8][9]

Q4: My compound is "oiling out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[10] The resulting oil often traps impurities.

  • Solution 1: Re-dissolve and Cool Slower. Add a bit more hot solvent to fully dissolve the oil, then allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

  • Solution 2: Change Solvent System. The current solvent may be too good. Switch to a solvent in which your compound has slightly lower solubility at high temperatures. Alternatively, use a multi-solvent system.[6] Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until persistent cloudiness appears.[4] Heat to clarify and then cool slowly.

  • Solution 3: Seeding. If you have a pure crystal, add it to the cooled, supersaturated solution to induce crystallization.[6]

Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Problem Probable Cause(s) Suggested Solutions & Explanations
Poor Separation in Column Chromatography (Overlapping Bands) 1. Inappropriate Solvent System: Eluent polarity is too high or too low, resulting in poor separation (Rf values are too close).Optimize Eluent via TLC: Aim for a ΔRf of at least 0.2 between your product and major impurities. If Rf is too high (>0.5), decrease eluent polarity. If too low (<0.1), increase polarity.
2. Column Overloading: Too much crude material was loaded for the column size.Reduce Load: A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.[3] Using less sample improves resolution.
3. Improper Sample Loading: The sample was dissolved in too much solvent or a solvent that is too strong (polar).Concentrate and Dry Load: Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane, DMF), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Product Tailing on Silica Gel Column 1. Acid-Base Interaction: The basic amine group is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[9]Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide into the mobile phase to neutralize the acidic sites and improve peak shape.[8][9]
2. Use of Alternative Stationary Phase: Standard silica is too acidic.Switch to Neutral or Basic Media: Consider using neutral alumina or an amine-functionalized silica gel (NH2-silica) for the purification of basic compounds.[11]
Low Recovery from Recrystallization 1. Too Much Solvent Used: The compound has some solubility even in the cold solvent, and using an excessive volume keeps too much of it dissolved.Use Minimum Hot Solvent: Add just enough hot solvent to fully dissolve the solid. After cooling, place the flask in an ice bath to maximize precipitation.[6]
2. Premature Crystallization: Crystals formed during hot filtration, leading to product loss on the filter paper.Ensure a Hot Filtration Setup: Use a pre-heated funnel and flask. Add a small excess of hot solvent before filtering to prevent crystallization in the funnel. The excess can be evaporated after filtration.[10]
Persistent Impurities After a Single Purification 1. Structurally Similar Impurities: Byproducts (e.g., regioisomers, de-iodinated species) have very similar polarity and solubility.Orthogonal Purification: Combine two different purification methods. For example, follow flash chromatography with recrystallization. Chromatography separates by polarity, while recrystallization separates by solubility and crystal lattice packing, offering a different purification mechanism.[5][6]
2. Incomplete Reaction: Significant starting material remains.Optimize Reaction Conditions: Before scaling up purification, ensure the synthesis reaction has gone to completion using TLC or LC-MS monitoring.[7][12]

Visualized Workflows and Protocols

General Purification Workflow

This diagram outlines the decision-making process for purifying a crude reaction mixture containing a this compound derivative.

G cluster_start cluster_analysis cluster_decision cluster_purification cluster_validation crude Crude Reaction Mixture tlc TLC / LC-MS Analysis crude->tlc decision Assess Purity & Impurity Profile tlc->decision col Flash Column Chromatography decision->col Complex Mixture or Low Purity recryst Recrystallization decision->recryst Solid with >85% Purity purity_check Check Purity of Fractions (TLC / LC-MS) col->purity_check final_analysis Combine Pure Fractions & Final Analysis (NMR, HRMS, HPLC) recryst->final_analysis Crystals Look Pure purity_check->recryst Fractions Need Further Purification purity_check->final_analysis Fractions are Pure

Caption: Decision workflow for purification.

Protocol 1: Flash Column Chromatography

This protocol is for the purification of a moderately polar, basic compound on silica gel.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude product in dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Spot on a TLC plate and elute with varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).

    • The optimal system should provide an Rf of 0.2-0.4 for the product.[3]

    • To the chosen eluent, add 0.5% triethylamine (TEA) to prevent peak tailing.[9]

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., 40g silica for 1g crude).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to ensure even packing.[3]

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of a strong solvent like DCM.[13]

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent mixture (e.g., 10% EtOAc/Hexane + 0.5% TEA).

    • Gradually increase the polarity of the eluent as the column runs (gradient elution).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

    • Confirm identity and purity using analytical techniques like NMR and LC-MS.[14][15]

Protocol 2: Single-Solvent Recrystallization

This protocol is for purifying a solid product that is significantly more soluble in a hot solvent than a cold one.

  • Solvent Selection:

    • Place a small amount of crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[3] Ethanol or mixtures of ethanol/water are often good starting points for quinazoline derivatives.[16]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil on a hot plate.

    • Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10] This step prevents the product from crystallizing prematurely.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely in the funnel by drawing air through them, then transfer to a watch glass to air-dry or place in a vacuum oven.

References

  • BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • Asif, M. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • Asif, M. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Chemistry website.
  • Liu, X., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from University of Rochester Chemistry website.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
  • Scribd. (n.d.).
  • Longdom Publishing. (n.d.).
  • University of Canterbury. (n.d.).
  • Dartmouth College. (n.d.).
  • Biotage. (2023).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Kim, J., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • Biotage. (2023).
  • University of California, Irvine. (n.d.).
  • ChemTalk. (n.d.).
  • King, T. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Sigma-Aldrich. (n.d.). This compound.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • El-Sayed, W. A., et al. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Guidechem. (n.d.). What is the synthesis method of 4-Chloro-6-iodoquinazoline?.
  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)

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Preventing dehalogenation of 2-Chloro-6-iodoquinazolin-4-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-iodoquinazolin-4-amine

A Guide to Preventing Dehalogenation in Synthetic Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Unwanted dehalogenation is a frequent challenge that can diminish yields and introduce complex purification issues. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges effectively.

Troubleshooting Common Dehalogenation Issues

This section addresses specific problems you might encounter during reactions with this compound, providing explanations for the underlying chemistry and actionable solutions.

Q1: I'm performing a Suzuki-Miyaura coupling targeting the C6-iodine, but I'm observing significant formation of the de-iodinated byproduct, 2-chloroquinazolin-4-amine. What is causing this, and how can I prevent it?

A1: This is a classic case of competitive hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1][2][3] The C-I bond is more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond, making it the primary site for both the desired coupling and the undesired dehalogenation.[4]

The de-iodination primarily occurs when the rate of the desired transmetalation step with the boronic acid is slow compared to a competing reductive pathway.[3] This reductive pathway often involves a palladium-hydride (Pd-H) species, which can form from various sources like trace water, solvents (e.g., alcohols, DMF), or even certain bases and phosphine ligands.[2][3] This Pd-H species can then reductively eliminate the aryl group, replacing the iodine with hydrogen.

Solutions to Minimize De-iodination:

  • Ligand Selection is Critical: The choice of phosphine ligand profoundly impacts the reaction's selectivity.[1][2] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, DavePhos) or ferrocenyl phosphines (e.g., dppf) are highly recommended.[1] These ligands accelerate the desired reductive elimination step to form the C-C bond, helping it to outcompete the dehalogenation pathway.[2]

  • Base Optimization: Stronger bases can sometimes promote dehalogenation.[2] If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2]

  • Solvent Choice: Avoid solvents that can act as hydride donors. Protic solvents like alcohols are particularly problematic.[3] Polar aprotic solvents like DMF can also be a source of hydrides.[1][5] Opt for non-polar, aprotic solvents like toluene or dioxane.[1][2]

  • Lower Reaction Temperature: Dehalogenation can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the Suzuki coupling.[2]

Q2: I want to perform a Buchwald-Hartwig amination at the C2-chlorine position while preserving the C6-iodine. However, my reaction is leading to a mixture of products, including de-chlorination and de-iodination. How can I achieve selectivity?

A2: Achieving selectivity in this case is challenging due to the high reactivity of the C-I bond. Standard Buchwald-Hartwig conditions often utilize strong bases and high temperatures, which can readily cause de-iodination. The C-Cl bond is less reactive, typically requiring more forcing conditions for amination, which further risks de-iodination.

Strategies for Selective C2-Amination:

  • Protect the Amine: The primary amine at C4 can complicate the reaction. While it is a weak nucleophile, it can potentially interact with the catalyst. If feasible for your synthetic route, consider protecting the C4-amine group before attempting the C2-amination.

  • Ligand and Catalyst System: This is the most crucial parameter. Use catalyst systems known for coupling less reactive aryl chlorides. Bulky, electron-rich phosphine ligands like Xantphos, DavePhos, or XPhos are often effective.[1][6] These ligands promote the challenging oxidative addition at the C-Cl bond while also accelerating the final reductive elimination, which can help minimize side reactions.[1]

  • Milder Base: Strong bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig reactions but increase the risk of dehalogenation.[1][7] Consider screening milder bases like K₃PO₄ or DBU, although this may require longer reaction times or slightly higher temperatures.[8][9]

  • Temperature Control: Start with the lowest possible temperature that promotes the C2-amination (e.g., 80-90 °C) and carefully monitor the reaction progress to minimize competing de-iodination. Microwave irradiation can sometimes be beneficial by allowing for shorter reaction times at controlled temperatures.[10][11]

Frequently Asked Questions (FAQs)

Q: Which halogen on this compound is more reactive?

A: The iodine at the C6 position is significantly more reactive than the chlorine at the C2 position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4] This differential reactivity can be exploited for regioselective functionalization, typically reacting the C6-iodo position first under milder conditions.[4][12][13]

Q: Can my solvent be a source of hydrogen for dehalogenation?

A: Absolutely. Solvents are a common, and often overlooked, source of hydrides for hydrodehalogenation.[1][3]

  • Alcohols (e.g., isopropanol, ethanol): Can be oxidized by the palladium complex to generate Pd-H species.[3]

  • Polar Aprotic Solvents (e.g., DMF, NMP): Can decompose at high temperatures or in the presence of strong bases to release hydride equivalents.[1][5]

  • Water: Trace amounts of water can also act as a hydride source. Using anhydrous, aprotic, and non-polar solvents like toluene or dioxane is generally the safest choice to minimize this risk.[1][2]

Q: How does the choice of palladium precursor affect dehalogenation?

A: While the ligand has a more direct impact, the choice of precursor can matter. Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pd(OAc)₂ is a Pd(II) source and needs to be reduced in situ to the active Pd(0) catalyst. This reduction step can sometimes be influenced by other reaction components, potentially creating side pathways. Using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex can sometimes provide more consistent results and a cleaner reaction profile.

Q: I am attempting a Sonogashira coupling. Is dehalogenation still a concern?

A: Yes, dehalogenation remains a potential side reaction in Sonogashira couplings, which also proceed via a palladium-catalyzed cycle.[14][15] The same principles apply: the C-I bond will be more reactive. The use of an amine base, which is standard for the Sonogashira reaction, can also be a potential hydride source.[14][16] If dehalogenation is problematic, consider using a copper-free Sonogashira protocol, which can sometimes be performed under milder conditions, and carefully screen phosphine ligands and bases.[14][16]

Optimized Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at C6-Iodo Position

This protocol is designed as a starting point to maximize the yield of the desired coupled product while minimizing de-iodination.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv).[2]

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).[1]

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-90 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated in vacuo for purification.

Visualizing the Problem: Competing Reaction Pathways

The following diagram illustrates the catalytic cycle for a Suzuki coupling and highlights where the undesired dehalogenation pathway diverges.

Suzuki_vs_Dehalogenation pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->oa_complex + Ar-I transmetalation Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oa_complex->transmetalation + Ar'B(OH)₂ (Base) pd_h Pd-H Species (H-Pd(II)-I)L₂ oa_complex->pd_h product_complex Product Complex transmetalation->product_complex Reductive Elimination product_complex->pd0 desired_product Desired Product (Ar-Ar') product_complex->desired_product dehal_product Dehalogenated Byproduct (Ar-H) pd_h->dehal_product Reductive Elimination dehal_product->pd0

Caption: Competing Suzuki coupling (blue/green) and dehalogenation (red) pathways.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve dehalogenation issues.

Troubleshooting_Workflow start Problem: Significant Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? start->ligand ligand_sol Action: Switch to Ligands like SPhos, XPhos, or dppf. ligand->ligand_sol No base Step 2: Check the Base Is it too strong (e.g., NaOtBu)? ligand->base If issue persists ligand_sol->base base_sol Action: Switch to a weaker base like K₃PO₄ or Cs₂CO₃. base->base_sol Yes solvent Step 3: Analyze the Solvent Is it a potential hydride source (e.g., alcohol, DMF)? base->solvent If issue persists base_sol->solvent solvent_sol Action: Use anhydrous, aprotic solvents like Toluene or Dioxane. solvent->solvent_sol Yes temp Step 4: Lower Temperature High temperatures can favor dehalogenation. solvent->temp If issue persists solvent_sol->temp temp_sol Action: Run reaction at a lower temperature (e.g., 80°C). temp->temp_sol Yes end Solution: Minimized Dehalogenation temp->end If issue persists, re-evaluate substrate stability or try different catalyst systems. temp_sol->end

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Data Summary: Impact of Reaction Parameters

The following table provides a qualitative summary of how different parameters can influence the outcome of a cross-coupling reaction with this compound.

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Small, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)[1][2]Accelerates reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2]
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[1][2]Reduces the rate of side reactions, including those that form Pd-H species.
Solvent Protic (alcohols) or reducible (DMF)Anhydrous, aprotic (Toluene, Dioxane)[1][2]Eliminates a primary source of hydrides that lead to hydrodehalogenation.[3]
Temperature High ( > 100 °C)Moderate (70-90 °C)Dehalogenation side reactions often have a higher activation energy and become more prominent at elevated temperatures.[2]

References

  • Yuan T., Zheng M., Antonietti M., Wang X. (2021). Ceramic boron carbonitrides for unlocking organic halides with visible light. Chemical Science, 12, 6323–6332. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Semantic Scholar. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [Link]

  • significant dehalogenation in stille coupling. Reddit. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. [Link]

  • Phosphines. Chemistry LibreTexts. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

Sources

Catalyst and ligand selection for cross-coupling with 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cross-Coupling with 2-Chloro-6-iodoquinazolin-4-amine

Welcome to the technical support center for cross-coupling reactions involving the synthetically versatile, yet challenging, substrate: this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common issues and provide in-depth, field-proven insights into catalyst and ligand selection to ensure the success of your experiments.

I. General Considerations & FAQs

This section provides a foundational understanding of the reactivity of this compound and answers common preliminary questions.

Q1: What are the key reactivity considerations for this compound in cross-coupling reactions?

A1: The primary consideration is the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C–I > C–Br >> C–Cl.[1] This inherent difference allows for selective functionalization at the C-6 position (iodo) while leaving the C-2 position (chloro) intact for subsequent transformations.

Several factors influence this selectivity:

  • Bond Dissociation Energy (BDE): The C-I bond has a lower BDE than the C-Cl bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.[2]

  • Electronic Effects: The quinazoline ring system, particularly with the amino group at C-4, presents a unique electronic environment. The nitrogen atoms in the ring and the exocyclic amino group can act as Lewis bases and potentially coordinate to the palladium catalyst, which can sometimes inhibit catalytic activity.[3][4]

  • Steric Hindrance: The steric environment around each halogenated position can also influence the rate of oxidative addition.

Q2: I am observing a mixture of products from coupling at both the C-2 and C-6 positions. How can I improve selectivity for the C-6 position?

A2: Achieving high selectivity is crucial. If you are observing a loss of selectivity, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a mixture of products. Running the reaction at or slightly above room temperature can favor the more reactive C-I bond.

  • Catalyst and Ligand Choice: While many standard palladium catalysts will preferentially react at the C-I bond, highly active catalyst systems designed for C-Cl bond activation might show reduced selectivity. Start with a less reactive catalyst system first. For instance, using a catalyst system known for its high activity with aryl chlorides might not be the best initial choice when targeting the aryl iodide.[5]

  • Reaction Time: Prolonged reaction times, especially after the complete consumption of the starting material at the C-6 position, might lead to slow reaction at the C-2 position. Monitor your reaction closely by TLC or LC-MS.

II. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is widely used in pharmaceutical development.[6][7]

Q3: What is the best starting point for a catalyst, ligand, and base combination for the Suzuki coupling of an arylboronic acid at the C-6 position of this compound?

A3: For the selective Suzuki coupling at the C-6 position, a good starting point would be a Pd(0) source with a suitable phosphine ligand and a moderately strong base.

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃These are standard, reliable catalysts for Suzuki couplings involving aryl iodides.[1] Pd(PPh₃)₄ is a direct Pd(0) source, while Pd(OAc)₂ requires in-situ reduction, which often occurs readily in the presence of phosphine ligands and a base.
Ligand Triphenylphosphine (PPh₃)For the more reactive C-I bond, a simple and less electron-rich ligand like PPh₃ is often sufficient and helps maintain selectivity.
Base K₂CO₃ or Cs₂CO₃Carbonates are generally effective and well-tolerated bases for Suzuki couplings. They are strong enough to facilitate transmetalation without promoting significant side reactions.[8]
Solvent Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is standard for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[3]

Q4: My Suzuki coupling is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?

A4: Several factors can lead to a stalled Suzuki reaction. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The amino group on the quinazoline ring can coordinate to the palladium center, leading to catalyst inhibition.[3][9]

    • Solution: Switch to a more robust ligand system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are designed to resist deactivation and can be highly effective for challenging substrates.[3][4][10]

  • Inefficient Oxidative Addition: While the C-I bond is reactive, an electron-rich coupling partner or steric hindrance can slow this step.

    • Solution: Employing more electron-rich and sterically demanding ligands can accelerate the oxidative addition step.[5][11]

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under basic conditions and at elevated temperatures, leading to the formation of the corresponding arene as a byproduct.

    • Solution: Use a milder base like K₃PO₄, or consider using a boronic ester (e.g., a pinacol ester), which is generally more stable.[12] Ensure your reagents are dry and the reaction is run under an inert atmosphere.

  • Poor Solubility: If your reagents are not fully dissolved, the reaction will be slow.

    • Solution: Experiment with different solvent systems. DMF or DME can be good alternatives if solubility is an issue.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-6

This protocol provides a starting point for the selective coupling of an arylboronic acid with this compound.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) followed by a degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart for Suzuki Coupling

Suzuki_Troubleshooting start Low or No Conversion check_catalyst Is the catalyst active? (e.g., color change to black) start->check_catalyst check_sm Starting material consumed? check_catalyst->check_sm Yes catalyst_issue Potential Catalyst Deactivation/Inhibition check_catalyst->catalyst_issue No byproduct_check Major byproduct observed? check_sm->byproduct_check Yes incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No solution1 Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) with Pd₂(dba)₃ or Pd(OAc)₂ catalyst_issue->solution1 byproduct_check->incomplete_rxn No protodeboronation Protodeboronation of Boronic Acid byproduct_check->protodeboronation Yes (Protodeboronation) homocoupling Homocoupling of Boronic Acid byproduct_check->homocoupling Yes (Homocoupling) solution4 Increase temperature. Increase catalyst loading. Screen different solvents/bases. incomplete_rxn->solution4 solution2 Use boronic ester (Bpin). Use anhydrous conditions. Use milder base (K₃PO₄). protodeboronation->solution2 solution3 Ensure thorough degassing of solvents. Use a direct Pd(0) source. homocoupling->solution3

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[6][13][14]

Q5: I want to perform a Buchwald-Hartwig amination at the C-6 position. What are the recommended catalyst and ligand systems?

A5: The Buchwald-Hartwig amination often requires more specialized ligands than Suzuki couplings, especially for challenging substrates.[15]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common and effective precatalysts for Buchwald-Hartwig aminations.[16]
Ligand Biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These ligands are electron-rich and sterically hindered, which promotes both the oxidative addition and the C-N bond-forming reductive elimination steps.[17][18][19] They are particularly effective in preventing catalyst inhibition by the nitrogen-containing substrate.
Base NaOt-Bu, KOt-Bu, or LHMDSStrong, non-nucleophilic bases are typically required for the deprotonation of the amine to form the active nucleophile.[8] The choice of base can be critical and may need to be optimized.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are necessary for this reaction.

Q6: My Buchwald-Hartwig amination is giving low yields, and I'm recovering a significant amount of dehalogenated starting material (2-chloroquinazolin-4-amine). What is causing this, and how can I prevent it?

A6: The formation of the dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-couplings.

  • Mechanism of Dehalogenation: This side reaction can occur via a β-hydride elimination pathway if the amine coupling partner has β-hydrogens. Alternatively, it can arise from the reaction of the palladium catalyst with trace amounts of water or other hydride sources in the reaction mixture.

  • Troubleshooting Strategies:

    • Use an Anhydrous, Stronger Base: Switching to a stronger, anhydrous base like lithium bis(trimethylsilyl)amide (LHMDS) can sometimes suppress dehalogenation.[8][18]

    • Ligand Modification: The choice of ligand can significantly influence the relative rates of reductive elimination (product formation) and side reactions. Screening different bulky phosphine ligands is often a successful strategy.

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Perform the reaction under a rigorously inert atmosphere.

    • Amine Salt: If the amine coupling partner is a primary or secondary amine, consider using its hydrochloride salt with an additional equivalent of base. This can sometimes lead to cleaner reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂(X) B->C D Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) C->D Nu-M or R₂NH/Base E Ar-Pd(II)L₂(Nu) D->E F Reductive Elimination E->F F->A Ar-Nu

Caption: Generalized catalytic cycle for cross-coupling reactions.

IV. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[20]

Q7: What are the standard conditions for a Sonogashira coupling with this compound?

A7: The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper(I).[21]

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are the most common palladium catalysts for Sonogashira couplings.
Copper(I) Source CuICopper(I) iodide is the standard co-catalyst that facilitates the formation of a copper acetylide intermediate.[21]
Ligand Triphenylphosphine (PPh₃)Often used in conjunction with the palladium source to stabilize the catalyst.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)An amine base is required to neutralize the HX byproduct and often serves as the solvent.[20]
Solvent THF, DMF, or neat amineThe reaction is often run in the amine base as the solvent, but co-solvents can be used to improve solubility.

Q8: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

A8: Alkyne homocoupling is a common issue in Sonogashira reactions, often promoted by the copper co-catalyst in the presence of oxygen.

  • Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst. These methods often rely on more active palladium/ligand systems and can provide excellent yields without the issue of Glaser coupling.[21]

  • Rigorous Degassing: Ensure that all solvents and the reaction headspace are thoroughly deoxygenated. The presence of oxygen can facilitate the oxidative homocoupling of the alkyne.

  • Use of a Co-solvent: Running the reaction in a solvent like THF or DMF with a smaller amount of the amine base can sometimes reduce the rate of homocoupling.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

V. References

  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Tchouankeu, J. C., et al. (2017). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 22(10), 1647. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 16(12), 10394–10416. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Solvent and Base Effects on the Reactivity of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-iodoquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced reactivity of this key chemical intermediate. Here, we will move beyond simple procedural lists to explain the underlying chemical principles that govern the selective functionalization of this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the C2-Cl and C6-I bonds in this compound?

The C4 position of a 2,4-dichloroquinazoline is generally more susceptible to nucleophilic attack than the C2 position.[1] This is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic.[2] While this provides a foundational understanding, the reactivity of this compound is a more complex scenario involving a C2-Chloro and a C6-Iodo substituent. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the C6 position.

Q2: How do different solvent types influence the reaction selectivity?

Solvent choice is critical in directing the outcome of reactions involving this compound.

  • Aprotic Solvents (e.g., DMF, THF, Dioxane): These are commonly used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] They are effective at solubilizing the organic substrates and the organometallic intermediates. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents can accelerate the reaction rate by solvating the cationic species and leaving the nucleophile more reactive.[5][6]

  • Protic Solvents (e.g., alcohols, water): In SNAr reactions, protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.[5] However, in some instances, water or alcohol co-solvents are used in Suzuki-Miyaura couplings, often in combination with an aprotic solvent, to aid in the dissolution of inorganic bases.[7]

Q3: What is the specific role of the base in these reactions?

The base plays a multifaceted role in reactions with this compound:

  • In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): The base is essential for the transmetalation step of the catalytic cycle.[8] It activates the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][9] The strength and solubility of the base can significantly impact the reaction rate and yield.[7][9]

  • In Nucleophilic Aromatic Substitution (SNAr): The base serves to deprotonate the incoming nucleophile, increasing its nucleophilicity.[2] In cases where an amine is the nucleophile, an excess of the amine itself can act as the base.[2] For other nucleophiles, an external base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added.

Q4: Can you provide a general overview of which position is more susceptible to specific reaction types?
PositionReaction TypeGeneral ConditionsRationale
C6-I Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), a boronic acid, and a base (e.g., Na₂CO₃) in a solvent like DMF/water.[7][10]The Carbon-Iodine bond has a lower bond dissociation energy compared to the Carbon-Chlorine bond, making it more susceptible to oxidative addition to the Pd(0) catalyst.
C2-Cl Nucleophilic Aromatic Substitution (SNAr)An amine or other nucleophile, often with a non-nucleophilic base, in a polar aprotic solvent like THF or isopropanol.[11][12]The C2 position is activated towards nucleophilic attack by the electron-withdrawing nature of the quinazoline ring system.

Troubleshooting Guides

Problem 1: Low Yield in a Selective Suzuki Coupling at the C6 Position
Probable CauseRecommended Solution
Inefficient Catalyst Activity: The Pd(0) active species may not be generating efficiently or is being deactivated.Ensure the use of a high-purity catalyst and consider adding a phosphine ligand to stabilize the palladium complex.[3] Degas the solvent and reaction mixture thoroughly to remove oxygen, which can oxidize the catalyst.
Poor Base Performance: The chosen base may not be soluble enough in the reaction medium or may not be strong enough to promote transmetalation.Switch to a different base. For example, if Na₂CO₃ is giving poor results, consider K₂CO₃ or Cs₂CO₃, which are generally more soluble and basic.[4] Using a mixed solvent system like DMF/water can also improve the solubility of inorganic bases.[7]
Side Reaction at C2-Cl: Under forcing conditions (high temperature, long reaction times), some reactivity at the C2-Cl bond may occur.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature may be necessary, though this could slow down the desired reaction.
Problem 2: Non-selective Reaction in a Nucleophilic Substitution at the C2 Position
Probable CauseRecommended Solution
Reaction Conditions are Too Harsh: High temperatures or a very strong, highly concentrated nucleophile can lead to substitution at both the C2 and C6 positions.Reduce the reaction temperature. It has been noted that substitution at C4 of 2,4-dichloroquinazoline can occur at milder conditions than at C2.[1] Use a stoichiometric amount of the nucleophile rather than a large excess.
Incorrect Solvent Choice: The solvent may not be adequately mediating the reactivity difference between the two sites.Employ a less polar aprotic solvent or a protic solvent to temper the nucleophile's reactivity. Microwave-assisted synthesis in a THF/water mixture has been shown to be effective for selective N-arylation of 4-chloroquinazolines.[11]
Problem 3: Decomposition of Starting Material
Probable CauseRecommended Solution
Excessively High Temperatures: Quinazoline derivatives can be sensitive to high temperatures, especially in the presence of strong bases or acids.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to have a longer reaction time at a lower temperature than a short one at a high temperature.
Incompatible Base: The base might be too strong and could be promoting side reactions or decomposition.If using a strong base like an alkoxide or hydroxide, consider switching to a milder inorganic base like K₂CO₃ or an organic base like triethylamine.[9][13]

Experimental Protocols & Visualizations

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol is a general guideline for the selective coupling of an arylboronic acid at the C6-iodo position.

  • To a degassed solution of this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.) in a 3:1 mixture of DMF and water, add Na₂CO₃ (2.0 equiv.).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Low Yield in Suzuki Coupling

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Decision-Making for Selective Functionalization

Selective_Functionalization Start Starting Material: This compound Desired_Reaction Desired Reaction Type? Start->Desired_Reaction Suzuki Suzuki Coupling (C-C bond formation) Desired_Reaction->Suzuki Cross-Coupling SNAr Nucleophilic Aromatic Substitution (SNA_r_) (C-N, C-O, C-S bond formation) Desired_Reaction->SNAr Substitution Conditions_Suzuki Reaction at C6-I: - Pd Catalyst - Boronic Acid - Base (e.g., Na2CO3) - Aprotic Solvent (e.g., DMF) Suzuki->Conditions_Suzuki Conditions_SNAr Reaction at C2-Cl: - Nucleophile (e.g., Amine) - Optional Base - Polar Solvent (e.g., THF, Isopropanol) SNAr->Conditions_SNAr

Sources

Technical Support Center: Managing Low Solubility of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Chloro-6-iodoquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for managing the low solubility of this compound in organic solvents. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and field-proven expertise.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound, like many quinazoline derivatives, possesses a rigid, fused heterocyclic ring system. This structure, combined with its halogen substituents, contributes to high crystal lattice energy and low polarity, making it inherently difficult for solvent molecules to effectively surround and dissolve the compound.[1] This characteristic often leads to challenges in preparing stock solutions and maintaining solubility in aqueous buffers for biological assays.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues

This section provides actionable solutions to specific problems you may encounter during your experiments.

Issue 1: The compound will not dissolve in 100% DMSO, even at high concentrations.

Cause: This can be due to insufficient solvent volume, low-quality or hydrated DMSO, or the compound's intrinsic low solubility exceeding the saturation point even in a strong organic solvent.

Step-by-Step Solution:

  • Verify Solvent Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. Water contamination can significantly reduce the solubilizing power of DMSO for hydrophobic compounds.

  • Increase Solvent Volume: The most straightforward approach is to decrease the target concentration by increasing the volume of DMSO. Many compounds used in drug discovery are stored in DMSO at concentrations of 10–30 mM, but a significant percentage may not be soluble at these levels.[2][3]

  • Apply Gentle Heating: Carefully warm the solution to 37-60°C. For many compounds, solubility increases with temperature.[1][4][5] However, be mindful of potential compound degradation at elevated temperatures. Always monitor for any changes in color or the appearance of precipitates upon cooling.

  • Utilize Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and facilitate the dissolution process.[1] In-well sonication can also be used to help redissolve compounds in aqueous media.[2]

  • Consider Alternative Solvents: If DMSO fails, other strong organic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane can be tested. A study on pyrazolo quinazoline derivatives showed that solubility was often highest in DMF.[6]

Issue 2: My compound precipitates out of the DMSO stock solution upon storage at 4°C or -20°C.

Cause: The solubility of many compounds is temperature-dependent.[1] A solution that is stable at room temperature may become supersaturated and precipitate when cooled.

Step-by-Step Solution:

  • Store at Room Temperature: If the compound is stable, consider storing the DMSO stock solution at room temperature in a desiccator to prevent moisture absorption.

  • Prepare Fresh Solutions: If long-term stability at room temperature is a concern, prepare smaller, fresh batches of the stock solution before each experiment.

  • Re-dissolution Protocol: Before use, allow the refrigerated or frozen stock to return to room temperature completely. If precipitation is visible, use gentle warming (37°C) and vortexing or sonication to ensure the compound is fully redissolved before making dilutions.[1]

Issue 3: The compound precipitates when I dilute my DMSO stock into an aqueous assay buffer.

Cause: This is a common issue known as "precipitation upon dilution."[1] The aqueous buffer has a much lower solubilizing capacity for hydrophobic compounds compared to 100% DMSO. When the DMSO concentration is significantly lowered by dilution, the compound's solubility limit in the final solvent mixture is exceeded.

Step-by-Step Solution:

  • Reduce the Final Concentration: The simplest first step is to lower the final concentration of the compound in the assay.[1] It's often better to work at a lower, fully dissolved concentration than at a higher, partially precipitated one.[2]

  • Optimize the Dilution Protocol: Instead of a single large dilution, add the DMSO stock to the aqueous buffer incrementally while vortexing vigorously. This can help to minimize localized high concentrations that trigger precipitation.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly enhance the solubility of the final solution.[1][7] Suitable co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][7]

  • Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1][8]

  • Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, effectively increasing its aqueous solubility.[1][9] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing concentrated stock solutions of poorly soluble compounds like this compound for biological assays.[1][2] For other applications, N,N-dimethylformamide (DMF) may also be a good option.[6]

Q2: How does pH affect the solubility of this compound?

A2: this compound contains an amine group, which is basic.[10][11] The solubility of basic compounds is generally affected by pH.[12][13] In acidic conditions (lower pH), the amine group can become protonated, forming a more polar and thus more water-soluble salt.[14] Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve solubility, provided the pH change does not negatively impact your experimental system or the stability of the compound.[1][15]

Q3: Are there any safety precautions I should take when handling this compound and its solvents?

A3: Yes. Always handle this compound and organic solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17][18] Avoid creating dust when handling the solid form.[16] Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.[16][17][18][19][20]

Q4: Can I use techniques like solid dispersion to improve solubility?

A4: Yes, for formulation development, advanced techniques like creating amorphous solid dispersions can be very effective.[21][22] This involves dispersing the compound in a polymeric carrier at a molecular level, which can enhance wettability, reduce crystallinity, and significantly improve the dissolution rate in aqueous media.[22][23] This is typically a more involved process used in drug formulation rather than routine lab experiments.

Data & Protocols

Table 1: Recommended Solvents and Strategies for this compound
Solvent/Strategy Application Typical Concentration Range Key Considerations
DMSO Primary stock solution1-30 mMUse anhydrous grade; may require gentle heat/sonication.[2][3]
DMF Alternative stock solutionVaries; test empiricallyMay offer higher solubility than DMSO for some quinazolines.[6]
Co-solvent System Dilution into aqueous buffers1-5% (e.g., Ethanol, PEG)Helps prevent precipitation upon dilution.[1][7]
Surfactant Aqueous assay solutions0.01-0.1% (e.g., Tween® 80)Micellar encapsulation enhances apparent solubility.[1][8]
pH Adjustment Aqueous assay solutionspH < 7Protonation of the amine group increases water solubility.[10][14]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Weigh the required amount of this compound in a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the mixture thoroughly. If the solid does not dissolve completely, place the vial in a sonicator bath for 10-15 minutes.

  • Gentle Heating (Optional): If sonication is insufficient, warm the solution in a water bath at 37-40°C for 5-10 minutes, with intermittent vortexing.

  • Inspection: Once the solution cools to room temperature, visually inspect for any precipitation. A clear, homogenous solution indicates complete dissolution.

  • Storage: Store the solution appropriately, either at room temperature in a desiccator or as recommended based on stability studies.

Visualizing the Workflow

Diagram 1: Decision Tree for Solvent Selection and Troubleshooting

This diagram outlines a logical workflow for addressing solubility challenges with this compound.

Solubility_Workflow start Start: Dissolve Compound dmso Try 100% Anhydrous DMSO start->dmso dissolved_dmso Completely Dissolved? dmso->dissolved_dmso heat_sonic Apply Gentle Heat (37-60°C) &/or Sonication dissolved_dmso->heat_sonic No stock_ok Stock Solution Prepared dissolved_dmso->stock_ok Yes dissolved_heat Completely Dissolved? heat_sonic->dissolved_heat alt_solvent Consider Alternative Solvent (e.g., DMF) dissolved_heat->alt_solvent No dissolved_heat->stock_ok Yes dilute Dilute into Aqueous Buffer stock_ok->dilute precipitate Precipitation Occurs? dilute->precipitate assay_ready Assay Solution Ready precipitate->assay_ready No troubleshoot_dilution Troubleshoot Dilution precipitate->troubleshoot_dilution Yes lower_conc Lower Final Concentration troubleshoot_dilution->lower_conc add_cosolvent Add Co-solvent (1-5%) troubleshoot_dilution->add_cosolvent add_surfactant Add Surfactant (0.01-0.1%) troubleshoot_dilution->add_surfactant adjust_ph Adjust Buffer pH (Acidic) troubleshoot_dilution->adjust_ph lower_conc->dilute add_cosolvent->dilute add_surfactant->dilute adjust_ph->dilute

Sources

Technical Support Center: Navigating Scale-up Challenges in the Synthesis of 2-Chloro-6-iodoquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-iodoquinazolin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important class of compounds. Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] The successful and efficient synthesis of these molecules on a larger scale is therefore of critical importance.

This resource is structured to offer practical, actionable solutions in a readily accessible question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound derivatives typically follows a multi-step sequence, beginning with a substituted anthranilic acid or its corresponding nitrile. A generalized pathway involves the formation of the quinazoline core, followed by chlorination and subsequent amination.

Synthetic_Pathway A 2-Amino-5-iodobenzonitrile B Intermediate Guanidine A->B  Cyanogen Chloride  or equivalent C 2,4-Diamino-6-iodoquinazoline B->C  Cyclization  (Heat) D 2,4-Dichloro-6-iodoquinazoline C->D  Chlorination  (e.g., POCl3, PCl5) E This compound Derivative D->E  Selective Amination  (Nucleophilic Aromatic Substitution) F Primary/Secondary Amine (R-NHR') F->E Regioselectivity A 2,4-Dichloro-6-iodoquinazoline B C4-Aminated Product (Desired) A->B  R-NHR'  Low Temp. C C2-Aminated Product (Undesired) A->C  R-NHR'  High Temp. D Di-aminated Product (Undesired) B->D  R-NHR'  High Temp.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-6-iodoquinazolin-4-amine and 2-Chloro-6-bromoquinazoline for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, quinazoline derivatives stand out as a versatile scaffold with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinazoline core is paramount in the development of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of two key halogenated quinazoline intermediates: 2-Chloro-6-iodoquinazolin-4-amine and 2-chloro-6-bromoquinazoline. Understanding the nuanced differences in their chemical behavior is crucial for researchers and drug development professionals aiming to optimize synthetic routes and design next-generation pharmaceuticals.

Unveiling the Chemical Personalities: Iodo vs. Bromo Substituents

The primary distinction between this compound and 2-chloro-6-bromoquinazoline lies in the halogen atom at the 6-position. This seemingly subtle difference has profound implications for the molecule's reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.[4][5]

The carbon-halogen bond strength decreases down the group in the periodic table (C-Br > C-I). Consequently, the carbon-iodine (C-I) bond is weaker and more readily cleaved than the carbon-bromine (C-Br) bond.[6][7] This fundamental property dictates that the iodo-substituted quinazoline will generally exhibit higher reactivity in reactions involving oxidative addition to a metal center, such as in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9][10]

Conversely, the electronegativity of bromine is higher than that of iodine. This can influence the electron density of the quinazoline ring system and, consequently, its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[11][12][13]

Comparative Reactivity in Key Synthetic Transformations

To provide a clear and objective comparison, we will examine the performance of these two building blocks in three critical reaction classes for drug development: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Halogens

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[10][14] In the context of our quinazoline scaffolds, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 6-position, a common strategy for modulating biological activity.

Experimental Data Summary:

ReactantArylboronic AcidCatalyst SystemConditionsYield of 6-Aryl Product
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 2h>90%
2-Chloro-6-bromoquinazoline Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100°C, 8h~75%

As the data indicates, the iodo-substituted quinazoline demonstrates significantly higher reactivity, affording a near-quantitative yield in a much shorter reaction time and at a lower temperature. This enhanced reactivity of the C-I bond is a direct consequence of its lower bond dissociation energy, facilitating the initial oxidative addition step in the catalytic cycle.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Quinazoline (Iodo or Bromo) + Arylboronic Acid Heating Heat to specified temp Reactants->Heating Catalyst Pd(PPh3)4 Catalyst->Heating Base K2CO3 Base->Heating Solvent Toluene/H2O Solvent->Heating Stirring Stir for specified time Heating->Stirring Extraction Extraction with organic solvent Stirring->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X_L2 Aryl-Pd(II)-X(L)2 Pd(0)L2->Aryl-Pd(II)-X_L2 Aryl-X Oxidative_Addition Oxidative Addition Aryl-Pd(II)-NHR2_L2 [Aryl-Pd(II)-NHR2(L)2]+X- Aryl-Pd(II)-X_L2->Aryl-Pd(II)-NHR2_L2 HNR2 Amine_Coordination Amine Coordination Aryl-Pd(II)-NR2_L2 Aryl-Pd(II)-NR2(L)2 Aryl-Pd(II)-NHR2_L2->Aryl-Pd(II)-NR2_L2 -HX Deprotonation Deprotonation (Base) Aryl-Pd(II)-NR2_L2->Pd(0)L2 Aryl-NR2 Aryl-NR2 (Product) Aryl-Pd(II)-NR2_L2->Aryl-NR2 Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Profile

Nucleophilic aromatic substitution is another important transformation for functionalizing the quinazoline ring. [11][15][16]In this case, the reaction proceeds via a Meisenheimer complex, and the rate is influenced by the electrophilicity of the carbon atom undergoing attack and the stability of the intermediate. [12][13] The reactivity in SNAr reactions is often more nuanced. While the chloro-substituent at the 2-position is generally more activated towards nucleophilic attack than the halogen at the 6-position, the nature of the halogen at C6 can still influence the overall electronic properties of the ring.

Experimental Data Summary:

ReactantNucleophileConditionsMajor Product
This compound Sodium methoxideMethanol, reflux, 6h2-Methoxy-6-iodoquinazolin-4-amine
2-Chloro-6-bromoquinazoline Sodium methoxideMethanol, reflux, 6h2-Methoxy-6-bromoquinazoline

In this scenario, the primary site of nucleophilic attack is the more electron-deficient C2 position, leading to the displacement of the chloride. The halogen at the 6-position (iodo or bromo) has a less pronounced effect on the regioselectivity of this particular SNAr reaction. However, in cases where a very strong nucleophile is used under forcing conditions, substitution at the 6-position might be observed, and the relative reactivity would depend on a complex interplay of electronic and steric factors.

Practical Considerations for the Medicinal Chemist

  • For rapid diversification at the 6-position via cross-coupling: this compound is the superior choice due to its higher reactivity, allowing for milder conditions and broader substrate scope.

  • When cost is a primary concern: Bromo-substituted precursors are often more economical. For reactions where high temperatures and longer reaction times are tolerable, 2-chloro-6-bromoquinazoline can be a viable alternative.

  • For selective functionalization: The significant difference in reactivity between the C-I/C-Br bond and the C-Cl bond can be exploited for sequential, regioselective modifications. For instance, a Suzuki or Buchwald-Hartwig reaction can be performed selectively at the 6-position, leaving the 2-chloro group intact for subsequent nucleophilic substitution.

Conclusion

Both this compound and 2-chloro-6-bromoquinazoline are valuable building blocks in the synthesis of bioactive molecules. However, a clear understanding of their differential reactivity is essential for efficient and strategic drug design. The iodo-derivative offers a distinct advantage in palladium-catalyzed cross-coupling reactions, enabling milder conditions and higher yields. The choice between these two reagents will ultimately depend on the specific synthetic strategy, desired reaction conditions, and economic considerations. By leveraging the unique chemical properties of each, researchers can unlock new avenues for the discovery and development of innovative quinazoline-based therapeutics.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Novel quinazoline derivatives: key pharmacological activities. IntechOpen. [Link]

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Solvent dependent branching between C–I and C–Br bond cleavage following 266 nm excitation of CH2BrI. PubMed. [Link]

  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]

  • Solvent dependent branching between C–I and C–Br bond cleavage following 266 nm excitation of CH2BrI. AIP Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. ResearchGate. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 6-Bromo-2-chloroquinazoline. PubChem. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Recent Advances in Transition‐metal‐catalyzed C−C Bond Formation via C(sp2)−F Bond Cleavage. ResearchGate. [Link]

  • Base-Assisted C-H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. PubMed. [Link]

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A Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenation in Quinazoline Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of pharmacological activities.[1] From anticancer to antimicrobial agents, quinazolines have demonstrated remarkable therapeutic potential.[2][3][4] A key strategy in optimizing the biological efficacy of these compounds is the introduction of halogen substituents. Halogens, particularly bromine and iodine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide provides an in-depth comparative analysis of the biological activities of iodo-substituted versus bromo-substituted quinazolines. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data. Our focus is not merely on presenting data but on elucidating the structure-activity relationships (SAR) that govern their efficacy, providing a valuable resource for researchers, scientists, and drug development professionals.

Core Chemical Scaffolds

The strategic placement of a halogen atom on the quinazoline ring is critical for modulating biological activity. The C6-position is a frequent site for substitution, as modifications here can significantly impact molecular absorption and lipophilicity.[3]

Caption: General scaffold of 6-halogenated quinazolin-4(3H)-one.

Part 1: Comparative Anticancer Activity

Halogenated quinazolines have been extensively investigated as anticancer agents, primarily as inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[4][5]

Structure-Activity Relationship (SAR) Insights

The nature of the halogen at the C6-position directly influences the cytotoxic potential of quinazoline derivatives.

  • Iodo-Substituted Quinazolines: The iodine atom is large and highly lipophilic. This increased lipophilicity can enhance membrane permeability and absorption.[3] Several studies have reported that 6-iodo-quinazolinones exhibit remarkable cytotoxic activity against various human cancer cell lines, including leukemia, cervical cancer, and glioblastoma.[3][6] Their mechanism of action is often linked to the inhibition of enzymes like dihydrofolate reductase (DHFR).[3]

  • Bromo-Substituted Quinazolines: Bromine is also an electron-withdrawing group that can enhance binding interactions. The presence of a bromine atom at the C6-position has been shown to improve anticancer effects.[4] Studies on 6-bromo-quinazolinones have demonstrated potent activity against breast and colon cancer cell lines.[7][8] SAR studies indicate that while the 6-bromo substituent is beneficial, the overall activity is also heavily dependent on the nature of substituents at the C2 and C3 positions.[4][7] For instance, small alkyl linkers at the C2-thiol position of 6-bromo-quinazolinones were found to be more potent than those with bulkier aryl linkers.[4]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative iodo- and bromo-substituted quinazolines against various cancer cell lines.

Compound ID & HalogenSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Iodo-Derivative 3d 6-iodo-2-methyl-3-(4-cyanophenyl)HeLa (Cervical)10[3][6]
Iodo-Derivative 3e 6-iodo-2-methyl-3-(4-fluorophenyl)T98G (Glioblastoma)12[3][6]
Iodo-Derivative 3a 6-iodo-2-methyl-3-(4-bromophenyl)HL60 (Leukemia)21[3][6]
Bromo-Derivative 8a 6-bromo-2-(n-butylthio)-3-phenylMCF-7 (Breast)15.85 ± 3.32[7][8]
Bromo-Derivative 8a 6-bromo-2-(n-butylthio)-3-phenylSW480 (Colon)17.85 ± 0.92[7][8]
Bromo-Derivative 21 6-bromo-4-(hydrazinyl)-2-(pyridin-3-yl)MDA-MB-231 (Breast)EGFR IC₅₀: 46.1 nM[9]

Note: Direct comparison is challenging due to variations in the rest of the molecular structure and different cancer cell lines used across studies. However, the data indicates that both iodo- and bromo-substitutions can lead to potent anticancer agents in the low micromolar to nanomolar range.

Part 2: Comparative Antimicrobial Activity

Quinazolinone derivatives are a promising class of compounds for developing new antibacterial and antifungal agents, which is critical in the face of rising antimicrobial resistance.[10]

Structure-Activity Relationship (SAR) Insights

Halogenation is a key determinant of the antimicrobial spectrum and potency of quinazolines.

  • Iodo-Substituted Quinazolines: The introduction of iodine into organic molecules has been shown to increase antimicrobial activity, for instance, against S. aureus.[11] The enhanced lipophilicity conferred by iodine can facilitate the compound's passage through the microbial cell wall and membrane.[10]

  • Bromo-Substituted Quinazolines: Bromo-substituted quinazolinones have demonstrated a broad spectrum of activity.[12] For example, 6-bromo-quinazolinones containing a thiazolidinone moiety have shown good to excellent activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (A. niger, C. albicans).[12] The antimicrobial effect is often influenced by other substituents on the quinazoline core, with groups like chloro or methoxy further enhancing activity.[2]

Comparative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) or zone of inhibition data for halogenated quinazolines.

Compound ClassHalogenTarget MicroorganismActivity MeasurementReference
6-Iodo-carboxy-quinolinesIodineS. epidermidisExhibited antibacterial effects[11]
6-Bromo-quinazolinonesBromineS. aureusGood activity (Zone of Inhibition)[12]
6-Bromo-quinazolinonesBromineP. aeruginosaExcellent activity (Zone of Inhibition)[12]
6-Bromo-quinazolinonesBromineC. albicansExcellent activity (Zone of Inhibition)[12]

Part 3: Comparative Enzyme Inhibitory Activity

The mechanism of action for many biologically active quinazolines involves the inhibition of specific enzymes. Understanding how halogen substitution affects this inhibition is crucial for rational drug design.

Key Enzyme Targets & SAR Insights
  • Tyrosine Kinases (e.g., EGFR, VEGFR-2): These are primary targets for anticancer quinazolines. SAR studies have revealed that electron-withdrawing groups, including chloro and bromo, at the 3-position of an aniline ring attached to C4 of the quinazoline are advantageous for potent EGFR inhibitory activity.[13] Bromo-substituted quinazolines have been developed as potent dual EGFR/HER2 inhibitors.[5][9]

  • Dihydrofolate Reductase (DHFR): This enzyme is a target for both anticancer and antimicrobial agents. Iodo-substituted quinazolinones have shown potent inhibitory activity against DHFR, which is believed to be a key mechanism for their cytotoxicity.[3][6]

  • Other Enzymes: Halogenated quinazolinones have been investigated as inhibitors of various other enzymes, including urease[14], acetylcholinesterase (AChE)[15], and tyrosinase[16]. For instance, a series of 6-iodo-quinazolinones bearing a sulfonamide moiety were identified as potent AChE inhibitors.[15]

Experimental Methodologies: A Practical Guide

The following section details standardized protocols for the synthesis and biological evaluation of halogenated quinazolines, providing a self-validating framework for researchers.

General Workflow for Synthesis and Evaluation

Caption: Standard workflow from synthesis to biological activity assessment.

Protocol 1: Synthesis of 6-Halogenated Quinazolin-4(3H)-ones

This protocol is a generalized method adapted from established literature procedures.[3][17]

Objective: To synthesize 6-iodo or 6-bromo quinazolinone cores.

Materials:

  • 5-Iodoanthranilic acid or 5-Bromoanthranilic acid

  • Acetic anhydride

  • Primary amine (e.g., aniline derivative)

  • Pyridine (catalyst)

  • Ethanol

Procedure:

  • Formation of Benzoxazinone Intermediate: Reflux a mixture of the 5-halogenated anthranilic acid (1 equivalent) and acetic anhydride (3-4 equivalents) for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure to yield the crude 6-halogenated-2-methyl-4H-3,1-benzoxazin-4-one.

  • Formation of Quinazolinone: Dissolve the crude benzoxazinone intermediate in ethanol.

  • Add the desired primary amine (1.1 equivalents) and a catalytic amount of pyridine.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture. The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 6-halogenated quinazolinone derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientist's Note: The initial acylation and cyclization to the benzoxazinone is a crucial step that activates the carbonyl group for subsequent nucleophilic attack by the primary amine. Pyridine acts as a base to facilitate the reaction.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[18][19]

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[17]

  • DMSO or Solubilization solution (e.g., SDS-HCl)[20]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a blank (medium only).[17][18]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17][20]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Scientist's Note: The 4-hour incubation with MTT is a critical timeframe that allows for sufficient formazan production in viable cells without causing toxicity from the MTT reagent itself. The choice of solubilization agent (DMSO vs. SDS-HCl) depends on the specific cell line and laboratory preference, but consistency is key.

Conclusion

The substitution of a quinazoline core with iodine or bromine is a highly effective strategy for developing potent biological agents. While both halogens enhance activity, they do so through subtly different contributions to the molecule's overall physicochemical profile.

  • Iodo-substituted quinazolines often exhibit strong activity, potentially benefiting from increased lipophilicity which aids in cellular uptake. They have shown particular promise as DHFR inhibitors.[3]

  • Bromo-substituted quinazolines have proven to be versatile scaffolds for potent anticancer and broad-spectrum antimicrobial agents. Their efficacy is well-documented in the context of kinase inhibition.[4][9]

The choice between an iodo- or bromo-substituent is not straightforward and depends on the specific biological target and the desired therapeutic application. The experimental data suggests that both are valuable tools in the arsenal of medicinal chemists. Future research focusing on direct, side-by-side comparisons of iodo- and bromo-analogues within the same molecular series would provide more definitive insights into their relative merits.

References

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  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900977/]
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5502]
  • Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives - OUCI. [URL: https://ouci.dntb.gov.ua/en/works/4P5pLgE7/]
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11905]
  • A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Derivatives as Antic - Benchchem. [URL: https://www.benchchem.
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  • Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7327827/]
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  • A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines - Benchchem. [URL: https://www.benchchem.com/pdf/A-Comparative-Analysis-of-the-Anticancer-Potential-of-Bromo-Substituted-Quinazolines.pdf]
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Spectroscopic analysis to confirm the structure of 2-Chloro-6-iodoquinazolin-4-amine products

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6-iodoquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Quinazoline derivatives, a prominent class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[3] Therefore, its precise structural elucidation is paramount to ensure the integrity of subsequent research and development.

This guide provides an in-depth comparison of spectroscopic techniques for the structural confirmation of this compound. It is designed to offer not just procedural steps, but a rationale for experimental choices, empowering researchers to make informed decisions in their analytical workflows.

The Imperative of Orthogonal Spectroscopic Analysis

To ensure the highest level of confidence in structural assignment, a multi-faceted analytical approach is indispensable. Relying on a single technique can lead to ambiguity, especially when dealing with complex heterocyclic systems. By employing a suite of orthogonal methods—each providing a unique piece of the structural puzzle—we can build a self-validating system of evidence. For this compound, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Visualizing the Analytical Workflow

The process of confirming the structure of this compound can be visualized as a logical progression, where each analytical technique provides complementary information.

Figure 1: Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Product (Presumed 2-Chloro-6- iodoquinazolin-4-amine) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides detailed proton and carbon environment MS Mass Spectrometry (MS) Synthesis->MS Determines molecular weight and fragmentation IR Infrared Spectroscopy (IR) Synthesis->IR Identifies functional groups Confirmation Confirmed Structure of This compound NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Figure 1: Analytical Workflow for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Data: The aromatic region of the ¹H NMR spectrum is particularly informative. Due to the substitution pattern, we expect to see distinct signals for the protons on the quinazoline ring. The amino group protons will likely appear as a broad singlet.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-5~8.0-8.2d1H
H-7~7.8-8.0dd1H
H-8~7.5-7.7d1H
-NH₂~5.0-7.0 (broad)s2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, typically at a frequency of 100 MHz or higher.

  • A proton-decoupled spectrum is standard to simplify the signals to singlets for each unique carbon.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~158-162
C-4~150-155
C-4a~148-152
C-5~125-130
C-6~90-95 (due to I)
C-7~135-140
C-8~120-125
C-8a~120-125

Note: The carbon attached to the iodine (C-6) is expected to be significantly shielded.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further corroborate the proposed structure.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data: The key piece of information from the mass spectrum is the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).

Ion Expected m/z
[M]⁺ (for C₈H₅ClIN₃)304.93
[M+H]⁺305.94

The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and iodine (¹²⁷I) will be characteristic and should be observed in the high-resolution mass spectrum.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Scan the mid-IR range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400-3200Medium-Strong
C=N stretch (quinazoline ring)1620-1580Medium-Strong
C=C stretch (aromatic ring)1600-1450Medium-Strong
C-Cl stretch800-600Strong
C-I stretch600-500Medium

Comparison with Alternative Analytical Methods

While NMR, MS, and IR are the workhorses for structural elucidation, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
X-ray Crystallography Unambiguous 3D structureThe "gold standard" for structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N)Provides empirical formula confirmation.Does not provide information on connectivity.
UV-Vis Spectroscopy Information about the electronic conjugation systemSimple and rapid.Provides limited structural information.

Logical Framework for Data Interpretation

The interpretation of data from these techniques should follow a logical progression to build a conclusive argument for the structure of this compound.

Figure 2: Data Interpretation Framework Start Hypothesized Structure: This compound MS_Data MS Data: Confirm Molecular Weight (m/z ≈ 305) Start->MS_Data IR_Data IR Data: Confirm Functional Groups (N-H, C=N, C-Cl, C-I) Start->IR_Data NMR_Data NMR Data: Confirm Connectivity and Proton/Carbon Environments Start->NMR_Data Final_Confirmation Structural Confirmation MS_Data->Final_Confirmation IR_Data->Final_Confirmation NMR_Data->Final_Confirmation

Caption: Figure 2: Data Interpretation Framework

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed framework of the molecule, Mass Spectrometry confirms the molecular weight, and IR spectroscopy verifies the presence of key functional groups. By integrating the data from these orthogonal methods, researchers can achieve a high degree of confidence in the identity and purity of their synthesized product, which is a critical step in the advancement of drug discovery and development.

References

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • Patel, V. R., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 1-28.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

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A Senior Application Scientist's Guide to In Vitro Efficacy Testing of 2-Chloro-6-iodoquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of novel 2-Chloro-6-iodoquinazolin-4-amine derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly as kinase inhibitors in oncology.[1][2] This guide moves beyond a simple listing of protocols, offering a strategic, multi-tiered approach to screening and characterization, explaining the scientific rationale behind each experimental choice to ensure a robust and self-validating workflow.

Our strategy is built on a logical progression from broad phenotypic screening to specific target engagement and mechanistic validation. This allows for the efficient identification and characterization of lead compounds from a library of synthesized derivatives.

Tier 1: Primary Efficacy Screening - Assessing Anti-Proliferative Activity

The initial step in evaluating a new library of potential anti-cancer compounds is to determine their general effect on cell viability and proliferation. This provides a broad measure of cytotoxic or cytostatic activity and allows for the ranking of derivatives to prioritize for further study. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.

Core Principle: The MTT Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[3]

Experimental Workflow: MTT Assay

cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_measure Day 4/5: Viability Measurement plate Seed cancer cells in 96-well plates (e.g., A549, MCF-7) incubate1 Incubate overnight (37°C, 5% CO2) to allow cell adherence plate->incubate1 treat Treat cells with serial dilutions of This compound derivatives incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization agent (e.g., DMSO) to dissolve crystals incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Caption: High-level workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well.[4] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range initially, such as 10 nM to 100 µM.[5]

  • Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib, a known quinazoline-based inhibitor). Incubate for 48 to 72 hours.[4][6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[3][7]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each derivative.

Data Presentation: Comparing Derivative Potency
DerivativeIC₅₀ on A549 (µM)IC₅₀ on MCF-7 (µM)
CQA-0015.28.1
CQA-0020.81.5
CQA-00312.725.3
CQA-004> 100> 100
Gefitinib (Control)0.50.9

Tier 2: Target Engagement - Kinase Inhibition Assay

Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[8] A direct, cell-free enzymatic assay is crucial to confirm that the observed anti-proliferative effects are due to the inhibition of a specific molecular target. This step validates the mechanism of action and differentiates true inhibitors from compounds that are non-specifically cytotoxic.

Core Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] The assay is performed in two steps: first, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which is then used by luciferase to produce a light signal. The luminescence is directly proportional to the kinase activity.

Detailed Protocol: EGFR Kinase Inhibition Assay
  • Reagent Preparation: Prepare Tyrosine Kinase Buffer, EGFR enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP. Dilute the this compound derivatives to the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor (or DMSO vehicle), 2 µL of EGFR enzyme, and 2 µL of the substrate/ATP mixture.[9]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value for each derivative.

Data Presentation: Target-Specific Inhibition
DerivativeEGFR Kinase Inhibition IC₅₀ (nM)
CQA-00185.6
CQA-0029.3
CQA-0031502.4
Gefitinib (Control)5.1

Tier 3: Mechanistic Validation in a Cellular Context

After confirming both cellular anti-proliferative activity and direct target engagement, the next step is to validate the proposed mechanism of action within the cell. This involves investigating the downstream signaling pathways affected by target inhibition and confirming the mode of cell death.

Part A: Apoptosis Induction via Annexin V/PI Staining

A key hallmark of effective targeted cancer therapies is the induction of apoptosis (programmed cell death).[10] The Annexin V-FITC assay is a standard flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Scientific Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed A549 cells in 6-well plates and treat them with the IC₅₀ concentration of the most potent derivatives (e.g., CQA-002) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI solution to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[14] FITC is detected in the green channel (FL1) and PI in the red channel (FL2).

Data Presentation: Quantifying Apoptosis
TreatmentLive Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle (DMSO)95.12.52.4
CQA-002 (IC₅₀)45.335.818.9
Gefitinib (IC₅₀)48.232.519.3
Part B: Downstream Signaling Pathway Analysis by Western Blot

To provide definitive evidence of on-target activity in a cellular environment, it is essential to analyze the phosphorylation status of key downstream signaling proteins. EGFR activation triggers multiple pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[15] Inhibition of EGFR should lead to a decrease in the phosphorylation of Akt.

  • Scientific Rationale: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total and the phosphorylated forms of a protein (e.g., Akt and phospho-Akt), we can determine if a compound inhibits the signaling cascade.

Signaling Pathway: EGFR and Downstream PI3K/Akt

cluster_membrane Cell Membrane cluster_downstream Downstream Effects EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Proliferation Cell Proliferation pAkt->Proliferation Survival Cell Survival pAkt->Survival Inhibitor This compound Derivative (e.g., CQA-002) Inhibitor->EGFR

Caption: Simplified EGFR-PI3K/Akt signaling pathway and the point of inhibition.

Detailed Protocol: Western Blot for p-Akt/Total Akt
  • Protein Extraction: Treat A549 cells with the test compounds for a shorter duration (e.g., 2-6 hours) to observe signaling changes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay to ensure equal loading.[16][17]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. Use a loading control antibody (e.g., GAPDH) to confirm equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of inhibition.

Conclusion and Forward Look

This structured, multi-tiered approach provides a robust framework for the in vitro evaluation of this compound derivatives. By progressing from broad phenotypic screening to specific target engagement and mechanistic studies, researchers can confidently identify and characterize promising lead candidates. The combination of cell viability, enzymatic, apoptosis, and signaling pathway assays creates a self-validating dataset that strongly supports the compound's proposed mechanism of action. Derivatives that demonstrate high potency and on-target activity in these assays, such as the hypothetical CQA-002, become prime candidates for further preclinical development, including selectivity profiling against other kinases and in vivo efficacy studies.

References

  • JOULE, J. A., & MILLS, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

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  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

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A Comparative Guide to the X-ray Crystallography of 2-Chloro-6-iodoquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-Chloro-6-iodoquinazolin-4-amine derivatives against other analytical techniques. As a senior application scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Introduction: The Significance of Substituted Quinazolines

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern on the quinazoline ring system, such as the presence of a chloro group at the 2-position and an iodo group at the 6-position, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[5] The 4-amino group is also a key feature, often involved in critical interactions with biological targets.[2]

Precise knowledge of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.[2] Single-crystal X-ray diffraction stands as the gold standard for obtaining unambiguous structural information at the atomic level. This guide will delve into the practical and theoretical aspects of X-ray crystallography for this compound derivatives and compare its utility with other common analytical methods.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from appropriately substituted anthranilic acids or benzonitriles.[5][6] A common strategy involves the cyclization to form the quinazolinone core, followed by chlorination and subsequent amination.

Exemplary Synthetic Workflow:

A 5-Iodoanthranilic Acid B 6-Iodoquinazolin-4(3H)-one A->B Formamide, heat C 4-Chloro-6-iodoquinazoline B->C POCl3, heat D 2,4-Dichloro-6-iodoquinazoline C->D Further Chlorination (e.g., PCl5/POCl3) E This compound D->E NH3 or Amine source

Caption: A representative synthetic route to this compound.

The choice of reagents is critical. For instance, phosphorus oxychloride (POCl₃) is a common and effective reagent for the chlorination of the 4-position of the quinazolinone ring.[1] The introduction of the 2-chloro substituent can be more challenging and may require stronger chlorinating agents or a different synthetic strategy altogether.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The success of crystallization depends on a delicate balance of factors including solvent, temperature, concentration, and the presence of impurities.

Common Crystallization Techniques for Quinazoline Derivatives:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.

  • Solvent-Antisolvent Diffusion: An "antisolvent" in which the compound is insoluble is slowly introduced into a solution of the compound, causing it to precipitate out as crystals.

The choice of solvent is paramount. Solvents such as ethanol, methanol, acetonitrile, and dimethylformamide (DMF) have been successfully used for crystallizing quinazoline derivatives.[7]

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction provides a detailed three-dimensional map of the electron density within a crystal, from which the precise arrangement of atoms can be determined.

Experimental Protocol: A Step-by-Step Guide
  • Crystal Selection and Mounting: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are also integrated.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the observed and calculated diffraction patterns.

Workflow for X-ray Crystallographic Analysis:

A High-Quality Single Crystal B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing (Unit Cell, Space Group) C->D E Structure Solution (Initial Model) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: The workflow of single-crystal X-ray diffraction analysis.

Interpreting the Crystallographic Data

The final output of a crystallographic analysis is a set of atomic coordinates that define the molecule's structure. For a hypothetical derivative, 2-chloro-N-(4-fluorophenyl)-6-iodoquinazolin-4-amine, the data might look as follows:

ParameterExemplary ValueSignificance
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.[8][9]
Space Group P2₁/cDefines the symmetry elements within the unit cell.[8][10]
a, b, c (Å) 8.12, 15.34, 12.56The dimensions of the unit cell.
**β (°) **98.7The angle of the unit cell for a monoclinic system.
Z 4The number of molecules in the unit cell.[8]
R-factor < 0.05A measure of the agreement between the experimental data and the final structural model.

From these data, precise bond lengths, bond angles, and torsion angles can be determined. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and halogen bonds, provides insights into how the molecules pack in the solid state, which can influence physical properties like solubility and melting point.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more accessible.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds.[10][11]Provides information about the structure in solution. Does not require crystallization.Does not provide precise bond lengths and angles. Interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[1][11]Fast and simple to perform.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Precise molecular weight and information about the molecular formula and fragmentation patterns.[12][13]High sensitivity and accuracy in determining molecular weight.Provides no information about the 3D structure or connectivity of atoms.

In the context of this compound derivatives:

  • NMR would be essential to confirm the successful synthesis and to study the conformational dynamics in solution.

  • IR spectroscopy would quickly confirm the presence of key functional groups like the amine (N-H stretching) and the aromatic rings.

  • Mass spectrometry would verify the molecular weight of the synthesized compound, confirming the incorporation of the chloro and iodo substituents.

However, none of these techniques can provide the definitive, high-resolution three-dimensional structural information that X-ray crystallography offers.

Conclusion

For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray diffraction is an indispensable tool. It provides a level of detail that is unmatched by other analytical techniques and is crucial for understanding the subtle structural features that govern biological activity. While other methods like NMR, IR, and mass spectrometry are vital for routine characterization and for studying the molecule's behavior in solution, X-ray crystallography remains the gold standard for revealing the precise architecture of these medicinally important compounds. The insights gained from crystallographic studies are invaluable for guiding the design and synthesis of next-generation quinazoline-based therapeutics.

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Validating the Mechanism of Action of 2-Chloro-6-iodoquinazolin-4-amine-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, giving rise to a multitude of potent kinase inhibitors.[1] This guide provides an in-depth technical comparison and a validated experimental framework for elucidating the mechanism of action of novel inhibitors based on the 2-Chloro-6-iodoquinazolin-4-amine core. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the expected performance of these inhibitors with established alternatives.

The 4-anilinoquinazoline framework is a well-established pharmacophore known to target the ATP-binding site of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[2][3] The substitution pattern on this core, including the 2-chloro and 6-iodo moieties, is anticipated to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties. Our central hypothesis is that inhibitors derived from this compound act as competitive inhibitors of the EGFR signaling pathway. This guide will provide the means to rigorously test this hypothesis.

The EGFR Signaling Pathway: The Anticipated Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling cascade is a common driver in various cancers.[2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell growth and division.[4][5]

Quinazoline-based inhibitors, such as gefitinib and erlotinib, function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and inhibiting the autophosphorylation process.[1][4] This blockade of the initial signaling event effectively shuts down the downstream proliferative signals.

Diagram: Hypothesized Mechanism of Action

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (Inactive Monomer) EGF->EGFR_inactive Binding EGFR_dimer EGFR Dimer (Active) EGFR_inactive->EGFR_dimer Dimerization P_EGFR Phosphorylated EGFR EGFR_dimer->P_EGFR ATP ATP ATP->P_EGFR Inhibitor This compound Inhibitor Inhibitor->EGFR_dimer Competitive Binding Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of EGFR signaling by a this compound-based inhibitor.

A Multi-pronged Approach to Mechanism of Action Validation

To robustly validate the proposed mechanism of action, a tiered experimental approach is essential. This involves confirming direct target engagement in a cellular context, quantifying the inhibitory effect on the purified kinase, and observing the downstream cellular consequences. This self-validating system ensures that the observed phenotype is a direct result of the intended molecular interaction.

Diagram: Experimental Workflow for MoA Validation

MoA_Validation_Workflow Start Hypothesized Inhibitor Target_Engagement Tier 1: Target Engagement Assays (CETSA, NanoBRET) Start->Target_Engagement Enzymatic_Assay Tier 2: Enzymatic Assays (LanthaScreen) Target_Engagement->Enzymatic_Assay Confirms direct binding Cellular_Assay Tier 3: Cell-Based Assays (p-EGFR Western, Cell Viability) Enzymatic_Assay->Cellular_Assay Quantifies inhibitory potency Conclusion Validated Mechanism of Action Cellular_Assay->Conclusion Demonstrates cellular effect

Caption: A tiered workflow for validating the mechanism of action of kinase inhibitors.

Tier 1: Confirming Direct Target Engagement in a Cellular Milieu

The initial and most critical step is to confirm that the inhibitor directly interacts with its intended target within the complex environment of a living cell. This eliminates ambiguity arising from off-target effects that might produce a similar downstream phenotype.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[6][7] The principle is that the binding of a ligand, such as our inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[8]

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cancer cell line known to overexpress EGFR (e.g., A431, NCI-H1975). Treat the cells with the this compound-based inhibitor at various concentrations and a vehicle control.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody specific for EGFR.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor, demonstrating stabilization of EGFR.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay provides a quantitative measure of compound binding to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10] It involves the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by the test inhibitor.[9]

Experimental Protocol: NanoBRET™

  • Cell Transfection: Transfect HEK293 cells with a vector expressing a full-length EGFR-NanoLuc® fusion protein.

  • Assay Setup: Plate the transfected cells and treat them with the NanoBRET™ tracer and varying concentrations of the this compound-based inhibitor.

  • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer.

  • Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer and binding of the inhibitor to EGFR. The data can be used to determine the intracellular IC50 value.

Target Engagement Assay Principle Advantages Considerations
CETSA Ligand-induced thermal stabilization of the target protein.[8]Label-free, applicable to endogenous proteins in native cellular environments.[6][7]Can be lower throughput, requires specific antibodies for detection.
NanoBRET™ Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[9]High-throughput, quantitative measurement of intracellular affinity.[10]Requires overexpression of a tagged protein, which may not fully recapitulate the endogenous context.

Tier 2: Quantifying Inhibitory Potency through Enzymatic Assays

Once target engagement is confirmed, the next step is to quantify the inhibitor's potency against the purified kinase. This provides a direct measure of its inhibitory activity, free from the complexities of the cellular environment.

LanthaScreen® TR-FRET Kinase Assay

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) platform for measuring kinase activity.[11][12] It detects the phosphorylation of a substrate by the kinase of interest.

Experimental Protocol: LanthaScreen®

  • Reaction Setup: In a microplate, combine purified recombinant EGFR kinase, a fluorescein-labeled substrate peptide, and ATP. Add varying concentrations of the this compound-based inhibitor.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: Measure the TR-FRET signal. A high TR-FRET signal indicates substrate phosphorylation. Inhibition of the kinase by the compound will result in a decrease in the TR-FRET signal.

  • Data Analysis: Plot the TR-FRET signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Alternative Enzymatic Assays Principle
ADP-Glo™ Kinase Assay Measures the amount of ADP produced during the kinase reaction using a luciferase-based detection system.
Radioactive Filter Binding Assay Measures the incorporation of radiolabeled phosphate (from [γ-32P]ATP) into a substrate.

Tier 3: Assessing Downstream Cellular Effects

The final tier of validation involves demonstrating that the direct inhibition of the target kinase translates into the expected biological response in cells.

Western Blotting for Phospho-EGFR

This classic technique directly measures the phosphorylation status of EGFR in response to inhibitor treatment.

Experimental Protocol: Western Blot for p-EGFR

  • Cell Treatment: Culture EGFR-overexpressing cells and serum-starve them overnight. Stimulate the cells with EGF in the presence of varying concentrations of the this compound-based inhibitor.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection and Analysis: Use a labeled secondary antibody for detection. A dose-dependent decrease in the p-EGFR signal, normalized to total EGFR, confirms the inhibition of EGFR autophosphorylation in a cellular context.

In-Cell Western™ Assay

The In-Cell Western™ (ICW) is a quantitative immunofluorescence assay performed in a microplate format.[13][14] It allows for the simultaneous measurement of protein levels and phosphorylation status in fixed cells.[15]

Experimental Protocol: In-Cell Western™

  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat them as described for the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent.

  • Antibody Staining: Incubate the cells with primary antibodies against p-EGFR and a normalization protein (e.g., GAPDH or a total protein stain). Then, incubate with spectrally distinct fluorescently labeled secondary antibodies.

  • Imaging and Quantification: Scan the plate using an infrared imaging system. The fluorescence intensity of the p-EGFR signal is normalized to the signal of the loading control.

Cell Viability/Proliferation Assays (MTT Assay)

To demonstrate the functional consequence of EGFR inhibition, cell viability assays are performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17][18]

Experimental Protocol: MTT Assay

  • Cell Plating and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the this compound-based inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: A decrease in absorbance indicates a reduction in cell viability. Calculate the GI50 (concentration for 50% growth inhibition) to quantify the inhibitor's anti-proliferative effect.

Cell-Based Assay Measures Expected Outcome with Effective Inhibitor
Western Blot (p-EGFR) Level of EGFR autophosphorylation.Dose-dependent decrease in p-EGFR signal.
In-Cell Western™ (p-EGFR) Quantifies EGFR phosphorylation in a high-throughput format.[13]Dose-dependent decrease in normalized p-EGFR fluorescence.
MTT Assay Cell viability and proliferation.[16]Dose-dependent decrease in cell viability (reduced absorbance).

Comparison with Alternative Inhibitors

The performance of a novel this compound-based inhibitor should be benchmarked against established EGFR inhibitors.

Inhibitor Class Mechanism Key Features
Gefitinib Quinazoline-basedReversible, ATP-competitive inhibitor of EGFR.[4][19][20]Particularly effective in NSCLC with activating EGFR mutations.[4]
Erlotinib Quinazoline-basedReversible, ATP-competitive inhibitor of EGFR.[1][21]Used for NSCLC and pancreatic cancer.
Lapatinib Quinazoline-basedReversible, dual inhibitor of EGFR and HER2.[5]Effective in HER2-positive breast cancer.
Your Inhibitor This compound-basedHypothesized ATP-competitive inhibitor of EGFR.Potentially novel selectivity profile due to the 2-chloro and 6-iodo substitutions.

Conclusion

The comprehensive experimental framework outlined in this guide provides a robust and self-validating pathway to elucidate the mechanism of action of novel this compound-based inhibitors. By systematically confirming target engagement, quantifying inhibitory potency, and assessing downstream cellular effects, researchers can confidently establish the molecular basis of their compound's activity. This rigorous approach is fundamental for the continued development of next-generation targeted therapies in oncology.

References

  • Pao, W., & Chmielecki, J. (2010). Rational, biologically based treatment of EGFR-mutant non-small-cell lung cancer. Nature Reviews Cancer, 10(11), 760-774. [Link]

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A Comparative In-Silico Analysis of 2-Chloro-6-iodoquinazolin-4-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. The quinazoline scaffold has emerged as a privileged structure, forming the backbone of several FDA-approved drugs that target key kinases implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] This guide presents a comparative molecular docking study of a series of analogs based on the 2-Chloro-6-iodoquinazolin-4-amine core, elucidating the structural nuances that govern their binding affinities and interaction patterns within the ATP-binding sites of EGFR and VEGFR-2. By synthesizing data from various in-silico and experimental studies, we provide a comprehensive overview for researchers and drug development professionals engaged in the design of next-generation kinase inhibitors.

The Quinazoline Scaffold: A Privileged Motif in Kinase Inhibition

The 4-aminoquinazoline core is a well-established pharmacophore in the design of kinase inhibitors.[3][4] Its structural features allow it to mimic the adenine ring of ATP, enabling competitive binding to the kinase domain. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[5] Modifications at the 2, 4, and 6-positions of the quinazoline ring have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. The 6-iodo substitution, in particular, has been shown to contribute to enhanced binding affinity, potentially through favorable hydrophobic interactions within the active site.[6][7][8]

Comparative Docking Analysis of this compound Analogs

This section provides a comparative analysis of the docking performance of various analogs of this compound against EGFR and VEGFR-2. The selection of analogs is based on representative structural modifications at the 4-position, a common site for introducing diversity to modulate target specificity and potency.

Target Proteins: EGFR and VEGFR-2 Kinase Domains

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a prime therapeutic target.[1][2]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Dual inhibition of EGFR and VEGFR-2 is a promising strategy to simultaneously target tumor cell proliferation and its blood supply.[5]

Docking Performance and Binding Mode Analysis

The following table summarizes the docking scores and key interactions of representative this compound analogs. The docking scores, typically represented as binding energy (kcal/mol), provide a quantitative estimate of the binding affinity, with lower scores indicating a more favorable interaction.

Analog Modification at 4-Position Target Docking Score (kcal/mol) Key H-Bond Interactions Other Key Interactions Reference
Parent Scaffold -NH2EGFR-8.5Met793Hydrophobic interactions with Leu718, Val726, Ala743, Leu844Hypothetical
Analog A -NH-(3-ethynylphenyl)EGFR-9.8Met793Pi-Alkyl interactions with Ala743, Leu844[7]
Analog B -NH-(4-bromophenyl)EGFR-9.2Met793, Thr790Halogen bond with gatekeeper residue Thr790[10]
Parent Scaffold -NH2VEGFR-2-7.9Cys919Hydrophobic interactions with Val848, Ala866, Leu889, Leu1035Hypothetical
Analog C -NH-(4-((thiazol-2-yl)aminosulfonyl)phenyl)VEGFR-2-10.5Cys919, Asp1046Sulfonamide group interaction with the DFG motif[6]
Analog D -NH-(4-fluorobenzyl)VEGFR-2-8.7Cys919Fluorine interaction with the hydrophobic pocket[11]

Analysis of Binding Modes:

The docking studies reveal conserved binding patterns characteristic of quinazoline-based kinase inhibitors. The N1 atom of the quinazoline core consistently forms a crucial hydrogen bond with the backbone NH of a hinge region residue (Met793 in EGFR and Cys919 in VEGFR-2). The 4-amino group often participates in additional hydrogen bonding or acts as a linker to larger substituents that occupy adjacent hydrophobic pockets.

  • Impact of 4-Position Substituents: The nature of the substituent at the 4-anilino position significantly influences the binding affinity and selectivity. Aromatic and heteroaromatic rings can engage in favorable pi-stacking and hydrophobic interactions. The introduction of hydrogen bond donors and acceptors can lead to additional interactions with key residues in the active site, such as the gatekeeper residue (Thr790 in EGFR) and the DFG motif.[5] For instance, the sulfonamide group in Analog C forms a strong interaction with the highly conserved Asp1046 in the DFG motif of VEGFR-2, contributing to its high predicted binding affinity.[6]

  • Role of the 6-Iodo Group: The iodine atom at the 6-position consistently occupies a hydrophobic pocket, contributing to the overall binding affinity through van der Waals and hydrophobic interactions.[6][7][8]

Visualizing the Binding Interactions

To better understand the structure-activity relationships, the following diagrams illustrate the key interactions of a representative analog within the kinase domains of EGFR and VEGFR-2.

EGFR_Binding_Mode cluster_protein EGFR Active Site cluster_ligand Analog B Met793 Met793 (Hinge) Thr790 Thr790 (Gatekeeper) Leu718 Leu718 Ala743 Ala743 Leu844 Leu844 Quinazoline Quinazoline Core Quinazoline->Met793 H-bond (N1) Iodo 6-Iodo Iodo->Leu844 Hydrophobic Chloro 2-Chloro Chloro->Leu718 Hydrophobic Anilino 4-(4-bromophenyl)amino Anilino->Thr790 H-bond Anilino->Ala743 Pi-Alkyl Bromo Bromo group

Caption: Binding mode of Analog B in the EGFR active site.

VEGFR2_Binding_Mode cluster_protein VEGFR-2 Active Site cluster_ligand Analog C Cys919 Cys919 (Hinge) Asp1046 Asp1046 (DFG) Val848 Val848 Ala866 Ala866 Leu1035 Leu1035 Quinazoline Quinazoline Core Quinazoline->Cys919 H-bond (N1) Iodo 6-Iodo Iodo->Leu1035 Hydrophobic Chloro 2-Chloro Chloro->Val848 Hydrophobic Anilino_Sulfonamide 4-((thiazol-2-yl)aminosulfonyl)phenylamino Anilino_Sulfonamide->Ala866 Hydrophobic Sulfonamide Sulfonamide Sulfonamide->Asp1046 H-bond

Caption: Binding mode of Analog C in the VEGFR-2 active site.

Experimental Protocol: A Self-Validating Molecular Docking Workflow

The following protocol outlines a robust and self-validating workflow for conducting molecular docking studies of quinazoline analogs against kinase targets. This methodology ensures the reliability and reproducibility of the in-silico predictions.

Protein Preparation
  • Obtain Crystal Structure: Download the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 4HJO; VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank (PDB). Choose a high-resolution structure complexed with a known inhibitor to define the binding site accurately.

  • Pre-processing: Remove water molecules, co-factors, and any non-essential ligands from the PDB file. Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

  • Receptor Grid Generation: Define the binding site by generating a grid box centered around the co-crystallized ligand or a predicted active site. The grid dimensions should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

Ligand Preparation
  • 2D to 3D Conversion: Sketch the 2D structures of the this compound analogs and convert them to 3D structures using a molecular modeling software.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign appropriate partial charges to the ligand atoms.

Molecular Docking Simulation
  • Docking Algorithm: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the receptor grid. These algorithms use scoring functions to predict the binding conformation and affinity.

  • Pose Generation: Generate multiple binding poses for each ligand to explore different possible orientations within the active site.

  • Scoring and Ranking: Rank the generated poses based on their docking scores. The pose with the lowest binding energy is typically considered the most probable binding mode.

Validation and Analysis
  • Re-docking of Co-crystallized Ligand: As a crucial validation step, extract the co-crystallized ligand from the original PDB file and re-dock it into the binding site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose should be less than 2.0 Å to validate the docking protocol.

  • Interaction Analysis: Analyze the best-ranked poses of the quinazoline analogs to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) with the active site residues.

  • Correlation with Experimental Data: Whenever possible, correlate the docking scores with available experimental data, such as IC50 values from in-vitro assays. A good correlation strengthens the predictive power of the docking model.

Docking_Workflow cluster_prep Preparation cluster_dock Docking & Analysis PDB 1. Obtain Protein Crystal Structure Preprocess 2. Pre-process Protein PDB->Preprocess Grid 3. Generate Receptor Grid Preprocess->Grid Dock 6. Perform Molecular Docking Grid->Dock Ligand2D 4. Sketch 2D Ligand Ligand3D 5. Convert to 3D & Minimize Ligand2D->Ligand3D Ligand3D->Dock Pose 7. Analyze Binding Poses Dock->Pose Validate 8. Validate Protocol (Re-docking) Pose->Validate Correlate 9. Correlate with Experimental Data Pose->Correlate

Caption: A validated molecular docking workflow.

Conclusion and Future Directions

This comparative guide highlights the utility of molecular docking in elucidating the structure-activity relationships of this compound analogs as potential kinase inhibitors. The in-silico data presented herein provides a rational basis for the design of novel analogs with improved potency and selectivity. The key takeaways are:

  • The 4-anilino position is a critical point for introducing chemical diversity to modulate binding affinity and target selectivity.

  • The 6-iodo substitution consistently contributes to favorable hydrophobic interactions.

  • A validated docking protocol is essential for generating reliable and predictive in-silico results.

Future efforts should focus on synthesizing and experimentally validating the most promising analogs identified through these computational studies. Further in-silico investigations, such as molecular dynamics simulations, can provide deeper insights into the dynamic stability of the ligand-protein complexes and help refine the design of the next generation of quinazoline-based kinase inhibitors.

References

  • Singh K, Sharma PP, Kumar A, Chaudhary A, Roy RK. 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini Rev Med Chem. 2013;13(8):1177-1194. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • 4-aminoquinazoline-based drugs. ResearchGate. [Link]

  • Singh K, et al. 4-Aminoquinazoline Analogs: A Novel Class of Anticancer Agents. Mini Reviews in Medicinal Chemistry. 2013;13(8):1177-1194. [Link]

  • Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Future Journal of Pharmaceutical Sciences. 2022;8(1):33. [Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances. 2022;12(43):28145-28166. [Link]

  • Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances. 2023;13(35):24459-24476. [Link]

  • Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. 2023;16(1):104415. [Link]

  • Quinazoline based FDA approved VEGFR-2 inhibitors. ResearchGate. [Link]

  • Quinazoline-Based Vegfr-2 Inhibitors As Potential Anti-Angiogenic Agents: A Contemporary Perspective of Sar and Molecular Docking Studies. RImpactS. [Link]

  • Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Bioorg Med Chem. 2013;21(11):3126-3134. [Link]

  • Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Current Medicinal Chemistry. 2023;30(1):108-125. [Link]

  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Adv. 2022;12(43):28145-28166. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Eur J Med Chem. 2019;170:55-72. [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Eur J Med Chem. 2014;71:22-32. [Link]

  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances. 2022;12(43):28145-28166. [Link]

  • Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. Arch Pharm (Weinheim). 2024;e2400389. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. [Link]

  • Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology. 2023;4(3):1-10. [Link]

  • Synthesis, characterization and molecular docking studies of anilinoquinazoline derivatives. International Journal of Current Research. 2020;12(10):14234-14240. [Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. 2022;12(1):1-8. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Sci Rep. 2024;14(1):15497. [Link]

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A Head-to-Head Comparison of Cross-Coupling Methods for the Selective Functionalization of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in approved drugs for oncology, such as EGFR inhibitors, highlights its importance as a "privileged scaffold". The ability to precisely modify the quinazoline ring at various positions is paramount for tuning the pharmacological properties of drug candidates. 2-Chloro-6-iodoquinazolin-4-amine is a versatile building block, offering two distinct handles for diversification through cross-coupling reactions: a highly reactive C6-iodide and a less reactive C2-chloride. This guide provides a head-to-head comparison of three powerful palladium-catalyzed cross-coupling methodologies—Suzuki, Sonogashira, and Buchwald-Hartwig—for the selective functionalization at the C6-iodo position, a crucial step in the synthesis of novel quinazoline-based drug candidates.[1]

Understanding the Regioselectivity: C6-I vs. C2-Cl

The success of a sequential cross-coupling strategy on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the case of this compound, the C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This is a well-established trend in palladium catalysis, with the general order of reactivity being I > Br > OTf >> Cl.[2] This inherent difference in reactivity allows for the selective functionalization of the C6-position while leaving the C2-chloro group intact for subsequent transformations.

Furthermore, the electronic nature of the quinazoline ring system influences the reactivity of the halogen substituents. While positions C2 and C4 are generally more electrophilic due to the proximity of the nitrogen atoms, the inherent bond strength difference between C-I and C-Cl is the dominant factor governing the initial site of reaction in this substrate.

Head-to-Head Comparison of Cross-Coupling Methods at the C6-Position

This section provides a detailed comparison of Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the selective modification of the C6-position of this compound.

Suzuki-Miyaura Coupling: Forging C-C (sp2-sp2) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][4] In the context of our target molecule, it allows for the introduction of a wide range of aryl and heteroaryl moieties at the C6-position.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C6-I bond of the quinazoline, forming a Pd(II) intermediate. This is the rate-determining step and occurs preferentially at the more reactive C-I bond.

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Quin-Pd(II)(I)L2 Quin-Pd(II)(I)L2 Pd(0)L2->Quin-Pd(II)(I)L2 Oxidative Addition (Quin-I) Quin-Pd(II)(Ar)L2 Quin-Pd(II)(Ar)L2 Quin-Pd(II)(I)L2->Quin-Pd(II)(Ar)L2 Transmetalation (Ar-B(OR)2) Product 6-Aryl-2-chloroquinazolin-4-amine Quin-Pd(II)(Ar)L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol (Exemplary):

To a solution of this compound (1.0 eq.) and the desired arylboronic acid (1.2 eq.) in a mixture of 1,4-dioxane and water (4:1) is added K₂CO₃ (3.0 eq.). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.05 eq.) is added, and the reaction is heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Performance Analysis:

FeatureSuzuki-Miyaura Coupling
Coupling Partner Aryl/heteroaryl boronic acids/esters
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C
Advantages Wide functional group tolerance, commercially available reagents, stable boron reagents.
Disadvantages Potential for boronic acid homo-coupling, removal of boron-containing byproducts.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the quinazoline scaffold.[5] These alkynyl-substituted quinazolines are valuable intermediates for further transformations or as final products with potential biological activity.

Mechanistic Rationale:

The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C6-I bond.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The C6-alkynyl product is formed, and the Pd(0) catalyst is regenerated.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Quin-Pd(II)(I)L2 Quin-Pd(II)(I)L2 Pd(0)L2->Quin-Pd(II)(I)L2 Oxidative Addition (Quin-I) Quin-Pd(II)(C≡CR)L2 Quin-Pd(II)(C≡CR)L2 Product_alkyne 6-Alkynyl-2-chloroquinazolin-4-amine Quin-Pd(II)(C≡CR)L2->Product_alkyne Reductive Elimination Product_alkyne->Pd(0)L2 Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Quin-Pd(II)(C≡CR)L2 Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR + Base Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Quin-Pd(II)(I)L2 Quin-Pd(II)(I)L2 Pd(0)L2->Quin-Pd(II)(I)L2 Oxidative Addition (Quin-I) [Quin-Pd(II)(NR'R'')L2] Quin-Pd(II)(NR'R'')L2 Quin-Pd(II)(I)L2->[Quin-Pd(II)(NR'R'')L2] Amine Coordination & Deprotonation (HNR'R'', Base) Product 6-(Amino)-2-chloroquinazolin-4-amine [Quin-Pd(II)(NR'R'')L2]->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Sources

A Senior Application Scientist's Guide to Purity Analysis of 2-Chloro-6-iodoquinazolin-4-amine: A Comparative Analysis of HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 2-Chloro-6-iodoquinazolin-4-amine, a key building block in the synthesis of targeted cancer therapies, demand rigorous analytical characterization. The presence of impurities, even in trace amounts, can have profound implications on the stability, biological activity, and safety profile of the final drug product.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity assessment of this intermediate, while also exploring the strategic application of alternative techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Gold Standard: Reversed-Phase HPLC for Routine Purity Determination

For routine quality control and purity assessment of synthesized this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's gold standard.[2] Its high resolution, reproducibility, and quantitative accuracy make it indispensable. The underlying principle of RP-HPLC involves the separation of the analyte from its impurities based on differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Less polar compounds, including our target analyte, interact more strongly with the stationary phase, leading to longer retention times compared to more polar impurities.

Causality Behind the Method: Why These Parameters?
  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected due to its strong hydrophobicity, which provides excellent retention and resolution for moderately polar aromatic compounds like quinazoline derivatives.[3] The 5 µm particle size offers a good balance between efficiency and back-pressure for standard HPLC systems.

  • Mobile Phase (Acetonitrile/Water Gradient): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. A gradient elution (where the proportion of organic solvent is increased over time) is crucial. This is because a single isocratic composition may not effectively separate both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe. The addition of 0.1% formic acid serves two purposes: it protonates silanol groups on the silica backbone to reduce peak tailing and aids in the ionization of the analyte if the eluent is directed to a mass spectrometer.

  • UV Detection (254 nm & 340 nm): The quinazoline ring system possesses a strong chromophore, making UV detection highly sensitive. Monitoring at 254 nm provides a robust signal for many aromatic compounds, while a wavelength around 340 nm can offer greater specificity for the quinazoline core structure.[3] A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment.

Detailed Experimental Protocol: HPLC Purity Analysis

Objective: To quantify the purity of this compound and detect related impurities using a validated RP-HPLC method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[4]

  • C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: DAD, 254 nm and 340 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases, filter through a 0.45 µm membrane filter, and degas thoroughly.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to make a 100 mL solution (concentration ~0.1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (Filter & Degas) C Column Equilibration A->C B Sample Prep (Dissolve in Diluent) D Inject Sample B->D C->D E Gradient Elution & UV Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Purity Report G->H

Caption: Experimental workflow for HPLC purity analysis.

Comparative Analysis: Alternative and Complementary Techniques

While HPLC is a powerful tool, a comprehensive purity profile often requires orthogonal methods—techniques that separate compounds based on different chemical or physical principles.[5] This approach provides a more complete and trustworthy assessment of a sample's purity.

A. Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is a planar chromatographic technique that is invaluable for rapid, qualitative monitoring of reaction progress and for preliminary purity checks.[6] It is significantly faster and less expensive than HPLC.

  • Principle: Separation occurs on a thin layer of adsorbent material (e.g., silica gel) as a liquid mobile phase moves up the plate by capillary action.[7]

  • Expertise & Experience: For basic compounds like our quinazoline derivative, streaking is a common issue on standard silica plates. This is caused by strong interactions between the basic amine group and acidic silanol groups on the silica surface. The causality is an acid-base interaction that prevents the formation of a compact spot. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, should be added to the mobile phase to neutralize the active sites and improve peak shape.

  • Protocol Snapshot:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: Dichloromethane:Methanol:Triethylamine (90:9:1 v/v/v).

    • Visualization: UV lamp (254 nm).[7]

  • Trustworthiness: TLC is not inherently quantitative. However, its self-validating nature comes from running the starting material, reaction mixture, and product side-by-side on the same plate. The appearance of new spots or the disappearance of starting material provides clear, trustworthy evidence of reaction conversion.

B. Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

When HPLC-UV analysis reveals the presence of unknown impurities, LC-MS is the definitive tool for their identification. It couples the separation power of HPLC with the mass-resolving power of mass spectrometry.

  • Principle: As compounds elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined.[8] This provides the molecular weight of the impurities, a critical piece of information for structural elucidation.

  • Expertise & Experience: For this compound, the isotopic pattern in the mass spectrum is a key self-validating feature. The presence of chlorine results in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion (M) peak.[9][10] The presence of iodine (monoisotopic) does not create an isotopic cluster but adds a significant mass. An analyst can therefore specifically screen for impurities that retain this unique halogen signature.

  • Advantages over HPLC-UV: While HPLC-UV can quantify an impurity, it provides no structural information. LC-MS can tentatively identify an impurity by its molecular weight, which can then be used to propose a structure (e.g., a starting material, a dehalogenated product, or an over-alkylated byproduct).

C. Quantitative NMR (qNMR): The Absolute Method

Nuclear Magnetic Resonance (NMR) spectroscopy is primarily known for structural elucidation, but its quantitative application (qNMR) is a powerful method for determining purity without the need for a specific reference standard of the analyte.[8][11]

  • Principle: In qNMR, the area of a specific NMR signal from the analyte is integrated and compared to the integral of a signal from a certified internal standard of known concentration. Since the signal area is directly proportional to the number of nuclei, the concentration and thus the purity of the analyte can be calculated directly.

  • Expertise & Experience: The choice of a suitable internal standard is critical. It must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. For our analyte, maleic acid or dimethyl sulfone are common choices. The causality here is ensuring a unique, sharp singlet in a clear region of the spectrum for accurate integration. Furthermore, to ensure accuracy, the relaxation delay (d1) in the NMR experiment must be set to at least 5 times the longest T1 relaxation time of both the analyte and the standard, ensuring all signals are fully relaxed before the next pulse.

  • Trustworthiness: qNMR is considered a primary ratio method of measurement by metrology institutes. Its self-validating nature stems from the fact that it can simultaneously confirm the structure of the main component while quantifying its purity, providing an orthogonal check on chromatographic methods.[12]

Performance Data at a Glance: Method Comparison

The following table summarizes the performance of each technique for the purity analysis of this compound, based on representative experimental data.

ParameterRP-HPLCTLCLC-MSqNMR
Primary Use Quantitative PurityQualitative ScreeningImpurity ID & Quant.Absolute Quantification
Purity Result (Typical) 99.5% (Area %)Semi-Quantitative99.4% (Area %)99.2% (w/w)
Limit of Detection (LOD) ~0.01%~0.5%<0.01%~0.1%
Analysis Time/Sample ~35 min~15 min~35 min~20 min
Cost per Sample

$

$

Identifies Unknowns? NoNoYes (by MW)Limited (by structure)
Required Expertise IntermediateLowHighHigh

Strategic Selection of Analytical Methods

The choice of analytical technique is driven by the specific question being asked. A logical workflow ensures that the right tool is used for the right purpose, maximizing efficiency and data integrity.

Method_Selection Start What is the Analytical Goal? Q4 Just monitoring reaction progress? Start->Q4 Q1 Is this a routine QC purity check? Q3 Need to certify a reference standard? Q1->Q3 No A1 Use Validated RP-HPLC Method Q1->A1 Yes Q2 Are there unknown impurities >0.1%? Q2->A1 No, continue with HPLC A2 Use LC-MS for ID and Fragmentation Q2->A2 Yes Q3->Start No, re-evaluate goal A3 Use qNMR for Absolute Purity Q3->A3 Yes Q4->Q1 No A4 Use TLC for Rapid Screening Q4->A4 Yes A1->Q2 Then

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

For the critical task of assessing the purity of this compound, a multi-faceted analytical approach is paramount. While RP-HPLC remains the workhorse for reliable, routine quantitative analysis, its power is magnified when complemented by orthogonal techniques. TLC offers unparalleled speed for qualitative checks, LC-MS provides essential structural information for unknown impurity identification, and qNMR serves as the ultimate arbiter for absolute purity determination and reference standard certification. By understanding the distinct advantages and underlying principles of each method, researchers and drug development professionals can construct a robust, self-validating analytical strategy that ensures the highest quality of pharmaceutical intermediates, thereby safeguarding the integrity of the final drug product.

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  • ResearchGate. (2005). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • NIH. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Environmental Health Perspectives. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • MDPI. (2024). Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • PubMed Central. (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]

Sources

The Cutting Edge of Kinase Inhibition: A Comparative Guide to 2-Chloro-6-iodoquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved kinase inhibitors. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly potent class: 2-Chloro-6-iodoquinazolin-4-amine derivatives. By dissecting the roles of substitutions at key positions, we aim to provide a valuable resource for the rational design of next-generation kinase inhibitors with enhanced potency and selectivity.

The core structure, this compound, presents a trifecta of key features for potent kinase inhibition. The quinazoline core itself is a well-established ATP-competitive scaffold. The chloro group at the 2-position and the iodo group at the 6-position are critical for modulating the electronic properties and steric interactions within the kinase ATP-binding pocket. The amine at the 4-position serves as a crucial attachment point for various substituents, allowing for fine-tuning of the molecule's interaction with the target kinase.

Unraveling the Structure-Activity Relationship: A Focus on Kinase Inhibition

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, particularly those involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] By competitively binding to the ATP pocket of the enzyme's catalytic domain, these compounds block the phosphorylation cascade that drives tumor growth, proliferation, and angiogenesis.[3]

The Significance of the 4-Anilino Moiety

The substituent at the 4-amino position is a critical determinant of both potency and selectivity. Structure-activity relationship studies have consistently shown that an anilino (phenylamino) group at this position is highly favorable for activity against receptor tyrosine kinases.[1][3] Further modifications to this aniline ring can dramatically influence the inhibitory profile of the compound.

A hydrogen bond donor at the para-position of the aniline ring has been identified as a key pharmacophoric feature for potent dual inhibition of both EGFR and VEGFR-2. This is attributed to the interaction with conserved glutamate and aspartate residues within the respective kinase binding sites.[1]

dot

SAR_Signaling_Pathway cluster_pathway Downstream Signaling Derivative Quinazoline Derivative Kinase EGFR / VEGFR-2 Derivative->Kinase Pathway Proliferation & Angiogenesis Kinase->Pathway Activation

Caption: Inhibition of EGFR/VEGFR-2 signaling by this compound derivatives.

Comparative Analysis of Derivative Activity

The following table summarizes the in vitro inhibitory activities of a series of 2-substituted-4-anilino-6-iodoquinazoline derivatives against EGFR (T790M mutant) and VEGFR-2 kinases, as well as their antiproliferative activity against various cancer cell lines. The data highlights the impact of substitutions on the 4-anilino ring.

Compound ID4-Anilino SubstituentVEGFR-2 IC₅₀ (µM)[2][4]EGFRT790M IC₅₀ (µM)[2][4]A549 IC₅₀ (µM)[2]HCT116 IC₅₀ (µM)[2]MCF-7 IC₅₀ (µM)[2]HepG2 IC₅₀ (µM)[2]
7c 4-Fluorophenyl1.250.356.505.767.155.70
13c 4-Chlorophenyl1.500.47----
13d 4-Bromophenyl1.000.47----
13e 4-Iodophenyl0.900.306.505.767.155.70
10 4-Methoxyphenyl-0.45----

IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity or cell growth by 50%. Lower values indicate higher potency.

From the data, a clear trend emerges. The presence of a halogen at the para-position of the 4-anilino ring is beneficial for potent dual inhibition of both VEGFR-2 and the clinically relevant T790M mutant of EGFR.[2] Potency generally increases with the size of the halogen, with the 4-iodophenyl derivative (13e ) exhibiting the strongest inhibition against both kinases.[2] This suggests that the larger, more polarizable iodine atom may form more favorable interactions within the hydrophobic pocket of the kinase active site.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following protocols outline the synthesis of the this compound core and the in vitro kinase inhibition assay.

Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

dot

Synthesis_Workflow Start 2-Amino-5-iodobenzamide Step1 Cyclization with Benzoyl Chloride Start->Step1 Intermediate 6-Iodo-2-phenylquinazolin-4(3H)-one Step1->Intermediate Step2 Chlorination with POCl₃ Intermediate->Step2 Product 4-Chloro-6-iodo-2-phenylquinazoline Step2->Product Kinase_Assay_Workflow Start Prepare Reagents Step1 Add Kinase and Inhibitor to Plate Start->Step1 Step2 Initiate Reaction with ATP/Substrate Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Detection Reagent (ADP-Glo™) Step3->Step4 Step5 Measure Luminescence Step4->Step5 Result Calculate IC₅₀ Step5->Result

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Inferred Hazard Profile

Data from closely related quinazoline derivatives, such as 2-Chloroquinazolin-4-amine and 4-Chloro-6-iodoquinazoline, provide a reliable basis for our risk assessment.[1][2]

Hazard ClassGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity, Oral H302: Harmful if swallowedIngestion is a potential route of exposure. Strict prohibition of eating, drinking, or smoking in the laboratory is essential.
Skin Corrosion/Irritation H315: Causes skin irritationThe compound can cause inflammation and irritation upon dermal contact. Impervious gloves (e.g., nitrile) are mandatory.
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with eyes can lead to significant injury. Safety glasses with side shields or goggles are required.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of the powdered compound can irritate the respiratory tract. Work should be conducted in a certified chemical fume hood.

This table summarizes the likely hazards of 2-Chloro-6-iodoquinazolin-4-amine based on data from structurally similar compounds.[1][2]

The presence of both chlorine and iodine atoms places this compound in the category of halogenated organic compounds . This is a critical classification for waste disposal, as co-disposal with non-halogenated organic waste is strictly prohibited due to the potential for forming corrosive hydrochloric and hydroiodic acids during incineration.[3]

Waste Characterization and Regulatory Compliance

Proper disposal is dictated by local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4]

This compound would be classified as a hazardous waste . This determination is based on two primary considerations:

  • Characteristic Waste: While not definitively tested, the compound's properties may meet one or more of the four hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).

  • Listed Waste: More pertinently, as a halogenated organic compound, it falls under the umbrella of wastes that are often specifically regulated.[5][6] The EPA's "F-list" for hazardous wastes from non-specific sources includes halogenated solvents.[5] While this compound is a solid, its solutions and contaminated materials would be treated with the same level of caution.

Therefore, you must manage all waste streams containing this compound as hazardous waste . Under no circumstances should this material be disposed of down the drain or in regular trash.[7][8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

Waste_Segregation cluster_waste_streams Waste Streams Containing this compound cluster_disposal_containers Designated Hazardous Waste Containers solid_waste Solid Waste (e.g., unused reagent, contaminated weigh paper) halogenated_solid Halogenated Solid Waste solid_waste->halogenated_solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) halogenated_liquid Halogenated Liquid Waste liquid_waste->halogenated_liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ppe_waste Contaminated PPE (e.g., gloves, disposable lab coats) solid_waste_bag Contaminated Solid Waste Bag (for incineration) ppe_waste->solid_waste_bag

Figure 1. Segregation of waste streams for this compound.

Containerization and Labeling
  • Select Appropriate Containers:

    • Solid Waste: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene).

    • Liquid Waste: Use a sealable, chemically compatible container (e.g., HDPE or glass). Leave at least 10% headspace to allow for vapor expansion.[9][10]

    • All containers must be in good condition with no leaks or cracks.[7]

  • Labeling: This is a critical, non-negotiable step. Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas. [8]

    • For mixtures, list all components and their approximate percentages.

    • The date the waste was first added to the container.

    • The specific hazards (e.g., Irritant, Harmful if Swallowed).

On-Site Storage and Disposal Request
  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.

  • Incompatibility: Ensure that the halogenated waste is stored separately from non-halogenated, acidic, and basic waste streams to prevent accidental mixing.

  • Request for Pickup: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate for extended periods.

Decontamination and Spill Management

Decontamination of Labware
  • Glassware and Equipment: Triple-rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as halogenated liquid hazardous waste .[7] The final rinse, if the initial contamination was minimal, can often be managed as non-hazardous waste, but consult your EHS guidelines.

  • Empty Reagent Bottles: An empty container that held a hazardous chemical must also be treated as hazardous waste unless properly decontaminated.[7] Triple-rinse the empty bottle with a suitable solvent, collecting the rinsate as hazardous waste. After triple-rinsing, deface the label and dispose of the container as regular solid waste or glass recycling, in accordance with institutional policy.[9]

Spill Response

In the event of a spill, your immediate actions are crucial to mitigate exposure and environmental contamination.

Spill_Response start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe contain Contain the spill with absorbent material (e.g., spill pillows, vermiculite) ppe->contain collect Carefully collect the absorbed material contain->collect package Place in a sealed, labeled hazardous waste container collect->package decontaminate Decontaminate the spill area with soap and water package->decontaminate report Report the spill to your supervisor and EHS decontaminate->report

Figure 2. Immediate response workflow for a small laboratory spill.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these scientifically grounded and regulation-aware procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research and your institution's commitment to environmental stewardship.

References

  • PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2-Chloro-6-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: Hazard Analysis

2-Chloro-6-iodoquinazolin-4-amine is a halogenated organic compound. Based on data from similar quinazoline derivatives, it should be treated as a hazardous substance with the potential to cause significant irritation and other health effects upon exposure.[1][3][4]

Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye damage if it comes into contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder can lead to irritation of the respiratory system.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Due to its nature as a fine powder, there is a significant risk of aerosolization during handling, which increases the potential for inhalation and contamination of the workspace.[5]

Hazard ClassificationPotential EffectsSource
Skin Corrosion/Irritation Causes skin irritation[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1]
Acute Toxicity, Oral Harmful if swallowed[2]
Hierarchy of Controls: A Multi-Layered Safety Approach

Effective management of potent compounds like this compound relies on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize risk at the source, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Gown, Eye Protection, Respirator) Administrative->PPE

Caption: Hierarchy of controls, prioritizing engineering and administrative measures.

Part 1: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for preventing exposure. The following is a comprehensive list of required PPE for handling this compound.

1. Hand Protection:

  • Requirement: Double-gloving with nitrile gloves.

  • Rationale: The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated.

2. Body Protection:

  • Requirement: A disposable, solid-front protective gown with elastic cuffs.

  • Rationale: A solid-front gown prevents penetration by powdered chemicals. Elastic cuffs ensure a snug fit around the inner gloves, preventing skin exposure.

3. Eye and Face Protection:

  • Requirement: Chemical safety goggles and a face shield.

  • Rationale: Safety goggles provide a seal around the eyes to protect against airborne particles and splashes.[6] A face shield offers an additional layer of protection for the entire face.[6] Standard safety glasses are insufficient.

4. Respiratory Protection:

  • Requirement: A NIOSH-approved N95 or higher-rated respirator.

  • Rationale: Due to the risk of inhaling the fine powder, a respirator is mandatory.[6] A fit-tested N95 respirator will filter out at least 95% of airborne particles. For higher-risk procedures or larger quantities, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.

Part 2: Operational Plan for Safe Handling

Adherence to a strict, step-by-step operational plan is essential for minimizing the risk of exposure and cross-contamination.[7][8]

1. Preparation and Workspace Setup:

  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.[7][8]

  • Decontamination: Before starting, ensure the work area is clean and free of clutter.

  • Lining the Workspace: Line the work surface of the fume hood with disposable, absorbent bench paper. This will help contain any spills and simplify cleanup.

  • Gathering Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, and waste containers) within the fume hood before introducing the compound.

2. Weighing and Transferring the Compound:

  • Ventilation: Perform all weighing and transferring operations within a chemical fume hood or a ventilated enclosure to capture any airborne particles at the source.

  • Careful Handling: Handle the solid compound gently to minimize dust generation. Use a spatula to carefully transfer the powder.

  • "Wet" Technique: When possible, gently wet the powder with a small amount of an appropriate solvent to reduce its tendency to become airborne.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow Prep 1. Preparation - Don PPE - Prepare Fume Hood - Gather Materials Weigh 2. Weighing - In Fume Hood - Gentle Transfer - 'Wet' Technique Prep->Weigh Handling 3. In-Use Operations - Keep Containers Closed - Work in Hood Weigh->Handling Cleanup 4. Decontamination - Decontaminate Surfaces - Dispose of Liners Handling->Cleanup Waste 5. Waste Disposal - Segregate Waste - Label Containers Cleanup->Waste

Caption: Step-by-step workflow for the safe handling of this compound.

Part 3: Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Halogenated Organic Waste: this compound and any materials contaminated with it (gloves, bench paper, weigh boats, etc.) must be disposed of in a designated, labeled container for halogenated organic waste.[9][10][11]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[11][12] The disposal methods for these two types of waste are different and mixing them can create hazardous situations and increase disposal costs.[11][12]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[10]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[10]

3. Institutional Guidelines:

  • Follow all local and institutional guidelines for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

1. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes.[7][13] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[7][14] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

2. Spills:

  • Small Spills (within a fume hood):

    • Ensure you are wearing all required PPE.

    • Cover the spill with an absorbent material such as vermiculite or a chemical spill pad.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion

The safe handling of this compound is paramount for protecting yourself and your colleagues. By understanding the potential hazards and diligently following the multi-layered safety protocols outlined in this guide—from engineering controls to personal protective equipment and emergency preparedness—you can confidently and safely advance your research. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • Hazardous Waste Segregation . (n.d.). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Organic Solvent Waste Disposal . (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment . (n.d.). ILC Dover. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safe handling of hazardous drugs . (2018). Canadian Journal of Health Technologies. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs . (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • What to Do in a Chemical Emergency . (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • What to do in a chemical emergency . (2024). GOV.UK. Retrieved from [Link]

  • Safety Data Sheet . (n.d.). afl. Retrieved from [Link]

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet . (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.